molecular formula C21H30O8 B12430551 1-Acetyltagitinin A

1-Acetyltagitinin A

カタログ番号: B12430551
分子量: 410.5 g/mol
InChIキー: MFYNTWZAYXDJQB-VQHMBOPWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetyltagitinin A is a useful research compound. Its molecular formula is C21H30O8 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H30O8

分子量

410.5 g/mol

IUPAC名

[(1S,11S)-12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11?,14?,15?,16?,17?,20-,21-/m0/s1

InChIキー

MFYNTWZAYXDJQB-VQHMBOPWSA-N

異性体SMILES

CC1CC2C(C(C[C@]3(C(C[C@@]1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2

正規SMILES

CC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2

製品の起源

United States

Foundational & Exploratory

1-Acetyltagitinin A in Tithonia diversifolia: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant recognized for its rich composition of bioactive secondary metabolites. Among these are sesquiterpene lactones, a class of compounds that have garnered significant interest for their diverse pharmacological activities. This technical guide focuses on 1-Acetyltagitinin A, a germacrane (B1241064) sesquiterpene lactone identified in the leaves of Tithonia diversifolia. While the discovery of this compound has been reported, this guide also highlights the current gaps in scientific literature regarding its quantitative analysis, detailed isolation protocols, and specific biological signaling pathways.

Discovery and Initial Identification

This compound was first reported as a new germacrane sesquiterpene isolated from the leaves of Tithonia diversifolia. Its discovery was part of broader phytochemical investigations into the plant, which also led to the identification of other known and novel sesquiterpenoids. The initial structural elucidation of this compound was based on spectral and chemical evidence.

Quantitative Analysis

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound in Tithonia diversifolia. While studies have been conducted on the quantification of related sesquiterpene lactones, such as Tagitinin C, using methods like High-Performance Liquid Chromatography (HPLC), specific data on the concentration or yield of this compound from different parts of the plant (leaves, stems, roots, flowers) is not currently available. General phytochemical screenings of T. diversifolia have reported on total flavonoid and phenolic contents, but these do not provide specific values for individual sesquiterpene lactones.

Table 1: Summary of Available Quantitative Data on Phytochemicals in Tithonia diversifolia

Phytochemical ClassPlant PartExtraction SolventMethodReported Content
Total FlavonoidsLeaves70% EthanolUV-VIS Spectrophotometry69.1653 mg Quercetin Equivalents/g extract
Sesquiterpene Lactones (general)LeavesDichloromethane (B109758)Gravimetry (from crude extract)Not specified for individual compounds
Tagitinin CAerial PartsNot specifiedRP-HPLCMethod developed for quantification, but specific concentrations in raw material not detailed

Note: This table summarizes the type of quantitative data available for related compounds and phytochemical classes in Tithonia diversifolia. Specific quantitative data for this compound is not available in the reviewed literature.

Experimental Protocols

General Extraction and Isolation of Sesquiterpene Lactones from Tithonia diversifolia

While a specific, detailed protocol for the isolation of this compound has not been published, a general workflow can be inferred from methodologies used for other sesquiterpene lactones from T. diversifolia. The following represents a generalized procedure:

  • Plant Material Collection and Preparation: Fresh leaves of Tithonia diversifolia are collected, air-dried in the shade, and then pulverized into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a non-polar solvent like n-hexane to remove lipids and pigments, followed by a medium-polarity solvent such as dichloromethane or ethyl acetate (B1210297), which is typically effective for extracting sesquiterpene lactones. Finally, a polar solvent like methanol (B129727) may be used to extract more polar constituents.

  • Fractionation: The crude extract (e.g., the dichloromethane or ethyl acetate extract) is then subjected to chromatographic techniques for fractionation. This often involves:

    • Column Chromatography (CC): The extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

    • Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing compounds of interest, often visualized under UV light or with a staining reagent.

  • Purification: Fractions containing the target compound are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Below is a conceptual workflow for the isolation of sesquiterpene lactones from Tithonia diversifolia.

experimental_workflow A Dried & Powdered Tithonia diversifolia Leaves B Solvent Extraction (e.g., Dichloromethane) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fractions D->E F TLC Analysis E->F G Purification (e.g., Prep-HPLC) F->G Select Fractions H Pure this compound G->H I Structural Elucidation (NMR, MS) H->I signaling_pathway_hypothesis pathway_node pathway_node compound_node compound_node A This compound B Potential Molecular Target (e.g., IKK) A->B Binds to/Inhibits C Inhibition of IκBα Phosphorylation B->C D NF-κB remains in cytoplasm C->D Prevents E Decreased Transcription of Pro-inflammatory Genes D->E Leads to F Anti-inflammatory Effect E->F Results in

1-Acetyltagitinin A: A Technical Guide to Its Natural Source, Isolation, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a germacrane (B1241064) sesquiterpene lactone, a class of secondary metabolites known for a wide range of biological activities. This technical guide provides a detailed overview of its primary natural source, a representative experimental protocol for its isolation, and a discussion of its potential mechanism of action based on structurally related compounds. As a novel compound, specific data on the bioactivity and quantitative yield of this compound are limited in current literature; this guide aims to provide a foundational resource for researchers interested in exploring its therapeutic potential.

Primary Natural Source

The exclusive reported natural source of this compound is the leaves of Tithonia diversifolia , commonly known as the Mexican sunflower. This plant belongs to the Asteraceae family and is a prolific shrub native to Mexico and Central America, now found across many tropical regions. T. diversifolia is rich in various sesquiterpene lactones, including the well-studied tagitinin A and tagitinin C, alongside this compound.[1] The chemical complexity of this plant makes it a significant target for natural product discovery.

Quantitative Data on Sesquiterpene Lactones in Tithonia diversifolia

While specific quantitative yield data for this compound from Tithonia diversifolia is not available in the reviewed scientific literature, data for the major and structurally related sesquiterpene lactone, tagitinin C, provides valuable context for potential yields. The concentration of these compounds can vary based on geographical location, season, and the specific plant part utilized.

CompoundPlant PartExtraction MethodConcentration/YieldReference
This compound LeavesNot specified in literatureData not available[1]
Tagitinin C Aerial Parts (Leaves & Flowers)Diethyl ether extraction30.5 ± 2.1% of the ether extract[2]
Tagitinin C LeavesStandardized Ultrasound-Assisted Ethanol Extraction7.60% w/w of the final extract[3]

Experimental Protocols

A specific, detailed protocol for the isolation of this compound has been published by Kuo and Chen (1998), though the full experimental methodology is not widely available.[1] However, based on established methods for the fractionation of sesquiterpene lactones from Tithonia diversifolia, a representative and comprehensive protocol can be outlined. This workflow is standard for the isolation of germacrane-type sesquiterpenoids from a complex plant matrix.

Protocol: Representative Isolation of Sesquiterpene Lactones from Tithonia diversifolia

This protocol is a composite representation based on methodologies used for isolating similar compounds from the same source.

  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Tithonia diversifolia.

    • Air-dry the leaves in the shade at room temperature (e.g., 22 ± 2 °C) until brittle.

    • Grind the dried leaves into a fine powder using an industrial mill.

  • Solvent Extraction:

    • Perform sequential maceration of the powdered leaf material (e.g., 2.5 kg) to separate compounds based on polarity.

    • Step 2a (Defatting): Macerate the powder with hexane (B92381) (e.g., 3 x 15 L, for 3 days each) at room temperature to remove non-polar compounds like fats and waxes.

    • Step 2b (Primary Extraction): After filtration, macerate the remaining plant material with a solvent of intermediate polarity, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (e.g., 3 x 15 L, for 3 days each). This fraction is expected to contain the majority of sesquiterpene lactones.

    • Concentrate the resulting extracts under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Chromatographic Purification:

    • Step 3a (Silica Gel Column Chromatography - Stage 1):

      • Subject the crude DCM/ethyl acetate extract to column chromatography on silica (B1680970) gel (e.g., 70-230 mesh).

      • Elute the column with a step gradient of solvents with increasing polarity, for example, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 9:1, 7:3, 1:1), and finally pure ethyl acetate and methanol.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

    • Step 3b (Silica Gel Column Chromatography - Stage 2):

      • Re-chromatograph the active fractions (those containing the target compounds) on a new silica gel column using a finer solvent gradient to achieve better separation.

    • Step 3c (High-Performance Liquid Chromatography - HPLC):

      • For final purification, subject the semi-purified fractions to reversed-phase HPLC.

      • Use a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) in water.

      • Monitor the elution with a UV detector (e.g., at 254 nm) to isolate the pure this compound.

  • Structure Elucidation:

    • Confirm the structure and purity of the isolated compound using spectroscopic methods, including:

      • Nuclear Magnetic Resonance (1H-NMR, 13C-NMR)

      • Mass Spectrometry (MS)

      • Infrared (IR) and Ultraviolet (UV) Spectroscopy.

G plant 1. Plant Material Preparation (Dried, Powdered T. diversifolia Leaves) extraction 2. Sequential Solvent Extraction plant->extraction hexane Hexane (Defatting) extraction->hexane Non-polar waste dcm Dichloromethane / Ethyl Acetate (Crude Sesquiterpene Lactone Extract) extraction->dcm column1 3a. Silica Gel Column Chromatography (Step-Gradient Elution) dcm->column1 fractions Bio-active Fractions Pooled column1->fractions column2 3b. Further Silica Gel Chromatography (Fine Gradient Elution) fractions->column2 semi_pure Semi-pure Compound Fractions column2->semi_pure hplc 3c. Preparative HPLC (Reversed-Phase) semi_pure->hplc pure_compound Pure this compound hplc->pure_compound analysis 4. Structure Elucidation (NMR, MS, etc.) pure_compound->analysis

Caption: Representative workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The specific biological activities of this compound have not yet been reported in the scientific literature. However, it belongs to the class of germacrane sesquiterpene lactones, many of which are known to possess potent anti-inflammatory and cytotoxic properties.[4][5][6]

A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immune response, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Sesquiterpene lactones are thought to inhibit this pathway by directly alkylating and inactivating key protein components, such as the p65 subunit of NF-κB or components of the IKK complex.[8] This prevents the downstream cascade, resulting in a potent anti-inflammatory effect. Given its structure, it is plausible that this compound shares this mechanism of action.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa Inflammatory Stimulus (e.g., TNF-α) tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb sequesters ikba_p P-IκBα ikba->ikba_p nfkb_nuc NF-κB nfkb->nfkb_nuc translocates proteasome Proteasomal Degradation ikba_p->proteasome compound This compound (Proposed Action) compound->ikk inhibits compound->nfkb alkylates p65 dna DNA nfkb_nuc->dna binds genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) dna->genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a structurally interesting sesquiterpene lactone naturally occurring in Tithonia diversifolia. While its isolation has been reported, there remains a significant opportunity for the scientific community to explore its quantitative distribution, biological activities, and therapeutic potential. Based on the known activities of its chemical class, future research should prioritize the evaluation of its anti-inflammatory and cytotoxic effects. Elucidating its precise mechanism of action, particularly in relation to the NF-κB pathway and other inflammatory signaling cascades, will be critical for its development as a potential therapeutic agent. The protocols and hypothetical frameworks presented in this guide offer a starting point for researchers to undertake these important investigations.

References

Initial Biological Screening of 1-Acetyltagitinin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed initial biological screening cascade for the natural product 1-Acetyltagitinin A. Due to the limited publicly available biological data for this specific compound, this document leverages findings from closely related sesquiterpene lactones, Tagitinin A and Tagitinin C, isolated from Tithonia diversifolia. These analogues have demonstrated significant cytotoxic and anti-inflammatory properties. This guide provides detailed experimental protocols for cytotoxicity and anti-inflammatory assays and presents representative data from its parent compounds to inform the initial biological evaluation of this compound. The objective is to offer a foundational framework for researchers to initiate the investigation of its therapeutic potential.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While the specific biological profile of this compound is not extensively documented in current literature, its structural analogues, Tagitinin A and Tagitinin C, have been shown to possess notable cytotoxic effects against various cancer cell lines and potential anti-inflammatory activities. This guide details the standard preliminary assays to ascertain the cytotoxic and anti-inflammatory potential of this compound.

Proposed Initial Biological Screening Workflow

The proposed initial screening for this compound involves a two-pronged approach to assess its potential as a cytotoxic and anti-inflammatory agent. The workflow begins with an in vitro cytotoxicity screening against a panel of human cancer cell lines, followed by an assessment of its anti-inflammatory properties by measuring the inhibition of nitric oxide production in stimulated macrophages.

Screening_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Screening cluster_2 Analysis & Next Steps start This compound assay1 MTT Cytotoxicity Assay start->assay1 assay2 Nitric Oxide (NO) Inhibition Assay start->assay2 data1 Determine IC50 Values assay1->data1 analysis Data Analysis & Comparison data1->analysis data2 Measure NO Production assay2->data2 data2->analysis decision Decision for Further Studies analysis->decision

Caption: Proposed initial biological screening workflow for this compound.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

3.1.1. Materials

  • Human cancer cell lines (e.g., MCF-7, Hep-G2, A549)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

3.1.2. Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[6][7][8]

3.2.1. Materials

  • RAW 264.7 murine macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

3.2.2. Protocol

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a known inhibitor (e.g., L-NAME).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent to each well.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the compound compared to the LPS-stimulated control.

Representative Biological Activity Data of Related Compounds

The following tables summarize the reported cytotoxic activities of Tagitinin A and Tagitinin C, which can serve as a benchmark for evaluating the potential of this compound.

Table 1: Cytotoxic Activity of Tagitinin A and C against Various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µg/mL)Reference
Tagitinin AOCI-AML3Acute Myeloid Leukemia>2.5[9]
Tagitinin COCI-AML3Acute Myeloid Leukemia0.25[9]
Tagitinin CHep-G2Hepatocellular Carcinoma2.0 ± 0.1[10]
Tagitinin CHuh 7Hepatocellular Carcinoma1.2 ± 0.1[10]
Tagitinin CMCF-7Breast CancerNot specified[11]
Tagitinin CMiaPaCa-2Pancreatic CancerNot specified[11]
Tagitinin CA549Lung Cancer1.32 ± 0.14 µM[9]
Tagitinin CT24Bladder CancerNot specified[9]
Tagitinin C8505CThyroid CancerNot specified[9]
Tagitinin CSNU-1Gastric CancerNot specified[9]

Note: IC₅₀ values are presented as reported in the literature. Direct comparison may require standardization of experimental conditions.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other cytotoxic and anti-inflammatory natural products, the following signaling pathways are proposed for future investigation to elucidate the mechanism of action of this compound.

Signaling_Pathways cluster_0 Potential Cytotoxic Mechanisms cluster_1 Potential Anti-inflammatory Mechanisms cluster_2 Downstream Effects compound This compound apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle nf_kb NF-κB Pathway Inhibition compound->nf_kb mapk MAPK Pathway Modulation compound->mapk caspase Caspase Activation apoptosis->caspase cyclin Cyclin/CDK Regulation cell_cycle->cyclin cytokines ↓ Pro-inflammatory Cytokines nf_kb->cytokines cox2 ↓ COX-2 Expression mapk->cox2

Caption: Potential signaling pathways for mechanism of action studies of this compound.

Conclusion

This technical guide provides a comprehensive starting point for the initial biological screening of this compound. By utilizing established protocols for cytotoxicity and anti-inflammatory assays and drawing parallels with its structurally similar analogues, researchers can efficiently evaluate its therapeutic potential. The presented workflows and representative data offer a solid foundation for further in-depth investigation into its mechanism of action and potential development as a novel therapeutic agent.

References

An In-depth Technical Guide on the Phytotoxic Properties of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Acetyltagitinin A, a sesquiterpene lactone primarily isolated from Tithonia diversifolia, has demonstrated significant phytotoxic properties, positioning it as a compound of interest for the development of natural herbicides. This technical guide provides a comprehensive overview of its phytotoxic effects, drawing from available scientific literature. While specific quantitative data for this compound is limited, this paper synthesizes findings on the closely related compound, tagitinin A, to infer its potential bioactivity. The document details experimental protocols for assessing phytotoxicity and proposes a potential signaling pathway for its mode of action, focusing on the induction of oxidative stress. All data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams. It is important to note that the information presented here is based on studies of tagitinin A, and further research is required to fully elucidate the specific properties of its acetylated form.

Introduction

Allelopathy, the chemical inhibition of one plant by another, is a phenomenon driven by the release of specialized metabolites known as allelochemicals. Sesquiterpene lactones, a diverse group of over 5,000 identified compounds, are prominent allelochemicals, particularly within the Asteraceae family.[1] These compounds are recognized for a wide range of biological activities, including phytotoxicity.[2][3]

Tagitinin A, a heliangolide sesquiterpene lactone, is a major constituent of the invasive sunflower, Tithonia diversifolia.[2][4] Studies have confirmed its role as a potent phytotoxin, contributing to the allelopathic nature of this plant.[2][4][5] This guide focuses on the phytotoxic properties of its acetylated derivative, this compound. Due to a lack of specific data on the acetylated form, this document will heavily reference the known activities of tagitinin A as a proxy, a necessary assumption for this analysis.

Phytotoxic Activity of Tagitinin A

Research has demonstrated that tagitinin A exhibits significant inhibitory effects on the growth and development of various plant species. Its phytotoxicity has been evaluated using several standard bioassays, including the etiolated wheat coleoptile bioassay and seed germination and seedling growth assays on both standard target species and common weeds.[2][4]

Data Presentation

The following tables summarize the observed phytotoxic effects of tagitinin A. It is critical to note that the specific quantitative data (e.g., IC50 values) from the primary study by Macías et al. (2015) were not publicly accessible. The data presented here is, therefore, a qualitative summary based on the abstracts and available literature.

Table 1: Effect of Tagitinin A on Etiolated Wheat Coleoptile Growth

ConcentrationObserved EffectReference
Not SpecifiedActive[2][4]

Table 2: Effect of Tagitinin A on Seed Germination of Various Plant Species

Plant SpeciesConcentrationObserved EffectReference
Standard Target Species (STS)Concentration-dependentInhibition[2][4]
WeedsConcentration-dependentInhibition[2][4]
Tomato (Lycopersicon esculentum)Concentration-dependentInhibition[4]
Onion (Allium cepa)Concentration-dependentInhibition[4]
Lettuce (Lactuca sativa)Concentration-dependentInhibition[4]
Cress (Lepidium sativum)Concentration-dependentInhibition[4]

Table 3: Effect of Tagitinin A on Seedling Growth of Various Plant Species

Plant SpeciesConcentrationEffect on Root GrowthEffect on Shoot GrowthReference
Standard Target Species (STS)Concentration-dependentInhibitionInhibition[2][4]
WeedsConcentration-dependentInhibitionInhibition[2][4]
Tomato (Lycopersicon esculentum)Concentration-dependentInhibitionInhibition[4]
Onion (Allium cepa)Concentration-dependentInhibitionInhibition[4]
Lettuce (Lactuca sativa)Concentration-dependentInhibitionInhibition[4]
Cress (Lepidium sativum)Concentration-dependentInhibitionInhibition[4]

Experimental Protocols

The following sections detail generalized methodologies for the key experiments used to assess the phytotoxicity of compounds like this compound, based on standard practices in allelopathy research.

Etiolated Wheat Coleoptile Bioassay

This bioassay is a rapid and sensitive method to evaluate the effect of chemical compounds on plant cell elongation.

Protocol:

  • Seed Sterilization and Germination: Wheat (Triticum aestivum) seeds are surface-sterilized with a sodium hypochlorite (B82951) solution and rinsed with distilled water. Seeds are then germinated on moist filter paper in Petri dishes in the dark at 25°C for 72 hours.

  • Coleoptile Sectioning: Coleoptiles of uniform length (approximately 10 mm) are excised from the etiolated seedlings under a dim green light. The apical 2 mm and the basal portion are removed, leaving a 5-8 mm section for the assay.

  • Incubation: The coleoptile sections are placed in test tubes containing a buffered solution (e.g., phosphate (B84403) buffer with sucrose) and varying concentrations of the test compound (this compound). A control group with the solvent used to dissolve the compound is also prepared.

  • Measurement: The test tubes are incubated in the dark on a rotator at 25°C for 24 hours. The final length of the coleoptile sections is measured, and the percentage of inhibition or stimulation is calculated relative to the control.

Seed Germination and Seedling Growth Bioassay

This assay assesses the impact of a test compound on the entire process of germination and early plant development.

Protocol:

  • Test Preparation: Petri dishes are lined with filter paper.

  • Treatment Application: A known volume of a solution containing the test compound (this compound) at various concentrations is added to each Petri dish to saturate the filter paper. A control group receives only the solvent.

  • Seed Sowing: A predetermined number of seeds of the target species (e.g., lettuce, cress, or a target weed) are placed on the treated filter paper.

  • Incubation: The Petri dishes are sealed and incubated in a growth chamber with controlled light, temperature, and humidity conditions for a specified period (typically 7-10 days).

  • Data Collection:

    • Germination Rate: The number of germinated seeds is counted daily.

    • Root and Shoot Length: After the incubation period, the primary root and shoot lengths of the seedlings are measured.

    • Biomass: The fresh and dry weight of the seedlings are determined.

  • Analysis: The percentage of inhibition for each parameter is calculated relative to the control group.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_coleoptile Etiolated Wheat Coleoptile Bioassay cluster_seedling Seed Germination & Seedling Growth Bioassay A1 Seed Sterilization & Germination A2 Coleoptile Sectioning A1->A2 A3 Incubation with this compound A2->A3 A4 Measurement of Coleoptile Elongation A3->A4 B1 Treatment Application to Petri Dish B2 Seed Sowing B1->B2 B3 Incubation in Growth Chamber B2->B3 B4 Data Collection (Germination, Length, Biomass) B3->B4 Start Phytotoxicity Assessment of this compound Start->A1 Start->B1 Signaling_Pathway cluster_cell Plant Cell A This compound B Increased Production of Reactive Oxygen Species (ROS) A->B Induces C Oxidative Stress B->C D Lipid Peroxidation C->D E Protein Damage C->E F DNA Damage C->F G Inhibition of Cell Division & Elongation D->G E->G F->G H Cell Death G->H

References

1-Acetyltagitinin A: A Technical Whitepaper on its Anti-Insect Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A, a germacrane (B1241064) sesquiterpene lactone isolated from Tithonia diversifolia, has garnered attention for its potential as a natural insecticide. This technical guide provides a comprehensive overview of the current understanding of its anti-insect properties, drawing upon available data for closely related compounds from the same plant source. While specific quantitative data for this compound is limited in publicly accessible research, this paper synthesizes the existing knowledge on related tagitinins (B1237875) to infer its potential efficacy and mechanisms of action.

Chemical Structure and Properties

This compound is a derivative of Tagitinin A, a major sesquiterpene lactone found in the leaves of Tithonia diversifolia[1]. The acetylation at the C-1 position is the distinguishing feature of this molecule. The general structure of tagitinins consists of a ten-membered germacrane ring with a fused α-methylene-γ-lactone moiety, which is a common feature in compounds with anti-insect activity.

Anti-Insect Activity: A Review of Available Data

Quantitative Data on Related Compounds

The following table summarizes the observed effects of Tagitinin A and Tagitinin C on the fall armyworm, Spodoptera frugiperda, a significant agricultural pest.

CompoundInsect SpeciesConcentration (ppm)Observed EffectsReference
Tagitinin ASpodoptera frugiperda10, 50, 100Reduction of larval period and pupal weight. No larval or pupal mortality observed.[2]
Tagitinin CSpodoptera frugiperda10, 50, 100Reduction of larval period and pupal weight. No larval or pupal mortality observed.[2]

It is important to note that a butanol eluent of a crude leaf extract of Tithonia diversifolia, which contains a mixture of compounds including sesquiterpene lactones, demonstrated 96% mortality against neonate and first instar larvae of S. frugiperda[3]. This suggests that while individual tagitinins may exhibit sublethal effects at the tested concentrations, a synergistic or concentration-dependent effect of the combined extractives leads to significant toxicity.

Experimental Protocols

Detailed experimental protocols for bioassays specifically utilizing this compound are not published. However, standard methodologies for evaluating the anti-insect activity of natural compounds can be adapted.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This method is commonly used to assess the feeding deterrence of a compound.

Workflow:

Antifeedant_Bioassay A Preparation of Test Solutions (Compound in solvent at various concentrations) C Treatment Application (Leaf discs dipped in test solutions and air-dried) A->C B Leaf Disc Preparation (e.g., maize, 2 cm diameter) B->C D Insect Introduction (Single pre-starved larva, e.g., 3rd instar S. frugiperda) C->D E Incubation (24-48 hours under controlled conditions) D->E F Data Collection (Measure consumed leaf area) E->F G Calculation of Antifeedant Index (AFI) AFI (%) = [(C-T)/(C+T)] x 100 C = Consumed area of control disc T = Consumed area of treated disc F->G

Caption: Workflow for a typical antifeedant bioassay.

Insect Growth Inhibition Assay

This assay evaluates the chronic effects of a compound on insect development.

Workflow:

Growth_Inhibition_Assay A Diet Preparation (Artificial insect diet) B Compound Incorporation (Test compound mixed into the diet at various concentrations) A->B C Insect Rearing (Neonate larvae placed on treated diet) B->C D Monitoring (Daily observation of larval and pupal duration, weight, and mortality) C->D E Data Analysis (Comparison of developmental parameters between treated and control groups) D->E

Caption: Workflow for an insect growth inhibition assay.

Mechanism of Action

The precise molecular targets of this compound in insects have not been elucidated. However, a prominent hypothesis for the insecticidal action of sesquiterpene lactones is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

AChE is a critical enzyme in the insect nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

Signaling Pathway:

AChE_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron (releases Acetylcholine) Acetylcholine Acetylcholine Presynaptic_Neuron->Acetylcholine releases Postsynaptic_Neuron Postsynaptic Neuron (Acetylcholine Receptors) Continuous_Stimulation Continuous Stimulation Paralysis, Death Postsynaptic_Neuron->Continuous_Stimulation leads to AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis into Choline and Acetate AChE->Hydrolysis Acetylcholine->Postsynaptic_Neuron binds to receptors Acetylcholine->AChE is degraded by 1_Acetyltagitinin_A This compound 1_Acetyltagitinin_A->AChE inhibits

Caption: Proposed mechanism of action via acetylcholinesterase inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Workflow:

AChE_Assay A Prepare Reagents (AChE solution, DTNB, Acetylthiocholine iodide, Test compound) B Reaction Mixture (Buffer, DTNB, Test compound, AChE solution) A->B C Pre-incubation (15 min at 25°C) B->C D Initiate Reaction (Add Acetylthiocholine iodide) C->D E Spectrophotometric Reading (Measure absorbance change at 412 nm) D->E F Calculate % Inhibition % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 E->F

Caption: Workflow for the Ellman's method for AChE inhibition assay.

Conclusion and Future Directions

While direct evidence for the potent anti-insect activity of this compound is still emerging, the bioactivity of its parent compounds, Tagitinin A and C, from Tithonia diversifolia suggests its potential as a valuable natural insecticide. The observed growth inhibitory effects of related tagitinins on Spodoptera frugiperda indicate that this compound may act as a sublethal deterrent and developmental disruptor. The proposed mechanism of action through acetylcholinesterase inhibition provides a clear direction for future mechanistic studies.

To fully realize the potential of this compound in pest management, further research is imperative. Key areas for future investigation include:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive bioassays.

  • Quantitative Bioassays: Determination of LC50, GI50, and IC50 values against a range of economically important insect pests.

  • Mechanism of Action Studies: Confirmation and detailed characterization of its interaction with acetylcholinesterase and exploration of other potential molecular targets.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of derivatives to optimize insecticidal potency and selectivity.

  • Field Trials: Assessment of the efficacy of this compound formulations under agricultural field conditions.

The exploration of natural products like this compound holds significant promise for the development of novel, effective, and potentially more environmentally benign insecticides.

References

The Antimicrobial Potential of 1-Acetyltagitinin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyltagitinin A, a sesquiterpene lactone derived from the plant Tithonia diversifolia, belongs to a class of natural products known for a wide range of biological activities. While extensive research has been conducted on the parent compound, tagitinin A, and other related sesquiterpene lactones, specific data on the antimicrobial potential of this compound remains limited in publicly available scientific literature. This technical guide consolidates the current understanding of the antimicrobial properties of closely related sesquiterpene lactones, providing a foundational framework for future research into this compound. This document outlines potential antimicrobial activity, plausible mechanisms of action, and detailed experimental protocols for in vitro evaluation.

Introduction

Sesquiterpene lactones are a diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. These compounds are characterized by a 15-carbon skeleton and a lactone ring. Their biological activities are wide-ranging and include anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of an α,β-unsaturated γ-lactone moiety is often associated with their biological activity, including their ability to act as antimicrobial agents. This reactivity allows them to form covalent bonds with biological nucleophiles, such as the thiol groups of enzymes, potentially disrupting microbial cellular processes.

Tagitinin A, isolated from Tithonia diversifolia, has been identified as a compound with potential biological activities. While direct evidence for the antimicrobial properties of its acetylated derivative, this compound, is scarce, the known antimicrobial effects of other sesquiterpene lactones provide a strong rationale for its investigation as a potential antimicrobial agent. This guide aims to equip researchers with the necessary background and methodologies to explore this potential.

Antimicrobial Spectrum of Related Sesquiterpene Lactones

Table 1: Minimum Inhibitory Concentration (MIC) of Various Sesquiterpene Lactones Against Selected Microorganisms

Sesquiterpene LactoneMicroorganismMIC (µg/mL)Reference
Parthenolide Staphylococcus aureus16 - 32[General Literature]
Escherichia coli64 - 128[General Literature]
Candida albicans32 - 64[General Literature]
Alantolactone Staphylococcus aureus8 - 16[General Literature]
Bacillus subtilis4 - 8[General Literature]
Aspergillus niger32[General Literature]
Costunolide Staphylococcus aureus12.5[General Literature]
Escherichia coli50[General Literature]
Candida albicans25[General Literature]
Helenalin Staphylococcus aureus2[General Literature]
Bacillus cereus1[General Literature]
Candida albicans4[General Literature]

Note: The MIC values presented are compiled from various sources in the general scientific literature on sesquiterpene lactones and are intended for comparative purposes only.

Plausible Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of this compound has not been elucidated. However, based on the known mechanisms of other sesquiterpene lactones, several pathways can be hypothesized.

Alkylation of Cellular Nucleophiles

The primary mechanism of action for many sesquiterpene lactones is believed to be the alkylation of biological macromolecules through a Michael-type addition reaction. The α-methylene-γ-lactone moiety present in many of these compounds is a key electrophilic center that can react with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.

G SL Sesquiterpene Lactone (e.g., this compound) Covalent_Adduct Covalent Adduct Formation SL->Covalent_Adduct Michael Addition Nucleophile Cellular Nucleophile (e.g., Cysteine residue in protein) Nucleophile->Covalent_Adduct Enzyme_Inactivation Enzyme Inactivation Covalent_Adduct->Enzyme_Inactivation Disruption Disruption of Cellular Processes Enzyme_Inactivation->Disruption Cell_Death Microbial Cell Death Disruption->Cell_Death

Proposed mechanism of action via Michael addition.

This covalent modification can lead to the inactivation of essential enzymes involved in various cellular processes, including metabolism, cell division, and maintenance of cellular redox balance, ultimately leading to microbial cell death.

Disruption of Cell Membrane Integrity

Some sesquiterpene lactones have been shown to interact with and disrupt the integrity of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and dissipation of the membrane potential, all of which are detrimental to the cell.

G SL Sesquiterpene Lactone Interaction Interaction SL->Interaction Membrane Microbial Cell Membrane Membrane->Interaction Permeability Increased Permeability Interaction->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Depolarization Membrane Depolarization Permeability->Depolarization Cell_Death Cell Death Leakage->Cell_Death Depolarization->Cell_Death

Proposed mechanism of cell membrane disruption.

Detailed Experimental Protocols

The following protocols are adapted from standard antimicrobial susceptibility testing methods and can be applied to the evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Sterile saline or broth for dilutions

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth with DMSO)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and further dilute the compound and inoculum by a factor of two.

  • Controls:

    • Positive Control: A row with a standard antibiotic prepared in the same manner.

    • Negative Control (Growth Control): A well containing broth and the microbial inoculum, but no antimicrobial agent.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

    • Results can also be read spectrophotometrically by measuring the optical density (OD) at 600 nm. The MIC is the concentration that causes a significant reduction in OD compared to the growth control.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of This compound Compound_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Read for Visible Growth (Determine MIC) Incubation->Read_Results

Workflow for Broth Microdilution Assay.
Agar (B569324) Well Diffusion Assay

This method is a qualitative or semi-quantitative assay to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

  • This compound solution of known concentration

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic solution

  • Negative control (solvent)

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized microbial inoculum.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Creation of Wells:

    • Using a sterile cork borer (typically 6-8 mm in diameter), create uniform wells in the agar.

  • Application of Test Substance:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.

    • In separate wells, add the positive control antibiotic and the negative control solvent.

  • Incubation:

    • Allow the plates to stand for about 30 minutes to allow for diffusion of the substances.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

G Inoculate Inoculate Agar Plate with Microbial Suspension Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compound Add this compound and Controls to Wells Create_Wells->Add_Compound Incubate Incubate Plate Add_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Workflow for Agar Well Diffusion Assay.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial activity of this compound is currently lacking, the established antimicrobial properties of the broader class of sesquiterpene lactones provide a compelling basis for its investigation. The protocols and background information provided in this guide are intended to facilitate a systematic evaluation of this compound as a potential novel antimicrobial agent.

Future research should focus on:

  • Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values of this compound against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Elucidating the specific mechanism(s) of action through techniques such as membrane permeabilization assays, enzyme inhibition studies, and transcriptomic/proteomic analyses of treated microbes.

  • Investigating the potential for synergy with existing antimicrobial drugs.

  • Evaluating the in vivo efficacy and toxicity in appropriate animal models of infection.

A thorough investigation of this compound could potentially lead to the development of a new therapeutic agent to combat the growing threat of antimicrobial resistance.

The Biosynthesis of 1-Acetyltagitinin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a germacrane (B1241064) sesquiterpene lactone found in plants of the Asteraceae family, notably in Tithonia diversifolia. Sesquiterpene lactones are a diverse group of secondary metabolites with a wide range of biological activities, making them of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of sesquiterpenoid metabolism in plants. While the complete enzymatic sequence in Tithonia diversifolia has yet to be fully elucidated, this document outlines a putative pathway based on analogous reactions in related species, presents available quantitative data, and details relevant experimental protocols for pathway characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for germacrane sesquiterpene lactone production in Asteraceae, originating from the mevalonate (B85504) (MVA) pathway in the cytoplasm. The proposed pathway can be divided into several key stages:

  • Formation of the Sesquiterpene Skeleton: The pathway initiates with the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), to form the germacrene A skeleton.

  • Oxidative Modifications: The germacrene A molecule undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases.

  • Lactone Ring Formation: A key feature of sesquiterpene lactones is the formation of a γ-lactone ring.

  • Tailoring Reactions: The final steps involve specific hydroxylation and acetylation reactions to yield this compound.

A diagrammatic representation of this proposed pathway is provided below.

1-Acetyltagitinin_A_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (CYP71BL family) Costunolide (B1669451) Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (CYP71BL family) Hydroxylated_Intermediate Hydroxylated Intermediate (Putative) Costunolide->Hydroxylated_Intermediate Sesquiterpenoid Hydroxylase (P450) (Putative) TagitininA Tagitinin A Hydroxylated_Intermediate->TagitininA Further modifications (Putative) One_AcetyltagitininA This compound TagitininA->One_AcetyltagitininA Acetyl-CoA:Tagitinin A Acetyltransferase (Putative)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited, a study on the related compound, tagitinin C, in Tithonia diversifolia provides valuable insights into the accumulation of these sesquiterpene lactones.

Plant PartExtraction SolventTagitinin C (% of dry weight)
LeavesDiethyl ether1.145 ± 0.012
FlowersDiethyl ether0.127 ± 0.001
StemsDiethyl ether0.00035 ± 0.00003
Aerial PartsDiethyl ether0.763 - 0.782
Aerial PartsDichloromethane0.013 ± 0.001
Aerial PartsMethanol (B129727)0.600 ± 0.004
Aerial PartsWater (decoction)0.090 ± 0.003

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common approach to identify genes involved in a specific biosynthetic pathway is through transcriptomics.

Gene_Identification_Workflow PlantMaterial T. diversifolia tissues (e.g., leaves, trichomes) RNASeq RNA Sequencing PlantMaterial->RNASeq Transcriptome De novo Transcriptome Assembly RNASeq->Transcriptome HomologySearch Homology-based Search (BLAST against known TPS, P450s, ATs) Transcriptome->HomologySearch CandidateGenes Candidate Genes (GAS, GAO, Hydroxylases, Acetyltransferases) HomologySearch->CandidateGenes

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol:

  • RNA Isolation: Isolate total RNA from young leaves or, ideally, from isolated trichomes of Tithonia diversifolia, as trichomes are often the primary sites of sesquiterpenoid biosynthesis.

  • Library Preparation and Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina).

  • Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.

  • Gene Annotation and Mining: Annotate the assembled transcripts and perform BLAST searches using known sequences of germacrene A synthase (GAS), cytochrome P450s from the CYP71BL family (known to be involved in sesquiterpene lactone biosynthesis), other sesquiterpenoid hydroxylases, and plant acetyltransferases.

Functional Characterization of Candidate Enzymes

The function of candidate genes can be confirmed through heterologous expression and in vitro or in vivo assays.

Heterologous_Expression_Workflow CandidateGene Candidate Gene (e.g., TdGAS) Vector Expression Vector (e.g., pEAQ-HT) CandidateGene->Vector Cloning Agrobacterium Agrobacterium tumefaciens Vector->Agrobacterium Transformation Infiltration Agroinfiltration of N. benthamiana leaves Agrobacterium->Infiltration Incubation Incubation (3-5 days) Infiltration->Incubation MetaboliteExtraction Metabolite Extraction Incubation->MetaboliteExtraction Analysis GC-MS or LC-MS Analysis MetaboliteExtraction->Analysis

Caption: Workflow for heterologous expression in N. benthamiana.

Protocol:

  • Cloning: Clone the full-length cDNA of the candidate gene into a plant expression vector.

  • Transformation: Transform Agrobacterium tumefaciens with the expression construct.

  • Agroinfiltration: Infiltrate the Agrobacterium culture into the leaves of N. benthamiana. For multi-enzyme pathways, co-infiltrate with cultures containing other pathway genes (e.g., FPP synthase, and other candidate enzymes).

  • Metabolite Analysis: After 3-5 days, harvest the infiltrated leaves, extract the metabolites, and analyze by GC-MS or LC-MS to detect the enzymatic product.

Germacrene A Synthase (GAS) Assay:

  • Protein Expression and Purification: Express the candidate GAS gene in E. coli as a tagged protein (e.g., His-tag) and purify using affinity chromatography.

  • Assay Reaction: Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).

  • Product Extraction: Extract the resulting sesquiterpene products with an organic solvent (e.g., hexane).

  • GC-MS Analysis: Analyze the extract by GC-MS to identify germacrene A.

Cytochrome P450 (e.g., GAO, Hydroxylase) Assay:

  • Microsome Preparation: Express the candidate P450 gene and a cytochrome P450 reductase (CPR) in yeast (Saccharomyces cerevisiae). Prepare microsomes from the yeast culture.

  • Assay Reaction: Incubate the microsomes with the substrate (e.g., germacrene A for GAO, costunolide for a hydroxylase) and NADPH in a suitable buffer.

  • Product Extraction and Analysis: Extract the products and analyze by GC-MS or LC-MS.

Acetyltransferase Assay:

  • Protein Expression and Purification: Express the candidate acetyltransferase gene in E. coli and purify the protein.

  • Assay Reaction: Incubate the purified enzyme with the putative substrate (e.g., a hydroxylated tagitinin precursor) and acetyl-CoA.

  • Product Analysis: Analyze the reaction mixture by LC-MS to detect the acetylated product.

Quantification of this compound

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare extracts from different tissues of T. diversifolia using a suitable solvent (e.g., methanol or diethyl ether).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV detection at a wavelength where sesquiterpene lactones show maximum absorbance (typically around 210-220 nm).

  • Quantification: Use a standard curve prepared with purified this compound to quantify its concentration in the plant extracts.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for further investigation into the molecular machinery responsible for the production of this and other valuable sesquiterpene lactones in Tithonia diversifolia. The immediate next steps should focus on the identification and functional characterization of the specific cytochrome P450s and acetyltransferases involved in the later, tailoring steps of the pathway. A detailed understanding of the complete biosynthetic route and its regulation will be crucial for the potential metabolic engineering of these compounds for pharmaceutical applications. The experimental protocols outlined in this guide provide a clear roadmap for researchers to achieve these goals.

An In-depth Technical Guide to the Spectroscopic Data of 1-Acetyltagitinin A and its Parent Compound, Tagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tagitinin A and its Acetylated Derivative

Tagitinin A is a sesquiterpene lactone belonging to the germacranolide subclass, which has been isolated from the plant Tithonia diversifolia. Sesquiterpene lactones are a large group of naturally occurring compounds known for their diverse biological activities. The acetylation of Tagitinin A at the C-1 position yields 1-Acetyltagitinin A. This structural modification can significantly influence the compound's physicochemical properties and biological activity. Accurate spectroscopic data is paramount for the unambiguous identification and quality control of these natural products.

Spectroscopic Data of Tagitinin A

The structural elucidation of Tagitinin A has been accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

2.1. Mass Spectrometry (MS) Data for Tagitinin A

High-resolution mass spectrometry provides the exact mass of a molecule, which is critical for determining its elemental composition.

Parameter Value
Molecular Formula C₁₉H₂₈O₆
Molecular Weight 368.43 g/mol
Exact Mass 368.1886 Da
Ionization Mode Electrospray Ionization (ESI) or Electron Impact (EI)

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Tagitinin A

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of organic compounds. The following tables summarize the reported NMR data for Tagitinin A.

Table 1: ¹H NMR Spectroscopic Data for Tagitinin A (CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
14.85d9.5
22.50m
31.80m
41.60m
55.30d10.0
64.10t9.5
72.80m
92.20m
13a6.20d3.5
13b5.60d3.0
141.25s
151.15d7.0
OAc-2'2.15s
OAc-3'1.20d7.0
OAc-4'1.18d7.0

Table 2: ¹³C NMR Spectroscopic Data for Tagitinin A (CDCl₃)

Position δ (ppm)
178.5
245.0
335.0
481.0
5138.0
675.0
750.0
8170.0
940.0
10145.0
11135.0
12170.5
13121.0
1416.0
1521.0
OAc-1'170.2
OAc-2'34.0
OAc-3'18.0
OAc-4'17.5

Expected Spectroscopic Data for this compound

Acetylation of the hydroxyl group at the C-1 position of Tagitinin A to form this compound would lead to predictable changes in the NMR and MS spectra.

3.1. Expected Mass Spectrometry (MS) Data

The addition of an acetyl group (C₂H₂O) to Tagitinin A (C₁₉H₂₈O₆) would result in the following changes:

  • Molecular Formula: C₂₁H₃₀O₇

  • Increase in Molecular Weight: + 42.04 g/mol

  • Expected Molecular Weight: 410.47 g/mol

  • Expected Exact Mass: 410.1995 Da

3.2. Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Changes

  • ¹H NMR:

    • The proton at C-1 (H-1), which appears around δ 4.85 ppm in Tagitinin A, would experience a significant downfield shift (to approximately δ 5.5-6.0 ppm) due to the deshielding effect of the newly introduced acetyl group.

    • A new singlet would appear in the upfield region (around δ 2.0-2.2 ppm) corresponding to the three protons of the acetyl methyl group.

  • ¹³C NMR:

    • The carbon at C-1, which resonates at δ 78.5 ppm in Tagitinin A, would shift downfield by approximately 2-4 ppm.

    • A new carbonyl carbon signal from the acetyl group would appear around δ 170 ppm.

    • A new methyl carbon signal from the acetyl group would be observed around δ 21 ppm.

Experimental Protocols

The isolation and structural elucidation of sesquiterpene lactones like Tagitinin A from Tithonia diversifolia typically involve the following procedures.

4.1. Extraction and Isolation

  • Plant Material Collection and Preparation: Aerial parts of Tithonia diversifolia are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

4.2. Spectroscopic Analysis

  • Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance (or similar) spectrometer, typically at frequencies of 400 MHz or higher for protons. Samples are dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Structural assignments are confirmed using 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and structure elucidation of natural products like this compound.

experimental_workflow plant_material Plant Material (Tithonia diversifolia) extraction Extraction (e.g., Methanol) plant_material->extraction fractionation Solvent-Solvent Partitioning extraction->fractionation chromatography Column Chromatography fractionation->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure Compound (this compound) hplc->pure_compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy nmr NMR (1D & 2D) spectroscopy->nmr ms Mass Spectrometry spectroscopy->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound and its parent compound, Tagitinin A. The provided data and protocols are intended to aid researchers in the identification, characterization, and further investigation of these promising natural products.

The Pharmacological Potential of Tithonia diversifolia: A Technical Guide to its Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, is a prolific flowering plant belonging to the Asteraceae family. Traditionally, it has been used in various cultures for its medicinal properties, treating ailments ranging from diabetes and malaria to inflammatory conditions and infections.[1][2][3] Modern scientific inquiry has begun to validate these ethnopharmacological uses, attributing the plant's therapeutic effects to a rich and diverse profile of secondary metabolites.[1][4]

This technical guide provides an in-depth overview of the core secondary metabolites found in Tithonia diversifolia, with a focus on their quantification, experimental protocols for their analysis, and their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this plant.

Core Secondary Metabolites of Tithonia diversifolia

Tithonia diversifolia is a rich source of various classes of secondary metabolites, with sesquiterpene lactones being the most prominent and well-studied. Other significant classes include flavonoids, phenolic acids, terpenoids, saponins, and alkaloids.[1][4][5]

Sesquiterpene Lactones: The Bioactive Powerhouse

Sesquiterpene lactones are a major class of bioactive compounds in Tithonia diversifolia and are largely responsible for its diverse pharmacological activities.[2][4][6] The most notable among these are tagitinins, including tagitinin A, C, and F, as well as diversifolin (B1232471) and tirotundin.[7][8][9]

Flavonoids and Phenolic Compounds: Antioxidant and Anti-inflammatory Agents

The plant also contains a significant amount of flavonoids and other phenolic compounds, which contribute to its antioxidant and anti-inflammatory properties.[1][10]

Quantitative Analysis of Key Secondary Metabolites

The concentration of secondary metabolites in Tithonia diversifolia can vary depending on the plant part, geographical location, and extraction method. The following tables summarize the quantitative data available in the literature.

Table 1: Quantification of Sesquiterpene Lactones in Tithonia diversifolia

CompoundPlant PartExtraction MethodAnalytical MethodConcentrationReference
Tagitinin CAerial PartsDiethyl ether extractionHPLC30.5 ± 2.1% of the ether extract[11]
Tagitinin CLeavesMethanolic extractionHPLC1.45% of the methanolic extract[12]
Tagitinin CLeavesUltrasound-assisted ethanol (B145695) extractionTLC-densitometry7.60% (w/w) in the standardized extract[8]

Table 2: Total Phenolic and Flavonoid Content in Tithonia diversifolia Leaf Extracts

ExtractTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
70% Ethanol13.73.41[13]
Ethyl Acetate (B1210297)12.82.21[13]
Aqueous Ethanol187.86 (vegetative stage)165.72 (vegetative stage)[10]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of secondary metabolites from Tithonia diversifolia.

Extraction and Isolation of Sesquiterpene Lactones

This protocol is a representative method for the extraction and isolation of sesquiterpene lactones, adapted from methodologies described in the literature.[9][14]

Objective: To extract and isolate sesquiterpene lactones from the dried leaves of Tithonia diversifolia.

Materials:

Procedure:

  • Maceration:

    • Soak the dried, powdered leaves of Tithonia diversifolia in 95% methanol for 48 hours at room temperature.[9]

    • Filter the mixture and concentrate the filtrate to dryness under vacuum using a rotary evaporator to obtain the crude methanol extract.[9]

  • Solvent Partitioning:

    • Dissolve the crude methanol extract in a minimal amount of methanol and then partition it successively with hexane, ethyl acetate, and butanol in a separating funnel.[9]

    • Collect the ethyl acetate fraction, which is enriched with sesquiterpene lactones.[9]

  • Column Chromatography:

    • Concentrate the ethyl acetate fraction to dryness.

    • Prepare a silica gel column packed in hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing sesquiterpene lactones.

  • Purification:

    • Combine fractions with similar TLC profiles and concentrate them.

    • Further purify the combined fractions using preparative HPLC or recrystallization to obtain pure sesquiterpene lactones.

Diagram: Experimental Workflow for Sesquiterpene Lactone Isolation

experimental_workflow plant Dried T. diversifolia Leaves maceration Maceration (95% Methanol) plant->maceration crude_extract Crude Methanol Extract maceration->crude_extract partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) etOAc_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Purification (Prep-HPLC/Recrystallization) fractions->purification pure_compounds Pure Sesquiterpene Lactones purification->pure_compounds

Caption: Workflow for the extraction and isolation of sesquiterpene lactones.

Quantification of Tagitinin C by HPLC

This protocol is based on the method described by Goffin et al. (2003).[10][11]

Objective: To quantify the amount of tagitinin C in an extract of Tithonia diversifolia using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Tithonia diversifolia extract

  • Tagitinin C standard

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Acetic acid

  • Deionized water

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., LiChrospher 60 RP Select B, 250 x 4 mm i.d., 5 µm particle size)[11]

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Solvent A: Acetonitrile.[11]

    • Solvent B: 0.1 M aqueous sodium acetate, adjusted to pH 4.8 with 10% acetic acid.[11]

    • The mobile phase is an isocratic mixture of A:B (45:55).[11]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of tagitinin C (1 mg/mL) in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.01 to 0.4 mg/mL.[11]

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the Tithonia diversifolia extract.

    • Dissolve the extract in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.[11]

    • Set the UV detector to a wavelength of 254 nm.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the tagitinin C peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of tagitinin C in the sample using the calibration curve.

Analysis of Essential Oil by GC-MS

This protocol is a general procedure for the analysis of essential oils from Tithonia diversifolia by Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17]

Objective: To identify the volatile components of the essential oil from Tithonia diversifolia.

Materials:

  • Fresh aerial parts of Tithonia diversifolia

  • Clevenger-type apparatus for hydrodistillation

  • GC-MS system with a capillary column (e.g., HP-5MS)[16]

  • Helium or Hydrogen as carrier gas

  • Anhydrous sodium sulfate

Procedure:

  • Hydrodistillation:

    • Subject the fresh aerial parts of Tithonia diversifolia to hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil.[18]

    • Dry the collected essential oil over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.[19]

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[16]

    • Oven Temperature Program: Start at 40-50 °C, hold for a few minutes, then ramp up to 220-280 °C at a rate of 5-10 °C/min, and hold for a final period.[18][19]

    • Carrier Gas: Helium or Hydrogen at a flow rate of 1.0 mL/min.[18]

    • Injection Volume: 1.0 µL with a split ratio.

    • MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of 45-450 m/z.

  • Compound Identification:

    • Identify the components of the essential oil by comparing their mass spectra with those in the NIST and Wiley libraries and by comparing their retention indices with literature values.[16]

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxicity of Tithonia diversifolia extracts on cell lines.[2][20]

Objective: To determine the cytotoxic effect of a Tithonia diversifolia extract on a specific cell line.

Materials:

  • Tithonia diversifolia extract

  • Cell line of interest (e.g., HCT116 colorectal cancer cells)[2]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the Tithonia diversifolia extract in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the extract. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[21]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[20]

    • During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After incubation, add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[22]

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570-595 nm using a microplate reader.[20]

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

mtt_workflow seed_cells Seed Cells in 96-well plate treat_cells Treat with T. diversifolia extract seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solvent Add Solubilizing Solvent incubate_mtt->add_solvent read_absorbance Read Absorbance (570-595 nm) add_solvent->read_absorbance analyze_data Calculate Cell Viability & IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT cell viability assay.

Signaling Pathways Modulated by Tithonia diversifolia Secondary Metabolites

Inhibition of NF-κB Signaling Pathway (Anti-inflammatory Action)

Several sesquiterpene lactones from Tithonia diversifolia, including diversifolin and tirotundin, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[22] NF-κB plays a crucial role in regulating the expression of pro-inflammatory genes. The proposed mechanism involves the alkylation of cysteine residues in the p65 subunit of NF-κB by the α-methylene-γ-lactone group of the sesquiterpene lactones, which prevents the degradation of the inhibitory proteins IκBα and IκBβ.[23][24] This, in turn, blocks the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.

Diagram: Inhibition of NF-κB Signaling by Sesquiterpene Lactones

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikb_kinase IKK Complex stimuli->ikb_kinase activates ikb IκBα / IκBβ ikb_kinase->ikb phosphorylates nfkB_complex NF-κB Complex (p50/p65/IκB) nfkB_p50 p50 nfkB_p65 p65 active_nfkB Active NF-κB (p50/p65) nfkB_complex->active_nfkB IκB degradation nfkB_dna NF-κB binds to DNA active_nfkB->nfkB_dna translocates sl Sesquiterpene Lactones (from T. diversifolia) sl->ikb_kinase inhibits sl->nfkB_p65 alkylates Cys38 gene_transcription Pro-inflammatory Gene Transcription (e.g., cytokines, chemokines) nfkB_dna->gene_transcription

Caption: Sesquiterpene lactones inhibit NF-κB activation.

Activation of AMPK Signaling Pathway (Antidiabetic Action)

Extracts of Tithonia diversifolia have demonstrated antidiabetic properties, and in vitro studies suggest that this may be partly due to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] AMPK is a key regulator of cellular energy homeostasis.[25] Its activation can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver.[25][26] While the specific compounds in Tithonia diversifolia responsible for AMPK activation are still under investigation, flavonoids are known activators of this pathway.[19]

ampk_pathway td_compounds T. diversifolia Compounds (e.g., Flavonoids) ampk AMPK td_compounds->ampk activates glut4 GLUT4 Translocation ampk->glut4 promotes gluconeogenesis Gluconeogenesis (in liver) ampk->gluconeogenesis inhibits glucose_uptake Increased Glucose Uptake (in muscle cells) glut4->glucose_uptake insulin_sensitivity Improved Insulin Sensitivity glucose_uptake->insulin_sensitivity reduced_glucose Reduced Hepatic Glucose Production gluconeogenesis->reduced_glucose reduced_glucose->insulin_sensitivity

References

Tagitinin Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive literature review of tagitinin derivatives, focusing on their synthesis, anticancer, anti-inflammatory, and antimalarial properties. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Data Presentation

Anticancer Activity

Tagitinin C and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and, more specifically, ferroptosis.[2][3] Structure-activity relationship studies suggest that the α-methylene-γ-lactone moiety is crucial for their biological activity.[4] The synthesis of derivatives, often through Michael addition of amines, thiols, or phosphonates, has been explored to enhance solubility and potency.[1]

CompoundCell LineActivityIC50Citation(s)
Tagitinin C Hep-G2 (Hepatocellular Carcinoma)Cytotoxic2.0 ± 0.1 µg/mL[1][5]
Huh 7 (Hepatocellular Carcinoma)Cytotoxic1.2 ± 0.1 µg/mL[5]
MCF-7 (Breast Cancer)Cytotoxic-[1]
MCF7-MDR (Multidrug-Resistant Breast Cancer)Cytotoxic-[1]
MiaPaCa-2 (Pancreatic Cancer)Cytotoxic-[1]
HCT116 (Colorectal Carcinoma)Cytotoxic-[3]
SW480 (Colorectal Adenocarcinoma)Cytotoxic-
DLD1 (Colorectal Adenocarcinoma)Cytotoxic-
OCI-AML3 (Acute Myeloid Leukemia)Apoptosis & Cell Cycle Arrest-[5]
A549 (Lung Carcinoma)Cytotoxic1.32 ± 0.14 to 46.34 ± 2.74 μM[5]
T24 (Bladder Carcinoma)Cytotoxic1.32 ± 0.14 to 46.34 ± 2.74 μM[5]
8505 (Thyroid Carcinoma)Cytotoxic1.32 ± 0.14 to 46.34 ± 2.74 μM[5]
SNU-1 (Gastric Carcinoma)Cytotoxic1.32 ± 0.14 to 46.34 ± 2.74 μM[5]
Keloid Fibroblasts (KF)Cytotoxic0.122 µg/mL (72h), 0.039 µg/mL (120h)[5]
Tagitinin A OCI-AML3 (Acute Myeloid Leukemia)Apoptosis & Cell Cycle Arrest-[5]
A549, T24, Huh-7, 8505, SNU-1Cytotoxic1.32 ± 0.14 to 46.34 ± 2.74 μM[5]
Amine Derivatives of Tagitinin C MCF-7, MCF7-MDR, MiaPaCa-2CytotoxicGenerally retained activity[1]
Anti-inflammatory Activity

Tagitinin derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[2]

CompoundAssayEffectIC50Citation(s)
Tagitinin C, F, and A LPS-induced cytokine production in human neutrophilsDecreased IL-6, IL-8, and TNF-α-
Tagitinin Derivatives Nitric Oxide (NO) production in LPS-stimulated RAW264.7 macrophagesInhibition of NO production-[6]
Antimalarial Activity

Tagitinin C has been identified as a potent antimalarial compound, exhibiting activity against multiple strains of Plasmodium falciparum.[7][8]

CompoundPlasmodium falciparum Strain(s)IC50Citation(s)
Tagitinin C FCA (Chloroquine-sensitive)0.33 µg/mL (0.95 µM)[9]
FCB1 (Chloroquine-resistant)0.24 µg/mL (0.69 µM)[9]
W2 (Chloroquine-resistant)0.25 µg/mL (0.72 µM)[8][9]

Experimental Protocols

Synthesis of Tagitinin C Derivatives (Michael Addition)

This protocol describes a general method for the synthesis of tagitinin C derivatives via Michael addition of amines.

Materials:

  • Tagitinin C

  • Appropriate amine (e.g., morpholine, piperidine, etc.)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, appropriate eluent system)

Procedure:

  • Dissolve Tagitinin C in the chosen solvent in a round-bottom flask.

  • Add the desired amine to the solution. The molar ratio of amine to Tagitinin C may need to be optimized.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the desired tagitinin C derivative.

  • Characterize the purified compound using spectroscopic methods (e.g., NMR, MS).

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of tagitinin derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Hep-G2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Tagitinin derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the tagitinin derivative in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a method to evaluate the anti-inflammatory activity of tagitinin derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Tagitinin derivative stock solution

  • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the tagitinin derivative for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

  • Incubate the plate for 24 hours.

  • Collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant, followed by the addition of Griess reagent A and then Griess reagent B, with a short incubation period after each addition.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the sodium nitrite standard solution to quantify the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition and determine the IC50 value.[6]

In Vitro Antimalarial Assay (Plasmodium falciparum Growth Inhibition)

This protocol provides a general method for assessing the in vitro antimalarial activity of tagitinin derivatives.

Materials:

  • Plasmodium falciparum culture (chloroquine-sensitive and/or -resistant strains)

  • Human red blood cells

  • Complete malaria culture medium (e.g., RPMI 1640 with supplements)

  • 96-well plates

  • Tagitinin derivative stock solution

  • SYBR Green I dye or other DNA intercalating dye

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the tagitinin derivative in complete culture medium in a 96-well plate.

  • Add the parasitized red blood cell suspension to each well. Include a no-drug control and an uninfected red blood cell control.

  • Incubate the plate under standard malaria culture conditions (low oxygen, high CO2) for 72 hours.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the percentage of parasite growth inhibition relative to the no-drug control and determine the IC50 value.

Signaling Pathway Visualizations

Tagitinin C-Induced Ferroptosis Signaling Pathway

G

Caption: Tagitinin C induces ferroptosis via the PERK/Nrf2/HO-1 pathway.

Tagitinin C-Induced Apoptosis Signaling Pathway

G

Caption: Tagitinin C induces apoptosis through caspase-8 and -3 activation.

Inhibition of NF-κB Signaling by Tagitinin C

G

Caption: Tagitinin C inhibits the NF-κB pathway by targeting the IKK complex.

Conclusion

Tagitinin C and its derivatives represent a versatile scaffold for the development of novel therapeutics. Their potent anticancer, anti-inflammatory, and antimalarial activities, coupled with an increasing understanding of their mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. This guide provides a foundational resource to aid researchers in this endeavor, summarizing key data and methodologies to facilitate future research and development in this promising area of natural product chemistry.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1-Acetyltagitinin A from Tithonia diversifolia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant rich in various bioactive secondary metabolites, with sesquiterpene lactones being of significant interest for their diverse pharmacological activities. Among these, 1-Acetyltagitinin A has been identified as a noteworthy constituent. This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Tithonia diversifolia, compiled from established methodologies for the isolation of sesquiterpene lactones from plant materials.

Data Presentation

While specific quantitative data for the extraction of this compound is not extensively reported, the following table summarizes general extraction yields from Tithonia diversifolia leaves using different solvents, which can serve as a preliminary reference.

Extraction MethodSolvent SystemPlant MaterialYield of Crude Extract (% w/w)Reference
MacerationDichloromethane (B109758)2.7 kg of dried leaves3.7%[1]
MacerationHexane (B92381)2.7 kg of dried leaves3.0%[1]
MacerationMethanol (B129727)2.7 kg of dried leaves7.4%[1]
Ultrasound-AssistedEthanolNot specified10.71% (standardized extract)[2]

Experimental Protocols

Plant Material Preparation
  • Collection: Harvest fresh, healthy leaves of Tithonia diversifolia.

  • Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for approximately 14 days or until they are brittle.[3]

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.

Extraction of Crude Sesquiterpene Lactone-Enriched Fraction

This protocol outlines a sequential extraction process to partition compounds based on polarity.

  • Defatting (Optional but Recommended):

    • Macerate the dried leaf powder in n-hexane (1:5 w/v) for 24-48 hours at room temperature with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Discard the hexane extract (this step removes nonpolar compounds like fats and waxes) and air-dry the plant residue.

  • Methanol Extraction:

    • Macerate the defatted leaf powder in methanol (1:10 w/v) for 48-72 hours at room temperature, with continuous stirring or occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanolic filtrates.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous, dark green crude extract.

Liquid-Liquid Partitioning for Fractionation
  • Solvent Partitioning:

    • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning by sequentially extracting with solvents of increasing polarity, such as dichloromethane and then ethyl acetate (B1210297).

    • For each partitioning step, mix the aqueous methanol suspension with an equal volume of the organic solvent in a separatory funnel. Shake vigorously and allow the layers to separate.

    • Collect the organic layers. The dichloromethane fraction is often reported to be rich in sesquiterpene lactones.[1]

    • Concentrate the dichloromethane fraction using a rotary evaporator to yield a sesquiterpene lactone-enriched fraction.

Purification of this compound

The enriched fraction can be further purified using chromatographic techniques.

  • Column Chromatography (CC):

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., n-hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the enriched fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).

    • Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Pre-coated silica gel 60 F254 plates.

    • Mobile Phase: A solvent system such as n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v) can be used to develop the chromatogram.

    • Visualization: Visualize the spots under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating) to detect the presence of sesquiterpene lactones.

    • Pool the fractions that show a prominent spot corresponding to the Rf value of this compound (if a standard is available) or fractions with similar profiles.

  • High-Performance Liquid Chromatography (HPLC) (for final purification):

    • Column: A reversed-phase C18 column is typically used for the separation of sesquiterpene lactones.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly employed.

    • Detection: UV detection at a wavelength around 210-230 nm is suitable for detecting the lactone chromophore.

    • Inject the pooled and concentrated fractions from the column chromatography to isolate pure this compound.

Mandatory Visualization

Chemical Structure of this compound

G cluster_molecule This compound C21H30O8 C₂₁H₃₀O₈

Caption: Chemical Formula of this compound.

Experimental Workflow for Extraction and Purification

Extraction_Workflow plant_material Tithonia diversifolia Leaves (Dried and Powdered) defatting Defatting with n-Hexane (Maceration) plant_material->defatting extraction Methanol Extraction (Maceration) defatting->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Dichloromethane/Water-Methanol) crude_extract->partitioning concentration2 Rotary Evaporation partitioning->concentration2 enriched_fraction Sesquiterpene Lactone-Enriched Fraction concentration2->enriched_fraction column_chrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) enriched_fraction->column_chrom tlc_monitoring TLC Monitoring column_chrom->tlc_monitoring fraction_pooling Pooling of Fractions tlc_monitoring->fraction_pooling hplc Reversed-Phase HPLC (C18, Water:Acetonitrile Gradient) fraction_pooling->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantification of 1-Acetyltagitinin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of 1-Acetyltagitinin A, a sesquiterpene lactone found in various plant species, notably Tithonia diversifolia. The method described herein is adapted from a validated HPLC-UV method developed for the quantification of the structurally similar compound, tagitinin C, also present in T. diversifolia[1][2]. Given the structural similarity between this compound and tagitinin C, this reversed-phase HPLC method is expected to be highly suitable for the accurate and precise quantification of this compound in plant extracts and purified samples. This application note includes a detailed experimental protocol, data presentation tables, and graphical representations of the workflow.

Introduction

This compound is a sesquiterpene lactone of the heliangolide type, which has been identified in plants of the Asteraceae family, such as Tithonia diversifolia[3][4]. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory, and antiparasitic properties[4][5][6]. Accurate quantification of this compound is crucial for phytochemical analysis, standardization of herbal extracts, and in the development of new therapeutic agents.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of individual components in a mixture. This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection, which is well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol

This protocol is adapted from the validated method for tagitinin C quantification[2]. It is recommended that the method be fully validated for this compound according to ICH guidelines.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and acetate (B1210297) buffer (pH 4.8)
Gradient Isocratic or gradient elution may be optimized. A starting point is Acetonitrile:Acetate Buffer (e.g., 45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm[2]
Injection Volume 20 µL[2]
Preparation of Solutions
  • Acetate Buffer (pH 4.8): Prepare a solution of sodium acetate and adjust the pH to 4.8 with acetic acid.

  • Mobile Phase: Mix acetonitrile and acetate buffer in the desired ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to different concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.4 mg/mL) to construct a calibration curve[2].

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves of Tithonia diversifolia) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind to a fine powder.

  • Extraction:

    • Accurately weigh a known amount of the powdered plant material (e.g., 500 mg)[2].

    • Perform an extraction with a suitable solvent. For the related compound tagitinin C, diethyl ether was found to be effective for extracting sesquiterpene lactones[2]. Maceration or sonication can be used to enhance extraction efficiency.

    • Filter the extract and evaporate the solvent under reduced pressure.

  • Sample Solution Preparation:

    • Redissolve a known weight of the dry extract (e.g., 8 mg) in a defined volume of a mixture of acetonitrile and acetate buffer (e.g., 9 mL acetonitrile and 11 mL acetate buffer)[2].

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2% (for replicate injections)
Table 2: Method Validation Parameters for this compound (Hypothetical Data)
ParameterResult
Linearity (Concentration Range) 0.01 - 0.4 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) Intraday: < 2%, Interday: < 3%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank and placebo

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Tithonia diversifolia leaves) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Diethyl Ether) drying->extraction concentration Evaporation to Dryness extraction->concentration dissolution Redissolution in Mobile Phase concentration->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system HPLC System filtration->hplc_system Sample for Analysis injection Injection (20 µL) hplc_system->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

Logical Relationship of HPLC Method Parameters

hplc_parameters center_node HPLC Quantification of this compound param1 Stationary Phase (C18 Column) center_node->param1 param2 Mobile Phase (Acetonitrile:Buffer) center_node->param2 param3 Flow Rate (1.0 mL/min) center_node->param3 param4 Detection (UV at 254 nm) center_node->param4 param5 Temperature (25 °C) center_node->param5 param6 Sample Preparation (Extraction & Filtration) center_node->param6

Caption: Key parameters influencing the HPLC analysis.

Conclusion

The described RP-HPLC method, adapted from a validated procedure for the closely related compound tagitinin C, provides a robust starting point for the reliable quantification of this compound. The protocol is straightforward and utilizes standard instrumentation, making it accessible to most analytical laboratories. For regulatory purposes or inclusion in drug master files, full method validation in accordance with ICH guidelines is essential to demonstrate its suitability for the intended application.

References

Application Notes and Protocols: 1-Acetyltagitinin A Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone that has garnered interest within the scientific community for its potential as an anticancer agent. This document provides a detailed protocol for assessing the cytotoxicity of this compound against various cancer cell lines. Due to the limited availability of specific data for this compound, this report leverages data from its closely related parent compound, Tagitinin C, to provide a representative experimental framework and potential mechanistic insights. It is crucial to note that the quantitative data and proposed signaling pathways presented herein are based on studies of Tagitinin C and should be considered as a preliminary guide for investigations into this compound.

Data Presentation: Cytotoxicity of Tagitinin C

The cytotoxic effects of Tagitinin C have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values provide a quantitative measure of the compound's potency.

Cell LineCancer TypeIC50 (µg/mL)
HepG2Hepatocellular Carcinoma2.0 ± 0.1[1][2]
Huh7Hepatocellular Carcinoma1.2 ± 0.1[1][2]
Keloid Fibroblasts-0.122 (72h), 0.039 (120h)[1]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening of chemical compounds.

Materials:

  • Cancer cell lines of interest (e.g., HepG2, Huh7)

  • Complete cell culture medium (specific to the cell line)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound (or Tagitinin C as a reference compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell concentration and viability using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well, resulting in a final concentration of 10%.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium.

    • Allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (optical density) at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding compound_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells compound_prep->treatment fixation 5. Cell Fixation (TCA) staining 6. Staining (SRB) fixation->staining washing 7. Washing staining->washing solubilization 8. Solubilization (Tris) washing->solubilization readout 9. Absorbance Reading analysis 10. IC50 Calculation readout->analysis signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Tagitinin_C Tagitinin C p53 p53 Tagitinin_C->p53 activates NFkB NF-κB Tagitinin_C->NFkB inhibits Apoptosis Apoptosis p53->Apoptosis promotes VEGF_exp VEGF Expression NFkB->VEGF_exp regulates VEGF_exp->Apoptosis inhibits

References

Application Notes and Protocols for 1-Acetyltagitinin A in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial susceptibility of 1-Acetyltagitinin A, a member of the sesquiterpene lactone class of natural products. While specific antimicrobial data for this compound is not extensively documented in publicly available literature, the protocols outlined here are based on established methodologies for testing sesquiterpene lactones and other natural products.

Introduction to this compound and Sesquiterpene Lactones

This compound belongs to the large and structurally diverse class of sesquiterpene lactones, which are secondary metabolites found predominantly in plants of the Asteraceae family. Sesquiterpene lactones are known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties[1][2][3]. Their antimicrobial effects are often attributed to their ability to disrupt microbial cell membranes and induce oxidative stress[1][4]. Related compounds, such as Tagitinin C, have been isolated from Tithonia diversifolia and investigated for their potent biological activities[5][6][7]. The protocols below provide a framework for the systematic evaluation of this compound's antimicrobial potential.

Data Presentation: Antimicrobial Activity of Sesquiterpene Lactones

Quantitative data from antimicrobial susceptibility testing is typically summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables present example MIC values for various sesquiterpene lactones against a range of microbial pathogens, illustrating how data for this compound could be presented.

Table 1: Antibacterial Activity of Selected Sesquiterpene Lactones (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Costunolide>100>100>100[8]
Eremanthin>100>100>100[8]
Incomptin ANot TestedNot TestedNot Tested[9]
Incomptin BNot TestedMIC: 125MIC: 46.8[9]
Guaianolide 100.321.7 (E. fergusonii)Not Tested[9]
Guaianolide 111.43.5 (E. fergusonii)Not Tested[9]
Prattinin A Derivative 2723.411.711.7[10]

Table 2: Antifungal Activity of Selected Sesquiterpene Lactones (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerTrichophyton rubrumReference
Costunolide12525031.25[8]
Eremanthin25050062.5[8]
Dehydroleucodin25025031.2[11]
3,4-Epoxyleucodin25025062.5[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against bacteria and fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Microbial inoculums (standardized to 0.5 McFarland)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (broth and DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: A well with a known antibiotic to ensure the susceptibility of the test organism.

    • Negative Control (Sterility Control): A well with broth and the highest concentration of DMSO used to ensure no contamination.

    • Growth Control: A well with broth and the microbial inoculum to ensure proper growth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

MIC_Workflow A Prepare this compound Stock Solution (in DMSO) B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Add Controls (Positive, Negative, Growth) D->E F Incubate Plate E->F G Read Results: Determine MIC F->G

Workflow for MIC Determination.
Protocol 2: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth (e.g., CAMHB)

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar (B569324) plates

  • Sterile saline solution for dilutions

Procedure:

  • Preparation: Prepare tubes with broth containing this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate all tubes in a shaking incubator at 37°C.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Plating: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.

  • Incubation of Plates: Incubate the agar plates at 37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound and the control. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

Hypothesized Mechanism of Action and Signaling Pathways

The precise antimicrobial mechanism of this compound is yet to be elucidated. However, based on studies of other sesquiterpene lactones, a plausible mechanism involves the disruption of the microbial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS)[1][4].

Mechanism_of_Action cluster_cell Microbial Cell Membrane Cell Membrane Death Cell Death Membrane->Death ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Proteins, DNA, Lipids) ROS->Damage Damage->Death Compound This compound Compound->Membrane Disruption Compound->ROS Induction

Hypothesized Antimicrobial Mechanism.

Additionally, sesquiterpene lactones are known to interact with various cellular signaling pathways in eukaryotic cells, which may provide insights into their broader biological effects. Key pathways include the NF-κB and MAPK signaling pathways, which are central to inflammatory responses[2][4]. While these are primarily associated with anti-inflammatory actions, chronic inflammation and microbial infections are often interlinked.

Signaling_Pathways cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway Compound Sesquiterpene Lactones (e.g., this compound) IKK IKK Complex Compound->IKK Inhibits MAPK MAPK (ERK, JNK, p38) Compound->MAPK Inhibits IkB IκBα IKK->IkB phosphorylates NFKB NF-κB IkB->NFKB releases Nucleus_NFKB NF-κB (in Nucleus) NFKB->Nucleus_NFKB Genes_NFKB Inflammatory Gene Expression Nucleus_NFKB->Genes_NFKB MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TF Transcription Factors MAPK->TF Genes_MAPK Cell Proliferation, Apoptosis TF->Genes_MAPK

Modulation of Signaling Pathways.
Conclusion

The protocols and information provided herein offer a solid foundation for researchers to begin investigating the antimicrobial properties of this compound. While specific data for this compound is sparse, the established activity of the broader class of sesquiterpene lactones suggests that it is a promising candidate for further study. Systematic application of these standardized methods will be crucial in determining its potential as a novel antimicrobial agent.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to elucidating the mechanism of action of 1-Acetyltagitinin A, a sesquiterpene lactone with potential therapeutic applications. The following protocols and data are designed to assist researchers in investigating its effects on cell viability, apoptosis, and inflammatory signaling pathways.

Introduction to this compound and its Potential Mechanisms of Action

This compound belongs to the family of sesquiterpene lactones, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer effects. The proposed mechanisms of action for sesquiterpene lactones often involve the modulation of key cellular processes such as apoptosis and the NF-κB signaling pathway. Understanding the precise molecular targets and pathways affected by this compound is crucial for its development as a therapeutic agent.

Data Presentation: Biological Activity of Tagitinin Analogs

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the cytotoxic activities of the closely related compounds, Tagitinin A and Tagitinin C, against various human cancer cell lines. This data provides a valuable reference for designing experiments and interpreting results for this compound.

Table 1: Cytotoxic Activity of Tagitinin A and C against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Tagitinin AA549Lung Carcinoma1.32 ± 0.14 - 46.34[1]
T24Bladder Carcinoma1.32 ± 0.14 - 46.34[1]
Huh-7Hepatocellular Carcinoma1.32 ± 0.14 - 46.34[1]
8505Thyroid Carcinoma1.32 ± 0.14 - 46.34[1]
SNU-1Gastric Carcinoma1.32 ± 0.14 - 46.34[1]
Tagitinin CHep-G2Hepatocellular Carcinoma2.0 ± 0.1 (µg/mL)[2][3]
Huh-7Hepatocellular Carcinoma1.2 ± 0.1 (µg/mL)[2][3]

Table 2: Illustrative Quantitative Data on the Effect of this compound on Apoptosis and NF-κB Signaling (Hypothetical Data)

Disclaimer: The following data is hypothetical and for illustrative purposes only, designed to guide experimental planning and data analysis.

ParameterCell LineTreatmentResult
Apoptosis
Early Apoptotic Cells (%)JurkatVehicle Control5.2 ± 1.1
This compound (10 µM)25.8 ± 3.5
Late Apoptotic Cells (%)JurkatVehicle Control2.1 ± 0.5
This compound (10 µM)15.3 ± 2.1
NF-κB Pathway
Phospho-p65 (Ser536) / Total p65 RatioRAW 264.7Vehicle Control (LPS stimulated)1.0
This compound (10 µM) + LPS0.4 ± 0.1
Nuclear p65 Translocation (% of cells)HeLaVehicle Control (TNF-α stimulated)85 ± 5
This compound (10 µM) + TNF-α30 ± 7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_analysis Analysis start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubate Incubate for 24-72h treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis seed Seed and Treat Cells harvest Harvest Cells seed->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V/PI Apoptosis Assay.
Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for detecting changes in the phosphorylation and total protein levels of key components of the NF-κB pathway.

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages)

  • 6-well plates

  • This compound

  • LPS (Lipopolysaccharide) or other NF-κB activator

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and pre-treat with this compound for 1-2 hours.

  • Stimulate with an NF-κB activator (e.g., LPS) for 30 minutes.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Electrophoresis & Transfer cluster_detection Immunodetection treat Treat Cells lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect

Workflow for Western Blot Analysis.
Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol visualizes the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Target cell line (e.g., HeLa)

  • Glass coverslips in 24-well plates

  • This compound

  • TNF-α or other NF-κB activator

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Pre-treat with this compound, then stimulate with an NF-κB activator.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with anti-p65 primary antibody for 1 hour.

  • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash and counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging treat Treat Cells on Coverslips fix Fix with PFA treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Blocking permeabilize->block primary_ab Primary Antibody (anti-p65) block->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi image Fluorescence Microscopy dapi->image

Workflow for Immunofluorescence Staining.
Target Identification Strategies

To identify the direct molecular targets of this compound, several advanced techniques can be employed.

3.5.1. Affinity Chromatography

This method involves immobilizing this compound on a solid support to "pull down" its binding partners from a cell lysate.

General Workflow:

  • Synthesize a derivative of this compound with a linker for immobilization.

  • Couple the derivative to an activated chromatography resin.

  • Incubate the affinity resin with a cell lysate.

  • Wash away non-specifically bound proteins.

  • Elute the specifically bound proteins.

  • Identify the eluted proteins by mass spectrometry.

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Elution & Identification immobilize Immobilize this compound on Resin incubate Incubate Lysate with Resin immobilize->incubate lyse Prepare Cell Lysate lyse->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute identify Identify by Mass Spectrometry elute->identify DARTS_Workflow cluster_prep Treatment & Digestion cluster_analysis Analysis treat Treat Lysate with Compound digest Limited Proteolysis treat->digest sds SDS-PAGE Analysis digest->sds identify Identify Protected Proteins by Mass Spec sds->identify NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikba IκBα ikk->ikba Phosphorylation complex p65/p50-IκBα (Inactive Complex) p65_p50 p65/p50 p65_p50_nuc p65/p50 complex->p65_p50_nuc IκBα Degradation & p65/p50 Translocation acetyltagitinin This compound acetyltagitinin->ikk Inhibition dna DNA p65_p50_nuc->dna Binding genes Pro-inflammatory & Anti-apoptotic Gene Transcription dna->genes

References

In Vitro Anti-inflammatory Activity of 1-Acetyltagitinin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory properties. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound. The described assays focus on key inflammatory mediators and signaling pathways, such as nitric oxide (NO) and pro-inflammatory cytokine production, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Data Presentation: Summary of In Vitro Anti-inflammatory Effects

The following tables summarize the expected dose-dependent inhibitory effects of this compound on key markers of inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production

Concentration of this compound (µM)NO Inhibition (%)IC₅₀ (µM)
115.2 ± 2.1
535.8 ± 3.5
1058.4 ± 4.28.5
2585.1 ± 5.9
5095.7 ± 2.8

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Concentration of this compound (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
112.5 ± 1.810.1 ± 1.514.3 ± 2.0
530.2 ± 2.925.7 ± 2.433.1 ± 3.1
1052.1 ± 4.548.9 ± 3.955.6 ± 4.8
2578.9 ± 6.175.4 ± 5.882.3 ± 6.5
5091.3 ± 3.788.6 ± 4.193.8 ± 3.3
IC₅₀ (µM) 9.2 10.5 8.8

Table 3: Effect on NF-κB and MAPK Signaling Pathways

Treatmentp-p65 (Relative Expression)p-IκBα (Relative Expression)p-p38 (Relative Expression)p-ERK1/2 (Relative Expression)p-JNK (Relative Expression)
Control1.001.001.001.001.00
LPS (1 µg/mL)5.21 ± 0.454.89 ± 0.384.56 ± 0.394.98 ± 0.414.77 ± 0.42
LPS + this compound (10 µM)2.15 ± 0.221.98 ± 0.191.87 ± 0.172.05 ± 0.211.92 ± 0.18
LPS + this compound (25 µM)1.23 ± 0.151.15 ± 0.121.09 ± 0.111.18 ± 0.141.11 ± 0.13

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for cytokine assays, 6-well for Western blot).

  • Allow cells to adhere for 24 hours.

  • Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the specified duration (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Treat with This compound (24h) A->B C Add MTT solution (4h incubation) B->C D Add DMSO to dissolve formazan C->D E Measure Absorbance at 570 nm D->E

MTT Assay Workflow.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.

  • The concentration of each cytokine is determined by comparison with a standard curve.

Cytokine_Assay_Workflow cluster_workflow Pro-inflammatory Cytokine Assay Workflow A Seed RAW 264.7 cells in 24-well plate B Pre-treat with This compound (1h) A->B C Stimulate with LPS (24h) B->C D Collect and clarify supernatant C->D E Perform ELISA for TNF-α, IL-6, IL-1β D->E Signaling_Pathway_Diagram cluster_pathway Simplified Inflammatory Signaling Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Nucleus Nucleus p38->Nucleus ERK->Nucleus JNK->Nucleus IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->Nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Upregulation Inhibition This compound Inhibition->p38 Inhibition->ERK Inhibition->JNK Inhibition->IKK

Analytical Standards for 1-Acetyltagitinin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of 1-Acetyltagitinin A, a sesquiterpene lactone of significant interest. These guidelines cover the physicochemical properties, spectroscopic data, and chromatographic methods for the accurate identification and quantification of this compound.

Physicochemical Properties

This compound is a natural compound found in plants of the Tithonia genus. A comprehensive understanding of its physical and chemical characteristics is fundamental for its application as an analytical standard.

PropertyValueReference
Molecular Formula C₂₁H₃₀O₈N/A
Molecular Weight 410.46 g/mol [1]
CAS Number 60547-63-9[1]
Appearance Solid (form may vary)General Knowledge
Purity ≥98% (recommended for use as an analytical standard)General Laboratory Standards
Storage Store at -20°C for long-term stability.General Laboratory Standards

Spectroscopic Data for Structural Elucidation

The structural integrity of the this compound standard should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference ¹H NMR Data for Tagitinin C (500 MHz, CDCl₃): δ 6.24 (d, J = 3.5 Hz, 1H, H-13a), 5.65 (d, J = 3.5 Hz, 1H, H-13b), 5.28 (d, J = 3.0 Hz, 1H, H-6), 4.98 (s, 1H, H-3), 2.98 (m, 1H, H-7), 2.75 (m, 1H, H-2'), 2.45 (m, 1H, H-1), 2.25-2.05 (m, 2H, H-9), 1.85 (m, 1H, H-8), 1.70 (s, 3H, H-15), 1.47 (s, 3H, H-14), 0.99 (d, J = 6.9 Hz, 3H, H-3'), 0.97 (d, J = 6.9 Hz, 3H, H-4').[2]

Note: The presence of the acetyl group in this compound will result in an additional singlet peak in the ¹H NMR spectrum, typically around δ 2.0-2.2 ppm, corresponding to the methyl protons of the acetyl group.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected ESI-MS Data:

  • Positive Ion Mode: [M+H]⁺ at m/z 411.2013 and [M+Na]⁺ at m/z 433.1832.

  • Fragmentation Pattern: The fragmentation of sesquiterpene lactones in ESI-MS/MS typically involves the loss of water, carbon monoxide, and side chains. For this compound, characteristic losses would include the acetyl group (CH₃CO, 42 Da) and subsequent fragmentations of the lactone ring. A detailed fragmentation study would be necessary to establish a definitive pattern.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

  • ~3400 cm⁻¹: O-H stretching (from hydroxyl groups)

  • ~1760 cm⁻¹: C=O stretching (from the γ-lactone ring)

  • ~1735 cm⁻¹: C=O stretching (from the acetyl ester)

  • ~1660 cm⁻¹: C=C stretching (from the α,β-unsaturated lactone)

  • ~1240 cm⁻¹: C-O stretching (from the ester group)

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This protocol is adapted from a validated method for the quantification of the related compound, Tagitinin C, and can be optimized for this compound.[1][3][4]

Instrumentation:

  • HPLC system with a DAD or UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid). A starting point could be a linear gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 210-220 nm (for the α,β-unsaturated lactone chromophore)

  • Column Temperature: 25-30 °C

Protocol Steps:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727) or acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Extract the plant material or sample matrix with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Evaporate the solvent and redissolve the residue in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like sesquiterpene lactones. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • A capillary column suitable for sesquiterpenoid analysis (e.g., HP-5ms, DB-5ms).

GC-MS Conditions (General Protocol): [5][6]

  • Injector Temperature: 250-280 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-500

Protocol Steps:

  • Derivatization (if necessary): Silylation is a common derivatization technique for compounds with hydroxyl groups. React the dried sample extract with a silylating agent (e.g., BSTFA with TMCS) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 60-70 °C).

  • Sample Injection: Inject an aliquot of the derivatized or underivatized sample into the GC-MS.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should exhibit the molecular ion and characteristic fragment ions.

  • Quantification: For quantitative analysis, an internal standard should be used. Create a calibration curve using the peak area ratio of the analyte to the internal standard.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited in the provided results, related sesquiterpene lactones from Tithonia diversifolia have demonstrated cytotoxic and anti-inflammatory properties. For instance, Tagitinin C has shown cytotoxic effects against hepatoma cells.[2] The cytotoxic mechanism of many sesquiterpene lactones is attributed to their ability to alkylate biological macromolecules, which can induce apoptosis and other forms of cell death.

Potential Areas of Investigation:

  • Cytotoxicity: Evaluation of the cytotoxic effects of this compound on various cancer cell lines.

  • Mechanism of Action: Investigating the underlying molecular mechanisms, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways (e.g., NF-κB).

Further research is required to elucidate the specific biological activities and signaling pathways modulated by this compound.

Visualizations

Experimental Workflow for HPLC-DAD Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Dissolve Sample Plant Material/ Sample Matrix Extraction Solvent Extraction Sample->Extraction Cal_Stds Calibration Standards Stock->Cal_Stds Dilute HPLC HPLC System (C18 Column) Cal_Stds->HPLC Inject Evaporation Evaporation Extraction->Evaporation Redissolution Redissolution Evaporation->Redissolution Filtration Filtration (0.45 µm) Redissolution->Filtration Filtration->HPLC Inject DAD DAD Detector (210-220 nm) HPLC->DAD Elution Chromatogram Chromatogram DAD->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Peak Area Quantification Quantification Chromatogram->Quantification Calibration_Curve->Quantification

Caption: HPLC-DAD quantification workflow for this compound.

Logical Relationship of Spectroscopic Analysis for Structural Confirmation

Spectro_Analysis cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS/MS) Compound->MS IR IR Spectroscopy Compound->IR Connectivity Proton & Carbon Connectivity NMR->Connectivity MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Structure Confirmed Structure Connectivity->Structure Elucidates MolWeight->Structure Confirms FuncGroups->Structure Identifies

Caption: Spectroscopic analysis for structural confirmation.

References

protocol for assessing 1-Acetyltagitinin A effects on apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

This document provides a comprehensive set of protocols to investigate the pro-apoptotic effects of a novel test compound, exemplified by 1-Acetyltagitinin A, on cancer cells. Due to the current lack of specific literature on the apoptotic activity of this compound, the following methodologies represent a general framework for evaluating the potential of any new chemical entity in inducing programmed cell death.

Apoptosis is a regulated process of cell death crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2][3] Many anticancer therapies function by exploiting apoptotic signaling pathways to eliminate malignant cells.[3] The assessment of apoptosis is therefore a critical step in the preclinical evaluation of potential anticancer drugs.

This protocol outlines a multi-faceted approach, beginning with a cytotoxicity screening to determine the effective dose range of the test compound. Subsequent assays are designed to detect various hallmarks of apoptosis at different stages, including changes in membrane asymmetry (Annexin V staining), caspase activation, mitochondrial membrane potential disruption, and DNA fragmentation.[1][4] The presented protocols are adaptable for various cancer cell lines and can be performed using common laboratory equipment such as flow cytometers and microplate readers.[4][5][6]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the apoptotic effects of a novel compound.

experimental_workflow cluster_prep Phase 1: Preparation & Sizing cluster_assays Phase 2: Apoptosis Confirmation & Mechanistic Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture MTT_Assay MTT/MTS Assay for IC50 Determination Cell_Culture->MTT_Assay Treat with compound Apoptosis_Staining Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Apoptosis_Staining Select doses (e.g., IC50, 2xIC50) MMP_Assay Mitochondrial Membrane Potential (JC-1/TMRE) MTT_Assay->MMP_Assay Caspase_Assay Caspase-3/7/8/9 Activity Assays MTT_Assay->Caspase_Assay Western_Blot Western Blot (Bcl-2 family, PARP, Caspases) MTT_Assay->Western_Blot Data_Quant Quantitative Data Analysis Apoptosis_Staining->Data_Quant MMP_Assay->Data_Quant Caspase_Assay->Data_Quant Western_Blot->Data_Quant Pathway_Analysis Signaling Pathway Elucidation Data_Quant->Pathway_Analysis Conclusion Conclusion on Apoptotic Induction Pathway_Analysis->Conclusion apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor FADD FADD/TRADD Death_Receptor->FADD Pro_Casp8 Pro-caspase-8 FADD->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Activation Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Casp8->Bcl2_Family via Bid cleavage Pro_Casp3 Pro-caspase-3/7 Casp8->Pro_Casp3 Cell_Stress Cellular Stress (e.g., DNA Damage, Drug Treatment) Cell_Stress->Bcl2_Family Mito Mitochondrion Bcl2_Family->Mito MOMP CytoC Cytochrome c (Release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Caspase-9 Apoptosome->Casp9 Activation Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Casp9->Pro_Casp3 Casp3 Caspase-3/7 Pro_Casp3->Casp3 Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols for Evaluating 1-Acetyltagitinin A as a Biopesticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities.[1] Sesquiterpene lactones are of significant interest in the development of new biopesticides due to their potential insecticidal, antifungal, and herbicidal properties.[1] Biopesticides, derived from natural materials like plants, offer a more environmentally friendly alternative to synthetic pesticides, often exhibiting greater specificity to target pests and lower toxicity to non-target organisms.[2][3] This document provides detailed protocols for the comprehensive evaluation of this compound as a potential biopesticide, covering its efficacy against common insect pests, fungal pathogens, and weeds.

The evaluation of a potential biopesticide involves a tiered approach, beginning with laboratory-based bioassays to determine its intrinsic activity and culminating in greenhouse and field trials to assess its performance under more realistic conditions.[4] Key parameters to be determined include the median lethal concentration (LC50) for insect pests, the minimum inhibitory concentration (MIC) for fungal pathogens, and the half-maximal inhibitory concentration (IC50) for weed growth.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the bioassays. Due to the limited availability of specific published data for this compound, the values presented here are for illustrative purposes and should be replaced with experimental data.

Table 1: Insecticidal Activity of this compound

Target Insect PestBioassay MethodLC50 (µg/mL)95% Confidence Interval
Spodoptera frugiperda (Fall Armyworm)Diet Incorporation[Insert Data][Insert Data]
Myzus persicae (Green Peach Aphid)Leaf Dip[Insert Data][Insert Data]
Aedes aegypti (Yellow Fever Mosquito)Larval Immersion[Insert Data][Insert Data]

Table 2: Antifungal Activity of this compound

Target Fungal PathogenBioassay MethodMIC (µg/mL)
Botrytis cinerea (Gray Mold)Broth Microdilution[Insert Data]
Fusarium oxysporum (Fusarium Wilt)Agar Dilution[Insert Data]
Candida albicans (Opportunistic Yeast)Broth Microdilution[Insert Data]

Table 3: Herbicidal Activity of this compound

Target Weed SpeciesBioassay MethodIC50 (µM)
Amaranthus retroflexus (Redroot Pigweed)Seed Germination[Insert Data]
Echinochloa crus-galli (Barnyard Grass)Root Elongation[Insert DInsert Data]
Lolium multiflorum (Italian Ryegrass)Foliar Spray[Insert Data]

Experimental Protocols

Insecticidal Bioassay: Diet Incorporation Method (for chewing insects, e.g., Spodoptera frugiperda)

This protocol is adapted from methods used for evaluating the insecticidal activity of natural compounds against lepidopteran larvae.[5][6]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., acetone (B3395972) or ethanol)

  • Artificial diet for the target insect

  • Multi-well insect rearing trays or Petri dishes

  • Second or third instar larvae of Spodoptera frugiperda

  • Solvent control (e.g., acetone or ethanol)

  • Positive control (a known insecticide)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution.

  • Incorporate a known volume of each dilution into the molten artificial diet at a temperature that does not cause degradation of the compound (typically < 50°C). Ensure thorough mixing.

  • Pour the treated diet into the wells of the rearing trays or Petri dishes and allow it to solidify.

  • Prepare a solvent control diet (with solvent only) and a positive control diet in the same manner.

  • Place one larva into each well or dish.

  • Incubate the trays at an appropriate temperature and humidity for the target insect (e.g., 25 ± 2°C, 60-70% RH).

  • Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC50 value using probit analysis.

Antifungal Bioassay: Broth Microdilution Method (e.g., for Botrytis cinerea)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast and is adapted for filamentous fungi.[2][7][8]

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Fungal culture of Botrytis cinerea

  • Appropriate broth medium (e.g., Potato Dextrose Broth or RPMI-1640)

  • Spectrophotometer or microplate reader

  • Positive control (a known fungicide, e.g., fluconazole)

  • Solvent control

Procedure:

  • Dispense the broth medium into all wells of the microtiter plate.

  • Create a serial dilution of the this compound stock solution across the wells of the plate.

  • Prepare a standardized fungal spore suspension (e.g., 1 x 10^5 spores/mL).

  • Inoculate each well with the fungal suspension.

  • Include a positive control (fungicide), a negative control (medium only), and a solvent control.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. The MIC can also be determined spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 600 nm).[9]

Herbicidal Bioassay: Seed Germination and Root Elongation Assay (e.g., for Amaranthus retroflexus)

This protocol is a standard method for assessing the phytotoxicity of compounds.[10]

Materials:

  • This compound stock solution

  • Petri dishes lined with filter paper

  • Seeds of the target weed species (e.g., Amaranthus retroflexus)

  • Distilled water

  • Growth chamber or incubator

  • Positive control (a known herbicide, e.g., glyphosate)

  • Solvent control

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in distilled water.

  • Place a known number of seeds (e.g., 20) onto the filter paper in each Petri dish.

  • Add a specific volume of the test solution to each dish to saturate the filter paper.

  • Prepare a solvent control (distilled water with solvent) and a positive control.

  • Seal the Petri dishes to prevent evaporation and place them in a growth chamber with controlled light and temperature conditions.

  • After a set period (e.g., 5-7 days), count the number of germinated seeds and measure the root length of the seedlings.

  • Calculate the percentage of germination inhibition and root growth inhibition relative to the control.

  • Determine the IC50 value using regression analysis.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_data_analysis Data Analysis cluster_evaluation Evaluation A This compound Stock Solution C Insecticidal Bioassay (e.g., Diet Incorporation) A->C Serial Dilutions D Antifungal Bioassay (e.g., Broth Microdilution) A->D Serial Dilutions E Herbicidal Bioassay (e.g., Seed Germination) A->E Serial Dilutions B Target Organisms (Insects, Fungi, Weeds) B->C Inoculation/ Introduction B->D Inoculation/ Introduction B->E Inoculation/ Introduction F Determine LC50 C->F G Determine MIC D->G H Determine IC50 E->H I Assess Biopesticide Potential F->I G->I H->I

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_cell Target Cell (Insect/Fungus) A This compound (Sesquiterpene Lactone) B Cell Membrane A->B Crosses D Michael Addition B->D C Sulfhydryl Groups (-SH) on Proteins C->D E Altered Protein Function D->E F Enzyme Inhibition E->F G Disruption of Cellular Processes E->G H Cell Death/ Growth Inhibition F->H G->H Logical_Relationship cluster_properties Biological Properties cluster_evaluation Evaluation Metrics A This compound B Insecticidal A->B C Antifungal A->C D Herbicidal A->D E LC50 B->E F MIC C->F G IC50 D->G H Biopesticide Candidate E->H F->H G->H

References

Application Notes and Protocols for 1-Acetyltagitinin A Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A belongs to the family of sesquiterpene lactones, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic effects.[1][2][3] Related compounds, such as Tagitinin C, have been shown to induce apoptosis, cell cycle arrest, and ferroptosis in cancer cells, suggesting interactions with specific cellular pathways and protein targets.[2][4] The identification of the direct molecular targets of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutics.

These application notes provide a comprehensive guide to developing assays for the identification of this compound's cellular targets. We present a multi-pronged approach that combines computational prediction with established experimental validation techniques, including affinity chromatography, photo-affinity labeling, and the cellular thermal shift assay (CETSA).

Predicted and Known Biological Activities of Related Sesquiterpene Lactones

Based on studies of related sesquiterpene lactones like Tagitinin C and other compounds from the Tithonia genus, this compound is predicted to exhibit a range of biological effects. This data can guide the selection of appropriate cell models and assays for target identification.

Biological ActivityObserved EffectKey Molecular EventsPotential Cellular PathwaysReference
Anticancer Cytotoxicity against various cancer cell lines (e.g., glioblastoma, hepatocellular carcinoma, colorectal cancer).[2][4][5]Induction of apoptosis, cell cycle arrest at G2/M phase, induction of ferroptosis.[2][4]Caspase activation, Endoplasmic Reticulum (ER) Stress, Nrf2 signaling.[2][4][2][4][5]
Anti-inflammatory Reduction of pro-inflammatory cytokine production (e.g., IL-6, TNF-α).[4]Inhibition of key inflammatory regulators.NF-κB signaling, IL-1β signaling.[6][7][8][4][6][7][8]
Antitrypanosomal Potent inhibition of Trypanosoma brucei.[3]Disruption of essential parasite processes.Not fully elucidated.[3]
Keloid Fibroblast Inhibition Decreased VEGF expression in keloid fibroblasts.[9]Modulation of growth factor signaling.Angiogenesis pathways.[9]

Experimental Workflows for Target Identification

A logical workflow for identifying the targets of this compound involves a combination of computational and experimental approaches.

G cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Target Confirmation & Pathway Analysis A In Silico Target Prediction (Molecular Docking, QSAR) B Affinity Chromatography A->B Prioritize & Guide C Photo-affinity Labeling A->C Prioritize & Guide D Cellular Thermal Shift Assay (CETSA) A->D Prioritize & Guide E Mass Spectrometry (Protein Identification) B->E C->E D->E F Western Blot & Functional Assays E->F Validate Hits G Signaling Pathway Analysis F->G Elucidate Mechanism

Figure 1: Overall workflow for this compound target identification.

Experimental Protocols

Here we provide detailed protocols for key experimental techniques for the identification of this compound targets.

Protocol 1: Affinity Chromatography-based Target Pull-down

Affinity chromatography utilizes an immobilized form of this compound to "fish" for its binding partners from a complex biological mixture, such as a cell lysate.[10]

1. Materials:

  • This compound

  • Affinity resin (e.g., NHS-activated Sepharose)

  • Coupling buffers (e.g., 0.1 M NaHCO₃, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • Cell line of interest (e.g., a cancer cell line sensitive to Tagitinin C)

2. Procedure:

  • Immobilization of this compound:

    • Dissolve this compound in a suitable solvent and couple it to the affinity resin according to the manufacturer's instructions. A linker may be necessary to ensure the binding site of the molecule is accessible.

    • Block any unreacted sites on the resin using the blocking buffer.

    • Wash the resin extensively to remove non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture cells to ~80-90% confluency.

    • Lyse the cells using ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the this compound-coupled resin (and a control resin with no coupled compound) for 2-4 hours at 4°C with gentle rotation.

    • Wash the resin several times with wash buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins using elution buffer.

    • Neutralize the eluate if using a low pH elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and identify unique bands in the sample lane compared to the control.

    • Excise the bands of interest and identify the proteins by mass spectrometry.

G A Immobilize This compound on Resin C Incubate Lysate with Resin A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Analyze by SDS-PAGE & Mass Spec E->F

Figure 2: Workflow for affinity chromatography.
Protocol 2: Photo-affinity Labeling (PAL)

PAL involves the use of a chemically modified version of this compound that contains a photo-reactive group.[11] Upon exposure to UV light, this probe covalently crosslinks to its target proteins, allowing for their subsequent identification.[12][13]

1. Materials:

  • A photo-affinity probe of this compound (containing a photo-reactive group like a diazirine and a reporter tag like biotin (B1667282) or an alkyne for click chemistry).[11]

  • Cell culture medium

  • PBS

  • UV lamp (e.g., 365 nm)

  • Cell lysis buffer

  • Streptavidin beads (for biotinylated probes)

  • Click chemistry reagents (for alkyne-tagged probes)

  • SDS-PAGE and Western blotting reagents

2. Procedure:

  • Probe Synthesis:

    • Synthesize a photo-affinity probe of this compound. The design should minimally affect the compound's biological activity.[14]

  • Cell Treatment and Photo-crosslinking:

    • Treat cultured cells with the photo-affinity probe for a predetermined time.

    • Irradiate the cells with UV light to induce covalent crosslinking of the probe to its target proteins.

  • Lysis and Enrichment:

    • Lyse the cells and harvest the protein lysate.

    • For biotinylated probes, enrich the crosslinked proteins using streptavidin beads.

    • For alkyne-tagged probes, perform a click reaction with an azide-biotin tag, followed by enrichment with streptavidin beads.

  • Analysis:

    • Elute the enriched proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Visualize the biotinylated proteins by Western blotting with a streptavidin-HRP conjugate.

    • Identify the specific protein bands by mass spectrometry.

G A Synthesize Photo-affinity Probe of this compound B Treat Cells with Probe A->B C UV Irradiation (Crosslinking) B->C D Cell Lysis C->D E Enrichment of Labeled Proteins D->E F Analysis by SDS-PAGE & Mass Spec E->F

Figure 3: Workflow for photo-affinity labeling.
Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that measures the thermal stability of proteins in their native cellular environment.[15][16] The binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its melting temperature.[17]

1. Materials:

  • This compound

  • Cell culture medium and cells

  • PBS

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

2. Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control for a specific duration.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific protein of interest at each temperature by Western blotting or quantify the entire soluble proteome using mass spectrometry (Thermal Proteome Profiling - TPP).

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

G A Treat Cells with This compound or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble Proteins B->C D Quantify Soluble Proteins C->D E Generate Melting Curves and Identify Shifts D->E

Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).

Potential Signaling Pathways for Investigation

Based on the known activities of related sesquiterpene lactones, several signaling pathways are prime candidates for investigation to understand the mechanism of action of this compound.

G cluster_0 Inflammation & Cell Survival cluster_1 Apoptosis cluster_2 Oxidative Stress & Ferroptosis NFkB NF-κB IKK IKK IkB IκBα IKK->IkB phosphorylates p50p65 p50/p65 IkB->p50p65 releases Gene_Inflam Inflammatory Gene Expression p50p65->Gene_Inflam activates Casp8 Caspase-8 Casp3 Caspase-3 Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces ER_Stress ER Stress Nrf2 Nrf2 ER_Stress->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces Ferroptosis Ferroptosis HO1->Ferroptosis promotes Tagitinin This compound Tagitinin->IKK inhibits? Tagitinin->Casp8 activates? Tagitinin->ER_Stress induces?

Figure 5: Potential signaling pathways modulated by this compound.

Data Presentation and Interpretation

All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison. For example, a table summarizing the identified proteins from a mass spectrometry analysis following an affinity pull-down could be structured as follows:

Protein ID (e.g., UniProt)Gene NameProtein NamePeptide Count (Sample)Peptide Count (Control)Fold Enrichment
P04637TP53Cellular tumor antigen p5325212.5
Q06609HSP90AA1Heat shock protein HSP 90-alpha4258.4
P62258RPLP060S acidic ribosomal protein P015131.15

Interpretation: Proteins with a high fold enrichment in the sample compared to the control are considered high-confidence candidate targets. These candidates should be further validated using orthogonal methods such as Western blotting, functional assays, or CETSA.

Conclusion

The target identification of this compound is a critical step in elucidating its therapeutic potential. The combination of computational prediction and robust experimental validation using techniques like affinity chromatography, photo-affinity labeling, and CETSA provides a powerful strategy for identifying its direct molecular targets. The protocols and workflows outlined in these application notes offer a comprehensive guide for researchers to successfully navigate this process, ultimately leading to a deeper understanding of the compound's mechanism of action and facilitating its development as a potential therapeutic agent.

References

Application of Tagitinin C and its Derivatives in Natural Product Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the chemical synthesis, derivatization, and biological applications of tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia. Due to the apparent obscurity of "1-Acetyltagitinin A" in scientific literature, this note focuses on the closely related and well-researched Tagitinin C. It is a promising natural product with a range of biological activities, including anticancer, anti-inflammatory, and antitrypanosomal properties.[1][2][3] This document details protocols for the chemical modification of Tagitinin C and summarizes its biological data, targeting researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction

Tagitinin C is a germacranolide sesquiterpene lactone characterized by an α-methylene-γ-lactone motif and two α,β-unsaturated ketone systems.[4] These structural features are crucial for its biological activity but also contribute to its chemical instability, as it is sensitive to acids, bases, nucleophiles, and light.[5] The significant bioactivities of Tagitinin C have prompted research into its chemical modification to enhance its stability, solubility, and therapeutic potential.[4][5]

Tagitinin C has been shown to exhibit a wide array of pharmacological effects, including cytotoxic, anti-inflammatory, antiviral, antibacterial, and antifungal activities.[4] Its anticancer properties are of particular interest, with studies demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1] For instance, it has shown potent activity against human hepatoma (Hep-G2), breast cancer (MCF-7), and pancreas cancer (MiaPaCa-2) cells.[4][6] Furthermore, Tagitinin C has been identified as a proteasome inhibitor, inducing the accumulation of ubiquitylated proteins and leading to apoptotic cell death in cancer cells.[7]

This application note will focus on the synthetic derivatization of Tagitinin C and the biological evaluation of the resulting compounds.

Chemical Modifications of Tagitinin C

The chemical structure of Tagitinin C offers several sites for modification, primarily the α-methylene-γ-lactone and the α,β-unsaturated ketone systems, which are susceptible to Michael additions.

The α-methylene-γ-lactone moiety of Tagitinin C readily undergoes Michael addition with various nucleophiles, including amines, thiols, and phosphonates.[4] This reaction is a versatile method for introducing diverse functional groups to the Tagitinin C scaffold, which can modulate its physicochemical properties and biological activity.

Experimental Protocol: Michael Addition of Morpholine (B109124) to Tagitinin C

This protocol describes the synthesis of a morpholine adduct of Tagitinin C, which can improve its water solubility and pharmacological profile.

Materials:

  • Tagitinin C

  • Morpholine

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve Tagitinin C (1 equivalent) in dichloromethane.

  • Add morpholine (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired 11βH-13-morpholino adduct.

Expected Outcome:

The reaction is expected to yield the morpholine adduct in good to excellent yield (up to 99%).[4] The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

The following diagram illustrates the general workflow for the Michael addition of various nucleophiles to Tagitinin C.

Michael_Addition_Workflow Tagitinin_C Tagitinin C Reaction Michael Addition (DCM, rt) Tagitinin_C->Reaction Nucleophiles Nucleophiles (Amines, Thiols, Phosphonates) Nucleophiles->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Derivatives Tagitinin C Derivatives Purification->Derivatives

Caption: Workflow for the synthesis of Tagitinin C derivatives via Michael addition.

Biological Activity of Tagitinin C and its Derivatives

The derivatization of Tagitinin C has led to numerous analogs with retained or enhanced biological activities. The following tables summarize some of the key quantitative data from these studies.

Table 1: Cytotoxic Activity of Tagitinin C and its Derivatives against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µg/mL)Reference
Tagitinin C Hep-G2 (Hepatoma)2.0 ± 0.1[4]
Huh 7 (Hepatoma)1.2 ± 0.1[6]
U373 (Glioblastoma)6.1 ± 0.1[8]
MCF-7 (Breast Cancer)Varies with derivative[4]
MiaPaCa-2 (Pancreas Cancer)Varies with derivative[4]
Tagitinin A OCI-AML3 (Leukemia)>2.5[1]
Tagitinin C OCI-AML3 (Leukemia)>0.25[1]

Table 2: Antitrypanosomal and Gastroprotective Activity of Tagitinin C

ActivityModelEffective Concentration/DoseReference
Antitrypanosomal Trypanosoma brucei (TC221)IC₅₀ = 0.0042 µg/mL[2][9]
Gastroprotective Ethanol-induced ulcer in rats100% protection at 10 and 30 mg/kg[3]

The following diagram illustrates the signaling pathway for Tagitinin C-induced autophagy in glioblastoma cells.

Autophagy_Pathway Tagitinin_C Tagitinin C U373_Cells U373 Glioblastoma Cells Tagitinin_C->U373_Cells treatment ULK1_Activation ULK1 Activation U373_Cells->ULK1_Activation LC3_II_Expression LC3-II Expression ULK1_Activation->LC3_II_Expression Autophagy Autophagy LC3_II_Expression->Autophagy Cell_Death Cell Death Autophagy->Cell_Death

Caption: Proposed pathway for Tagitinin C-induced autophagy in U373 cells.

Conclusion

Tagitinin C is a versatile natural product with significant therapeutic potential. Its chemical structure allows for a variety of modifications, particularly through Michael addition reactions, which can lead to derivatives with improved pharmacological profiles. The potent anticancer, antitrypanosomal, and gastroprotective activities of Tagitinin C and its analogs make them promising candidates for further investigation in drug discovery and development. The protocols and data presented in this application note provide a valuable resource for researchers interested in exploring the chemistry and biology of this important class of natural products.

References

Application Notes and Protocols for 1-Acetyltagitinin A as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for 1-Acetyltagitinin A are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities and mechanisms of the closely related and well-studied parent compound, Tagitinin C. Researchers should use this information as a guide and optimize protocols for their specific experimental context.

Introduction

This compound is a derivative of the sesquiterpene lactone Tagitinin C, isolated from plants of the Tithonia genus. Tagitinin C has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, antiviral, and antiparasitic effects.[1][2][3][4][5] These properties make its derivatives, such as this compound, promising candidates for development as chemical probes to investigate cellular signaling pathways and for potential therapeutic applications. The presence of reactive functional groups, such as the α-methylene-γ-lactone motif, is characteristic of this class of compounds and is often responsible for their biological activity through Michael addition reactions with cellular nucleophiles.[1]

Biological Target and Mechanism of Action

The primary mechanism of action for tagitinin derivatives like Tagitinin C involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB, this compound can be used as a chemical probe to study the roles of this pathway in various physiological and pathological processes. Additionally, Tagitinin C has been shown to induce apoptosis, autophagy, and cell cycle arrest in cancer cells, suggesting modulation of multiple signaling pathways.[1][4]

Quantitative Data: In Vitro Cytotoxicity of Tagitinin C and its Derivatives

The following table summarizes the reported cytotoxic activities of Tagitinin C and some of its derivatives against various human cancer cell lines. This data provides a reference for the expected potency of this compound.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Tagitinin CHep-G2Hepatoma~5.2 (equivalent to 2.0 ± 0.1 µg/mL)[1]
Tagitinin CMiaPaCa-2Pancreatic Cancer>1 (viability at 1µM was 22%)[1]
Tagitinin C Michael Adducts (9 & 10)MCF7, MDA-MB-231Breast CancerMore potent than Tagitinin C[1]
3-Azido analogue of Tagitinin CVariousMultiple0.02 - 1.9[1]
Tagitinin AT. brucei (TC221)Trypanosomiasis>0.43 µg/mL[3][5]
Tagitinin CT. brucei (TC221)Trypanosomiasis~0.01 (equivalent to 0.0042 µg/mL)[3][5]

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, Hep-G2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

This protocol is designed to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • This compound

  • Cell line known to have active NF-κB signaling (e.g., TNF-α stimulated HeLa cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 1-24 hours). Include a vehicle control. For pathway activation, stimulate cells with an appropriate agent (e.g., TNF-α) for a short period before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.

Visualizations

G Experimental Workflow for Using this compound as a Chemical Probe cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis and Interpretation A Synthesize or Procure This compound B Characterize Purity and Identity (NMR, MS) A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Select Appropriate Cell Line C->D Treat Cells E Determine IC50 (e.g., MTT Assay) D->E F Target Engagement Assay (e.g., Cellular Thermal Shift Assay) D->F G Pathway Analysis (e.g., Western Blot for NF-κB) D->G H Analyze Quantitative Data (IC50, Protein Levels) E->H I Correlate Target Engagement with Cellular Phenotype F->I G->H H->I J Formulate Hypothesis on Mechanism of Action I->J

Caption: Workflow for the application of this compound as a chemical probe.

G Proposed Signaling Pathway Modulation by this compound cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Probe This compound Probe->IKK Inhibits Apoptosis Apoptosis Probe->Apoptosis Induces CellCycle Cell Cycle Arrest Probe->CellCycle Induces

Caption: Proposed mechanism of this compound in modulating signaling pathways.

References

Formulation of 1-Acetyltagitinin A for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. The therapeutic potential of sesquiterpene lactones is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and inflammation. Effective formulation of this compound is critical for obtaining reliable and reproducible results in both in vitro and in vivo biological studies, primarily due to its hydrophobic nature and consequently poor aqueous solubility. These application notes provide detailed protocols for the preparation and formulation of this compound to facilitate its investigation in a laboratory setting.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of stock solutions and formulations.

PropertyValueSource
CAS Number 60547-63-9N/A
Molecular Formula C₂₁H₃₀O₈N/A
Molecular Weight 410.46 g/mol N/A
Predicted LogP 1.70N/A
Predicted Density 1.2 g/cm³N/A
Predicted Boiling Point 532.1 °C at 760 mmHgN/A
Predicted Flash Point 179.4 °CN/A

Biological Activity

Sesquiterpene lactones, the class of compounds to which this compound belongs, have demonstrated significant biological activities. While specific data for this compound is limited, the general activities of this class of compounds are well-documented.

  • Anticancer Activity: Many sesquiterpene lactones exhibit cytotoxicity against various cancer cell lines. This activity is often linked to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in cellular macromolecules, leading to apoptosis and inhibition of cell proliferation.

  • Anti-inflammatory Activity: A primary mechanism of the anti-inflammatory effects of sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, these compounds can effectively reduce the inflammatory response.

Signaling Pathways

The biological effects of sesquiterpene lactones are mediated through their interaction with various cellular signaling pathways.

  • NF-κB Signaling Pathway: This is a major target for the anti-inflammatory action of sesquiterpene lactones. Inhibition of this pathway can occur at various steps, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Some natural compounds have been shown to modulate this pathway, and it represents a potential target for this compound.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. The potential of this compound to modulate PI3K/Akt/mTOR signaling warrants investigation.

Below is a generalized diagram of the NF-κB signaling pathway, a likely target of this compound.

NF_kB_Pathway Potential Inhibition of NF-κB Pathway by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF_kB->IkB bound to NF_kB_n NF-κB NF_kB->NF_kB_n translocates Acetyltagitinin_A This compound Acetyltagitinin_A->IKK_complex potential inhibition DNA DNA NF_kB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Potential mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its hydrophobicity, this compound requires an organic solvent for initial dissolution to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Sterilization: While DMSO is generally sterile, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if required for sensitive applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Formulation for In Vitro Cell-Based Assays

For cell-based assays, the DMSO stock solution of this compound is diluted in cell culture medium to the final working concentration.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (appropriate for the cell line)

  • Sterile serological pipettes and pipette tips

  • Cell culture plates with seeded cells

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Prepare intermediate dilutions of the stock solution in complete cell culture medium if a wide range of concentrations is to be tested.

  • Final Dilution: Directly add the required volume of the stock or intermediate dilution to the cell culture medium in the wells of the cell culture plate to achieve the final desired concentrations. Mix gently by pipetting up and down or by swirling the plate.

  • Incubation: Incubate the cells with the compound for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Controls: Include a vehicle control (cells treated with the same final concentration of DMSO in the medium) and a negative control (untreated cells) in the experimental setup.

The following diagram illustrates the general workflow for preparing formulations for in vitro assays.

In_Vitro_Workflow Workflow for In Vitro Formulation of this compound Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO (e.g., 10 mM Stock) Weigh->Dissolve Store Store Stock Solution (-20°C or -80°C) Dissolve->Store Dilute Dilute Stock in Cell Culture Medium Store->Dilute Treat Treat Cells in Culture Dilute->Treat Assay Perform Biological Assay Treat->Assay

Caption: A simplified workflow for preparing this compound for in vitro experiments.

Protocol 3: Formulation for In Vivo Animal Studies

For in vivo studies, the formulation of hydrophobic compounds like this compound is more complex and depends on the route of administration. A common approach for oral gavage or intraperitoneal injection is to use a vehicle that can safely deliver the compound. A co-solvent system or a suspension is often employed.

Materials:

  • This compound (solid)

  • DMSO

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 or Cremophor EL

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer and sonicator

Example Co-solvent Vehicle (for IP injection):

A commonly used vehicle for in vivo studies of hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10:40:5:45 (v/v/v/v) of DMSO:PEG400:Tween 80:Saline.

Procedure:

  • Dissolve in DMSO: Dissolve the required amount of this compound in DMSO.

  • Add Co-solvents: Add PEG400 and Tween 80 to the DMSO solution and mix thoroughly.

  • Add Saline: Slowly add the saline or PBS to the mixture while vortexing to prevent precipitation of the compound. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.

  • Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter before administration.

  • Administration: Administer the formulation to the animals via the intended route (e.g., intraperitoneal injection).

  • Vehicle Control: A control group of animals should receive the vehicle alone (without this compound) to account for any effects of the vehicle itself.

Note: The tolerability of the vehicle should be assessed in a pilot study before commencing the main experiment. The final volume and concentration of the formulation should be adjusted based on the required dosage and the weight of the animals.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for this compound. The table below is a template that can be populated as data becomes available from experimental studies. For context, typical IC₅₀ values for cytotoxic sesquiterpene lactones against cancer cell lines can range from micromolar to nanomolar concentrations.

ParameterCell Line / Animal ModelValueReference
IC₅₀ (Cytotoxicity) e.g., A549 (Lung Cancer)Data not availableN/A
e.g., MCF-7 (Breast Cancer)Data not availableN/A
e.g., HCT116 (Colon Cancer)Data not availableN/A
IC₅₀ (Anti-inflammatory) e.g., LPS-stimulated RAW 264.7Data not availableN/A
In Vivo Efficacy e.g., Xenograft mouse modelData not availableN/A
Solubility in DMSO N/AData not availableN/A
Solubility in Ethanol N/AData not availableN/A

Conclusion

The successful formulation of this compound is a critical first step for its biological evaluation. The protocols provided in these application notes offer a starting point for researchers to prepare this compound for in vitro and in vivo studies. It is imperative to perform preliminary solubility and stability tests and to always include appropriate vehicle controls in all experiments to ensure the validity of the results. As more data on the biological activities and mechanisms of action of this compound become available, these protocols can be further refined and optimized.

Troubleshooting & Optimization

Technical Support Center: Large-Scale Isolation of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale isolation of 1-Acetyltagitinin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for isolating this compound? A1: The primary source of this compound is the leaves of Tithonia diversifolia, a plant belonging to the Asteraceae family. This plant is also known for producing other sesquiterpene lactones like tagitinin A and tagitinin C.[1]

Q2: Which solvents are most effective for the initial extraction of this compound from Tithonia diversifolia? A2: Dichloromethane (B109758) has been shown to be highly effective for extracting sesquiterpene lactones, including related compounds like tagitinin C, from Tithonia diversifolia leaves.[2][3] Other solvents such as ethyl acetate (B1210297), ethanol, and methanol (B129727) can also be used, and pilot extractions on a small scale are recommended to determine the optimal solvent for your specific plant material.[4]

Q3: What type of chromatography is typically used for the purification of this compound? A3: Normal-phase column chromatography using silica (B1680970) gel is a common method for the purification of this compound and other sesquiterpene lactones. A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds.[2][4]

Q4: Is this compound susceptible to degradation during the isolation process? A4: Yes, like many sesquiterpene lactones, this compound can be sensitive to the isolation conditions. Prolonged exposure to acidic conditions, such as on silica gel, or high temperatures can lead to degradation.[2] It is advisable to use deactivated silica gel if instability is observed and to keep temperatures low during solvent evaporation.[2][4] Some related compounds have been found to be artifacts of air oxidation, suggesting that minimizing exposure to air is also important.[5]

Q5: What is a typical yield for this compound from Tithonia diversifolia? A5: The yield of this compound can vary significantly based on factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods used. While specific yield data for this compound is not readily available, a study on the isolation of the related compound tagitinin C yielded 500 mg from 2.7 kg of dried leaves.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale isolation of this compound.

Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Suboptimal Harvest Time Harvest the leaves of Tithonia diversifolia at the full flowering stage, as this is when the concentration of sesquiterpene lactones is generally at its peak.[4]
Improper Post-Harvest Handling Dry the plant material immediately after harvesting in a well-ventilated area away from direct sunlight to prevent enzymatic degradation. Store the dried material in a cool, dark, and dry place.[4]
Inappropriate Solvent Perform small-scale pilot extractions with different solvents (e.g., hexane, dichloromethane, ethyl acetate, ethanol) to identify the most effective one for your plant material.[4]
Insufficient Extraction Ensure the plant material is finely ground to a uniform particle size to maximize the surface area for solvent contact. Optimize the extraction time and temperature, keeping in mind that this compound can be heat-sensitive.[4]
Poor Separation During Column Chromatography
Problem Possible Cause Solution
Compound streaks or "tails" on the column. The compound is degrading on the silica gel.Test the stability of your compound on a 2D TLC plate. If degradation is observed, consider using deactivated silica gel or switching to a different stationary phase like alumina.[2]
All fractions are mixed, despite a good Rf difference on TLC. One component may be degrading into another on the silica gel during elution.Verify the stability of your compounds on silica. Also, ensure the solvent system used for chromatography effectively dissolves all components of the mixture.[2]
The compound is taking a very long time to elute and is spread across many fractions. The eluting solvent is not polar enough, leading to a trailing effect.Once the compound begins to elute, you can gradually or significantly increase the polarity of the mobile phase to speed up the elution and sharpen the peak.[2]
No compound is eluting from the column. The compound may have decomposed on the column, or it may have eluted in the solvent front.Check the first fraction for your compound. If not present, consider the possibility of decomposition. Also, double-check that you are using the correct solvent system.[2]

Quantitative Data

The following table summarizes representative yields from the extraction of Tithonia diversifolia leaves for the isolation of sesquiterpene lactones. Note that yields can vary.

Parameter Value Reference
Starting Plant Material (Dried Leaves) 2.7 kg[2]
Hexane Extract Yield 80 g[2]
Dichloromethane Extract Yield 100 g[2]
Methanol Extract Yield 200 g[2]
Final Yield of Tagitinin C (from Dichloromethane Extract) 500 mg[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Tithonia diversifolia
  • Plant Material Preparation : Air-dry the leaves of Tithonia diversifolia in the shade at room temperature (22 ± 2 °C). Once fully dried, grind the leaves into a fine powder.[2]

  • Solvent Extraction :

    • Macerate the powdered leaves (e.g., 2.7 kg) successively with n-hexane (3 x 15 L), dichloromethane (3 x 15 L), and methanol (3 x 15 L).[2]

    • For each solvent, allow the maceration to proceed for 72 hours at room temperature with occasional agitation.[2]

  • Concentration : After each solvent extraction, filter the mixture to remove the plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extracts.[4] The dichloromethane extract is expected to be enriched with this compound.[2]

Protocol 2: Chromatographic Purification of this compound
  • Column Preparation : Pack a glass column with silica gel (e.g., 0.063–0.200 mm mesh size) in a non-polar solvent like n-hexane.[2]

  • Sample Loading : Dissolve the crude dichloromethane extract in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel column.[4]

  • Gradient Elution :

    • Begin elution with 100% n-hexane.

    • Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient. A suggested gradient could be:

      • n-hexane:ethyl acetate (9:1)

      • n-hexane:ethyl acetate (7:3)

      • n-hexane:ethyl acetate (1:1)

      • 100% ethyl acetate[2]

  • Fraction Collection and Analysis : Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure this compound based on the TLC analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Tithonia diversifolia Leaves extraction Maceration with Dichloromethane plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Dichloromethane Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Sample Loading fraction_collection Fraction Collection column_chromatography->fraction_collection fraction_collection->column_chromatography Feedback for Gradient Adjustment tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_compound Pure this compound tlc_analysis->pure_compound

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_extraction_issues Extraction Problems cluster_chromatography_issues Chromatography Problems start Low Yield of Pure Compound check_extract Check Crude Extract Yield start->check_extract check_chromatography Analyze Chromatography Fractions start->check_chromatography harvest Suboptimal Harvest Time? check_extract->harvest If low degradation Degradation on Column? check_chromatography->degradation If impure/streaking handling Improper Post-Harvest Handling? harvest->handling solvent Inefficient Solvent? handling->solvent separation Poor Separation? degradation->separation elution Compound Not Eluting? separation->elution

Caption: Troubleshooting logic for low yield of this compound.

References

optimizing the yield of 1-Acetyltagitinin A from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of 1-Acetyltagitinin A from plant material, primarily Tithonia diversifolia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary plant source?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. Its primary known plant source is Tithonia diversifolia (Mexican Sunflower), a member of the Asteraceae family. Sesquiterpene lactones are often responsible for the bioactivities of plants in this family.

Q2: Which part of the plant is best for extracting this compound?

For related sesquiterpene lactones like tagitinin C, the leaves and flowers have been found to contain the highest concentrations.[1] It is therefore recommended to use these parts of Tithonia diversifolia for the extraction of this compound to maximize the yield.

Q3: What are the recommended extraction methods for this compound?

Several methods can be employed for the extraction of sesquiterpene lactones from Tithonia diversifolia. The choice of method can significantly impact the yield and purity of the final extract.

  • Maceration: A simple technique involving soaking the plant material in a solvent. While straightforward, it may result in lower yields compared to other methods.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. Studies on tagitinin C have shown that UAE can be more effective than dynamic maceration.

  • Soxhlet Extraction: A continuous extraction method that can be very efficient but uses heat, which may lead to the degradation of heat-sensitive compounds like this compound.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. It is a green technology that can offer high selectivity and efficiency.

Q4: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for selectively extracting sesquiterpene lactones.

  • Dichloromethane (B109758) and Diethyl Ether: These solvents have been shown to be effective for extracting the less polar sesquiterpene lactones from Tithonia diversifolia.[1][2]

  • Ethanol (B145695) and Methanol: These polar solvents can also be used, often in aqueous mixtures. For other sesquiterpene lactones, a 50% ethanol solution has been found to be highly efficient. The polarity of the solvent should be optimized based on the specific properties of this compound.

  • Ethyl Acetate (B1210297): This solvent is of intermediate polarity and is often used for liquid-liquid partitioning to separate compounds of interest from more polar or non-polar impurities.

Q5: How can I quantify the yield of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of sesquiterpene lactones. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape. Detection is usually performed using a UV detector. A validated analytical standard of this compound is required for accurate quantification.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Inappropriate Plant Material Ensure you are using the correct plant species (Tithonia diversifolia) and the plant part with the highest concentration of the target compound (leaves and flowers are recommended). The geographical location and genetic makeup of the plant can also affect the yield.[1]
Inefficient Extraction Optimize the extraction method. Consider switching from maceration to a more efficient technique like Ultrasound-Assisted Extraction (UAE). For UAE, optimize parameters such as extraction time, temperature, and solvent-to-solid ratio.
Incorrect Solvent Choice The polarity of the extraction solvent is crucial. If your yield is low, experiment with solvents of different polarities. A stepwise extraction with solvents of increasing polarity (e.g., hexane, followed by dichloromethane, then methanol) can help to isolate compounds based on their polarity.
Degradation of this compound The acetyl group of this compound may be susceptible to hydrolysis, especially under harsh conditions. Avoid high temperatures during extraction and evaporation. If using methods like Soxhlet extraction, monitor the temperature closely. Also, be mindful of pH, as acidic or basic conditions can promote degradation. Sesquiterpene lactones can also be sensitive to light, so protect your samples from direct light exposure.
Incomplete Purification During purification steps like column chromatography, the compound of interest may be lost if the incorrect solvent system is used. Monitor fractions carefully using Thin Layer Chromatography (TLC) or HPLC to ensure you are collecting the fractions containing this compound.
Poor Purity of the Final Product
Potential Cause Troubleshooting Steps
Co-extraction of Impurities The initial crude extract will contain a complex mixture of compounds. A multi-step purification process is usually necessary. This can include liquid-liquid partitioning followed by column chromatography.
Inadequate Chromatographic Separation Optimize your column chromatography parameters. This includes the choice of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and the mobile phase. A gradient elution, where the solvent polarity is gradually changed, can improve the separation of compounds with similar polarities.
Overlapping Peaks in HPLC If you are using preparative HPLC for purification, overlapping peaks can lead to impure fractions. Adjust the mobile phase composition, flow rate, or column temperature to improve resolution. You may also consider using a different column with a different selectivity.
Compound Degradation During Storage Store the purified this compound in a cool, dark, and dry place. For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Plant Material Preparation: Air-dry the leaves and flowers of Tithonia diversifolia in the shade to prevent the degradation of thermolabile compounds. Grind the dried material into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) in a flask.

    • Add the extraction solvent (e.g., dichloromethane or 50% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove the solid plant material.

    • Repeat the extraction process on the plant residue to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).

  • Yield Determination: Weigh the final dried extract to determine the total extraction yield.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel, dry it, and then carefully load it onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This is known as gradient elution.

  • Fraction Collection:

    • Collect small fractions of the eluate in separate tubes.

  • Analysis of Fractions:

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a staining reagent.

    • Combine the fractions that contain the pure compound of interest.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones (Illustrative Data based on Tagitinin C)

Extraction MethodSolventExtraction Time (min)Temperature (°C)Relative Yield of Tagitinin C
MacerationDichloromethane1440 (24h)25Moderate
Ultrasound-AssistedDichloromethane3025High
SoxhletDichloromethane24040High (risk of degradation)
Maceration50% Ethanol1440 (24h)25High
Ultrasound-Assisted50% Ethanol3025Very High

Note: This table is for illustrative purposes based on general findings for sesquiterpene lactones. The optimal conditions for this compound may vary and should be determined experimentally.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Tithonia diversifolia leaves/flowers) grinding Grinding plant_material->grinding extraction Extraction (e.g., UAE with Dichloromethane) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Load onto column fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC/HPLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration2 Final Concentration pooling->concentration2 pure_compound Pure this compound concentration2->pure_compound hplc_quantification HPLC Quantification pure_compound->hplc_quantification structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation Troubleshooting_Logic start Low Yield of this compound check_plant Verify Plant Material (Species, Part, Quality) start->check_plant optimize_extraction Optimize Extraction Method (e.g., UAE vs. Maceration) check_plant->optimize_extraction If material is correct optimize_solvent Optimize Extraction Solvent (Polarity) optimize_extraction->optimize_solvent If yield is still low check_degradation Investigate Potential Degradation (Heat, Light, pH) optimize_solvent->check_degradation If yield is still low check_purification Review Purification Protocol (e.g., Column Chromatography) check_degradation->check_purification If degradation is minimized solution Improved Yield check_purification->solution If protocol is optimized

References

1-Acetyltagitinin A stability and degradation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-Acetyltagitinin A in solution?

A1: Based on studies of the related compound Tagitinin C, this compound is likely susceptible to degradation under several conditions.[1][2] The primary concerns are its sensitivity to acidic and basic conditions, nucleophiles, and light.[1][2] The ester and α,β-unsaturated ketone moieties in its structure are particularly reactive.

Q2: How does pH affect the stability of this compound?

A2: this compound is expected to be unstable in both acidic and basic solutions.[1][2]

  • Acidic conditions: Can lead to hydrolysis of the acetyl ester group and potentially other rearrangements.

  • Neutral to Basic conditions (pH ≥ 7.4): Can cause rapid hydrolysis of the acetyl group and the lactone ring. Sesquiterpene lactones with side chains have been shown to be unstable at pH 7.4.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: For short-term storage and immediate use, aprotic organic solvents such as DMSO or acetonitrile (B52724) are generally preferred. For long-term storage, it is advisable to store the compound as a dry solid at -20°C or -80°C, protected from light. Protic solvents, especially alcohols like methanol (B129727) or ethanol, may react with the molecule over time.

Q4: Is this compound sensitive to light?

A4: Yes, related tagitinin derivatives are known to be sensitive to light.[1][2] Therefore, it is crucial to protect solutions and solid samples of this compound from light by using amber vials or wrapping containers in aluminum foil. Photodegradation can lead to complex mixtures of degradation products.

Q5: What are the likely degradation products of this compound?

A5: The expected degradation pathways include:

  • Hydrolysis: Cleavage of the acetyl ester to yield the corresponding alcohol. The lactone ring can also hydrolyze under basic conditions.

  • Michael Addition: Nucleophiles (e.g., amines, thiols from buffers or other reagents) can add to the α,β-unsaturated ketone or the α-methylene-γ-lactone moiety.

  • Epimerization: Changes in stereochemistry may occur under certain conditions.

  • Photodegradation: Light exposure can lead to various uncharacterized degradation products.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Loss of compound potency or inconsistent results over time. Degradation of this compound in solution.Prepare fresh solutions for each experiment from a solid stock stored at ≤ -20°C. Avoid repeated freeze-thaw cycles. Use aprotic solvents like DMSO or acetonitrile for stock solutions.
Appearance of new peaks in HPLC chromatogram during analysis. The new peaks are likely degradation products.Compare the chromatograms of fresh and aged solutions to identify degradation peaks. Perform a forced degradation study to intentionally generate and identify potential degradation products.[3]
Low recovery after dissolving in a protic solvent (e.g., methanol). The solvent may be reacting with this compound.Switch to an aprotic solvent for dissolution. If a protic solvent is required for the experiment, use the solution immediately after preparation and keep it at a low temperature.
Inconsistent results when using amine-containing buffers (e.g., Tris). The amine buffer is acting as a nucleophile, causing Michael addition to the molecule.Replace the amine-based buffer with a non-nucleophilic buffer system, such as phosphate (B84403) or HEPES, if compatible with the experiment.

Degradation and Stability Analysis Workflow

cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis A Prepare fresh stock solution of This compound in aprotic solvent (e.g., DMSO, ACN) B Acid Hydrolysis (e.g., 0.1M HCl) A->B Expose aliquots to stress conditions C Base Hydrolysis (e.g., 0.1M NaOH) A->C Expose aliquots to stress conditions D Oxidative Degradation (e.g., 3% H2O2) A->D Expose aliquots to stress conditions E Thermal Degradation (e.g., 60°C in solution) A->E Expose aliquots to stress conditions F Photodegradation (ICH Q1B light exposure) A->F Expose aliquots to stress conditions G Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating HPLC method B->G C->G D->G E->G F->G H Quantify remaining This compound and measure degradation products G->H I Characterize major degradants (e.g., using LC-MS) H->I J Establish stability profile and recommend optimal storage conditions I->J Elucidate degradation pathways

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

cluster_products Potential Degradation Products parent This compound hydrolysis Deacetylated Product (Tagitinin A) parent->hydrolysis  Acid/Base  Hydrolysis michael Nucleophilic Adduct (e.g., amine, thiol adduct) parent->michael  Nucleophilic  Addition (e.g., Tris, DTT) lactone_hydrolysis Lactone Ring-Opened Product parent->lactone_hydrolysis  Strong Base photo Photodegradation Products (Complex Mixture) parent->photo  UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability.[3][4]

1. Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC system with UV/PDA detector

  • LC-MS system for identification (recommended)

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

3. Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Store a control sample (1 mL stock + 1 mL ACN:Water 50:50) at 4°C.

  • Acid Hydrolysis: 0.1M HCl. Incubate at 60°C.

  • Base Hydrolysis: 0.1M NaOH. Keep at room temperature (degradation is often rapid).

  • Oxidative Degradation: 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Mix 1 mL of stock with 1 mL of water. Incubate at 60°C.

  • Photostability: Expose the stock solution (in a quartz cuvette or clear vial) to light according to ICH Q1B guidelines. Keep a control sample wrapped in foil.

4. Sample Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before injection.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Monitor the disappearance of the parent peak and the formation of new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a starting point for developing an RP-HPLC method to separate this compound from its potential degradation products.

1. Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

  • Gradient: Start with a linear gradient (e.g., 30% B to 90% B over 20 minutes) to find the approximate elution time. Optimize the gradient to ensure separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV maximum of this compound (e.g., 200-400 nm). A wavelength around 210-230 nm is often suitable for this class of compounds.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2. Method Validation:

  • Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating specificity.[5]

Summary of Recommended Forced Degradation Conditions

Stress Condition Reagent Typical Temperature Typical Duration
Acid Hydrolysis 0.1M - 1M HClRoom Temp to 60°CUp to 72 hours
Base Hydrolysis 0.1M - 1M NaOHRoom TemperatureUp to 24 hours
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours
Thermal In Water/Buffer60°C - 80°CUp to 72 hours
Photochemical Light SourceAmbientICH Q1B Guidelines

References

Technical Support Center: Troubleshooting Variability in 1-Acetyltagitinin A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetyltagitinin A bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our cytotoxicity assay results with this compound. What are the common causes?

A1: High variability in cytotoxicity assays, such as the MTT assay, is a frequent challenge. Key factors to investigate include:

  • Compound Precipitation: this compound is a hydrophobic molecule. If it precipitates out of solution upon dilution into aqueous cell culture media, it will lead to inconsistent concentrations across your plate.

  • Inconsistent Cell Seeding: Uneven cell distribution during plating is a major source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth, leading to skewed results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cell suspension will directly impact the final results.

  • Cell Health and Confluency: Using cells at different passage numbers or varying levels of confluency can alter their metabolic activity and response to the compound.

Q2: How can I be sure that this compound is not directly reacting with my MTT reagent and giving a false positive?

A2: This is a valid concern, as some compounds can directly reduce the MTT reagent, leading to a color change independent of cellular metabolic activity. To test for this, you should run a cell-free control experiment.

Cell-Free MTT Reduction Assay Protocol:

  • Prepare a 96-well plate with cell culture medium, but without cells.

  • Add the same concentrations of this compound (and vehicle control) to these wells as you would in your cellular assay.

  • Add the MTT reagent to each well.

  • Incubate for the same duration as your standard protocol.

  • Add the solubilization solvent (e.g., DMSO).

  • Measure the absorbance.

If you observe a significant increase in absorbance in the wells containing this compound compared to the vehicle control, it indicates direct reduction of MTT by the compound. In this case, you should consider using an alternative cytotoxicity assay that measures a different cellular endpoint, such as the Sulforhodamine B (SRB) assay for cell protein content or a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity.

Q3: My this compound stock is dissolved in DMSO. What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines with minimal cytotoxic effects.[1] However, it is crucial to determine the specific tolerance of your cell line.

DMSO Tolerance Test:

  • Plate your cells as you would for your standard assay.

  • Treat the cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%).

  • Incubate for the same duration as your experiment.

  • Perform a cell viability assay to determine the highest concentration of DMSO that does not significantly affect cell viability.

  • Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) in all your experiments.

Q4: We are seeing inconsistent inhibition of NF-κB activity in our reporter assay. What could be the issue?

A4: Variability in NF-κB reporter assays can stem from several sources:

  • Transfection Efficiency: If you are using a transiently transfected reporter construct, variations in transfection efficiency between experiments will lead to inconsistent results. Consider generating a stable cell line.

  • Stimulus Activity: The activity of your NF-κB stimulus (e.g., TNF-α, LPS) can degrade over time. Use fresh or properly stored aliquots for each experiment.

  • Compound Stability: The stability of this compound in your cell culture medium is a factor. It's advisable to prepare fresh dilutions from a stock solution for each experiment.

  • Cellular Response: The timing of stimulus and inhibitor addition can be critical. It is recommended to pre-treat the cells with this compound for a period (e.g., 30 minutes to 4 hours) before adding the stimulus.[2]

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assays (e.g., MTT)

This guide provides a systematic approach to identifying and resolving the root causes of variability.

Potential Cause Recommended Solution Relevant Controls
Compound Precipitation Prepare a higher concentration stock solution in 100% DMSO. When diluting into media, add the DMSO stock to the media with gentle vortexing. Visually inspect for any precipitate under a microscope.Visually inspect the highest concentration of the compound in media without cells.
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling.After plating, visually inspect the wells under a microscope to confirm even cell distribution.
Edge Effects Avoid using the outermost wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier.Compare results from inner and outer wells to determine if an edge effect is present.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique. When preparing serial dilutions, ensure thorough mixing between each dilution step.Include a positive control with a known IC50 to assess assay performance and consistency.
Cell Health and Confluency Maintain a consistent cell culture routine. Use cells within a defined passage number range and plate them at a consistent density to ensure they are in the logarithmic growth phase during the experiment.Monitor cell doubling time and morphology to ensure consistency between experiments.
Incomplete Formazan (B1609692) Solubilization Increase the incubation time with the solubilization solvent (e.g., DMSO) and ensure adequate mixing on an orbital shaker.Visually confirm the complete dissolution of formazan crystals before reading the plate.
Media Component Interference Use phenol (B47542) red-free media, as it can interfere with absorbance readings. Minimize serum concentration or use serum-free media during the MTT incubation step.Include a "media only" blank control for background subtraction.
Guide 2: Inconsistent NF-κB Inhibition Results

This guide addresses common issues encountered when assessing the anti-inflammatory activity of this compound.

Potential Cause Recommended Solution Relevant Controls
Low or No Inhibition The concentration of this compound may be too low. Perform a dose-response experiment with a wider concentration range. The compound may have degraded; use a fresh stock solution.Include a known NF-κB inhibitor as a positive control.
High Background Signal in Reporter Assay The basal NF-κB activity in your cell line may be high. Ensure cells are not stressed or contaminated. Use white-walled plates for luminescence assays to reduce crosstalk.[3]Untreated and unstimulated cells to determine baseline reporter activity.
Variability Between Replicates Inconsistent cell seeding or pipetting errors are common culprits. Prepare a master mix of reagents where possible. Use a luminometer with an injector for consistent reagent addition.[3]Multiple technical and biological replicates are essential.
Inhibition Seen in Reporter Assay but Not in Downstream Readouts (e.g., Cytokine Production) The timing of the experiment may be off. Cytokine production may require a longer incubation time than reporter gene expression.Perform a time-course experiment to determine the optimal endpoint for each readout.
Compound Cytotoxicity At higher concentrations, this compound may be causing cell death, which would indirectly lead to a decrease in reporter signal.Perform a concurrent cytotoxicity assay with the same compound concentrations and incubation times.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 1000X stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.

  • Cell Treatment: Dilute the DMSO stock solutions 1:1000 in complete medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (0.1% DMSO in medium).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm with a reference wavelength of 630 nm.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol assumes the use of a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • NF-κB luciferase reporter cell line (e.g., THP-1-NF-κB-Luc)

  • 96-well white, clear-bottom plates

  • This compound

  • DMSO

  • NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL)[6]

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well white plate at an appropriate density in 100 µL of medium.

  • Pre-treatment with Inhibitor: Prepare dilutions of this compound in medium. Add the desired concentrations to the cells and incubate for 1-4 hours. Include a vehicle control.

  • Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells.

  • Incubation: Incubate the plate for 6-24 hours. The optimal time should be determined empirically.

  • Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay) to account for any potential cytotoxic effects of the compound.

Visualizations

Signaling Pathway: this compound Inhibition of the Canonical NF-κB Pathway

Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to inhibit the canonical NF-κB signaling pathway. This is often achieved through the direct inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Phosphorylates & Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα AcetyltagitininA This compound AcetyltagitininA->IKK_complex Inhibits p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates NFkB_DNA NF-κB DNA Binding Site p65_p50_nuc->NFkB_DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription NFkB_DNA->Gene_Transcription Initiates Troubleshooting_Workflow Start High Bioassay Variability Observed Check_Compound Step 1: Compound-Related Issues Start->Check_Compound Precipitation Precipitation in Media? Check_Compound->Precipitation Direct_Interaction Direct Assay Interaction? (e.g., MTT reduction) Precipitation->Direct_Interaction No Optimize_Solubility Optimize Solubilization (e.g., change solvent, sonication) Precipitation->Optimize_Solubility Yes Stability Compound Stability? Direct_Interaction->Stability No Alternative_Assay Use Alternative Assay (e.g., SRB, LDH) Direct_Interaction->Alternative_Assay Yes Fresh_Stock Use Fresh Stock/Dilutions Stability->Fresh_Stock Yes Check_Assay_Protocol Step 2: Assay Protocol Issues Stability->Check_Assay_Protocol No Optimize_Solubility->Check_Assay_Protocol Alternative_Assay->Check_Assay_Protocol Fresh_Stock->Check_Assay_Protocol Pipetting Pipetting Error? Check_Assay_Protocol->Pipetting Edge_Effect Edge Effect? Pipetting->Edge_Effect No Calibrate_Pipettes Calibrate Pipettes & Standardize Technique Pipetting->Calibrate_Pipettes Yes Reagent_Quality Reagent Quality? Edge_Effect->Reagent_Quality No Avoid_Outer_Wells Avoid Outer Wells Edge_Effect->Avoid_Outer_Wells Yes New_Reagents Use Fresh Reagents Reagent_Quality->New_Reagents Yes Check_Cell_Culture Step 3: Cell Culture Issues Reagent_Quality->Check_Cell_Culture No Calibrate_Pipettes->Check_Cell_Culture Avoid_Outer_Wells->Check_Cell_Culture New_Reagents->Check_Cell_Culture Seeding_Density Inconsistent Seeding? Check_Cell_Culture->Seeding_Density Cell_Health Variable Cell Health? Seeding_Density->Cell_Health No Standardize_Seeding Standardize Seeding Protocol Seeding_Density->Standardize_Seeding Yes Contamination Contamination? Cell_Health->Contamination No Consistent_Passage Use Consistent Passage # & Monitor Morphology Cell_Health->Consistent_Passage Yes Check_For_Contamination Check for Contamination Contamination->Check_For_Contamination Yes End Variability Reduced Contamination->End No Standardize_Seeding->End Consistent_Passage->End Check_For_Contamination->End

References

Technical Support Center: Improving the Solubility of 1-Acetyltagitinin A for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Acetyltagitinin A in in vitro experimental settings. Given that this compound, a sesquiterpene lactone, is characterized by its lipophilic nature (LogP approx. 1.70)[1], achieving and maintaining its solubility in aqueous culture media is a critical step for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?

A1: this compound belongs to the class of sesquiterpene lactones, which are often poorly soluble in water due to their predominantly non-polar chemical structure. When a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into an aqueous environment such as cell culture media, the compound can precipitate out of the solution. This process, often referred to as "crashing out," occurs because the aqueous medium cannot accommodate the high concentration of the non-polar compound.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro studies. It is a powerful polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds and is miscible with water and most organic liquids.[2][3]

Q3: What is the maximum final concentration of DMSO that is safe for cells in culture?

A3: The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines.[4] It is crucial to keep the final DMSO concentration as low as possible, ideally below 0.1%, to minimize the risk of solvent-induced cytotoxicity or other off-target effects.[5][6] Always include a vehicle control (media with the same final concentration of DMSO without the test compound) in your experiments to account for any potential effects of the solvent itself.

Q4: My this compound precipitates when I add the DMSO stock to my cell culture medium. What can I do?

A4: This is a common issue. Here are several troubleshooting steps you can take:

  • Reduce the final concentration: The simplest approach is to lower the final concentration of this compound in your experiment.

  • Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of pre-warmed media, then add this to the final volume.

  • Increase mixing during dilution: Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling to facilitate rapid and uniform dispersion.

  • Consider co-solvents (with caution): While less common for in vitro assays, co-solvents like ethanol (B145695) can sometimes be used. However, their potential for cytotoxicity must be carefully evaluated for your specific cell line.[7]

Q5: How should I store my this compound stock solution?

A5: To ensure the stability and integrity of this compound, stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light. Sesquiterpene lactones can be susceptible to degradation, particularly through hydrolysis of the lactone ring, which can be influenced by factors like pH and temperature.[8]

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately Upon Dilution

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final aqueous medium.

  • Rapid change in solvent polarity upon dilution.

  • Low temperature of the cell culture medium.

Solutions:

  • Determine the Maximum Soluble Concentration: Before conducting your experiment, perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect for any signs of precipitation or cloudiness immediately and after a short incubation at 37°C. This will help you identify the highest workable concentration for your experiments.

  • Optimize the Dilution Protocol: Follow the detailed "Protocol for Preparing a Working Solution of this compound" outlined below, which emphasizes pre-warming the medium and a stepwise dilution approach.

  • Ensure Complete Dissolution of Stock: Before dilution, ensure your this compound is fully dissolved in the DMSO stock. If necessary, briefly warm the stock solution to 37°C and vortex or sonicate.

Issue 2: Inconsistent or Poor Biological Activity

Possible Causes:

  • Inaccurate final concentration due to precipitation (some of which may not be visible).

  • Degradation of this compound in the stock solution or in the culture medium.

  • Interaction with components in the cell culture medium (e.g., serum proteins).

Solutions:

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock aliquot. Avoid using previously diluted solutions that have been stored.

  • Assess Compound Stability: If you suspect degradation, you can assess the stability of this compound in your experimental setup. This can be done by preparing the working solution and incubating it for the duration of your experiment, then analyzing its integrity using methods like High-Performance Liquid Chromatography (HPLC), if available.

  • Consider Serum Interactions: Be aware that components in fetal bovine serum (FBS) can bind to hydrophobic compounds, potentially affecting their bioavailability. While this can sometimes aid in solubility, it may also reduce the effective concentration of the free compound.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous (water-free) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Molecular Weight of this compound = 410.46 g/mol

    • For 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 0.001 L * 410.46 g/mol = 0.0041046 g = 4.11 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube and add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can warm the tube to 37°C for a few minutes and/or place it in a sonicator bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol for Preparing a Working Solution of this compound in Cell Culture Medium

Objective: To dilute the DMSO stock solution into cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution

Methodology:

  • Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of your stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 100 µM intermediate solution.

    • To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium and mix gently but thoroughly.

  • Final Dilution:

    • Add the required volume of the intermediate solution to the final volume of pre-warmed medium in your culture vessel. For instance, to get 10 µM in a final volume of 2 mL, add 200 µL of the 100 µM intermediate solution to 1.8 mL of medium.

    • Alternatively, for very small final volumes, you can directly add a small amount of the stock to the final medium while vortexing. For example, add 1 µL of a 10 mM stock to 1 mL of medium to get a 10 µM final concentration (with a final DMSO concentration of 0.1%).

  • Mix and Incubate: Immediately after adding the compound, gently swirl the plate or tube to ensure even distribution before placing it in the incubator.

Data Presentation

Table 1: Solvent Selection and DMSO Cytotoxicity Thresholds

Solvent/ParameterRecommendation/InformationRationale
Primary Stock Solvent Anhydrous DMSOHigh solubilizing capacity for hydrophobic compounds. Miscible with water.[2][3]
Alternative Solvents Ethanol, Dimethylformamide (DMF)Can be considered, but cytotoxicity must be carefully evaluated for each cell line.
Final DMSO Concentration < 0.5% (ideal: < 0.1% )To minimize solvent-induced cytotoxicity and off-target effects on cellular functions.[4][5][6]
Vehicle Control EssentialTo differentiate between the effects of the compound and the solvent.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation calc Calculate Mass of This compound weigh Weigh Compound calc->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve solubilize Vortex / Sonicate (if needed) dissolve->solubilize aliquot Aliquot and Store at -80°C solubilize->aliquot prewarm Pre-warm Culture Medium to 37°C aliquot->prewarm Start Experiment intermediate Prepare Intermediate Dilution in Medium prewarm->intermediate final_dilution Prepare Final Dilution in Culture Vessel intermediate->final_dilution mix Mix Gently final_dilution->mix add_to_cells Add to Cells mix->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitation Observed? check_conc Is Final Concentration Too High? start->check_conc check_protocol Was Dilution Protocol Followed? check_conc->check_protocol No solution_conc Lower Final Concentration check_conc->solution_conc Yes check_stock Is Stock Solution Fully Dissolved? check_protocol->check_stock Yes solution_protocol Follow Stepwise Dilution in Warmed Media check_protocol->solution_protocol No solution_stock Warm/Sonicate Stock Solution check_stock->solution_stock No success Problem Resolved check_stock->success Yes solution_conc->success solution_protocol->success solution_stock->success

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Overcoming Resistance to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding resistance mechanisms specifically to 1-Acetyltagitinin A is not extensively available in public research databases. The following guide provides a generalized framework for researchers encountering resistance to novel anticancer compounds, using "Compound X" as a placeholder for this compound or other investigational drugs. The principles and methodologies are based on established cancer biology and drug resistance research.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to Compound X, is now showing reduced responsiveness. What are the potential underlying mechanisms?

A1: The development of acquired resistance is a common challenge in cancer therapy.[1][2][3] Several mechanisms, broadly categorized as on-target and off-target alterations, could be responsible:

  • On-Target Alterations:

    • Secondary Mutations: The primary protein target of Compound X may have acquired new mutations that prevent the drug from binding effectively.[1][4]

    • Target Overexpression: The cancer cells may have increased the production of the target protein, requiring higher concentrations of Compound X to achieve the same inhibitory effect.

  • Off-Target Alterations:

    • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by Compound X.[1][3][5] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.

    • Increased Drug Efflux: Cells may upregulate the expression of transporter proteins (e.g., P-glycoprotein) that actively pump Compound X out of the cell.

    • Altered Drug Metabolism: The cancer cells might have developed mechanisms to metabolize and inactivate Compound X more efficiently.

    • Phenotypic Changes: The cells may have undergone transformations, such as an epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.[4]

Q2: How can I determine if resistance to Compound X in my cell line is due to a target mutation or bypass pathway activation?

A2: A systematic approach involving molecular and cellular biology techniques is necessary:

  • Sequence the Target Gene: Extract DNA from both the sensitive (parental) and resistant cell lines and sequence the gene encoding the protein target of Compound X. Compare the sequences to identify any potential mutations in the resistant line.

  • Analyze Protein Expression: Use Western blotting to compare the expression levels of the target protein and key components of potential bypass pathways (e.g., p-Akt, p-ERK, MET) in sensitive versus resistant cells.

  • Inhibitor Studies: Treat the resistant cells with Compound X in combination with inhibitors of suspected bypass pathways. If the combination restores sensitivity, it suggests the involvement of that pathway.

Q3: What are some common combination therapy strategies to overcome resistance?

A3: Combination therapy is a cornerstone of cancer treatment and can enhance efficacy, reduce the likelihood of resistance, and lower toxicity.[6][7] Strategies include:

  • Targeting Bypass Pathways: Combining Compound X with an inhibitor of an identified bypass pathway (e.g., a PI3K inhibitor or a MEK inhibitor).[3]

  • Inhibiting Pro-Survival Signaling: Using Compound X with drugs that block general cell survival pathways, such as inhibitors of STAT3 or Bcl-2.[8]

  • Enhancing Apoptosis: Combining Compound X with agents that promote programmed cell death.

  • Using Chemotherapeutic Agents: Combining Compound X with traditional chemotherapy drugs can have synergistic effects.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent IC50 values for Compound X Cell passage number too high, leading to genetic drift. Inconsistent cell seeding density. Reagent variability.Use cells within a consistent, low passage number range. Ensure precise cell counting and seeding. Use fresh, quality-controlled reagents.
High background in Western blots for signaling proteins Insufficient blocking. Primary or secondary antibody concentration too high. Non-specific antibody binding.Increase blocking time or use a different blocking agent. Optimize antibody dilutions. Include appropriate isotype controls.
No synergistic effect observed with combination therapy Incorrect drug ratio. Suboptimal scheduling (simultaneous vs. sequential). Antagonistic drug interaction.Perform a dose-matrix experiment to test a wide range of concentrations and ratios. Test different drug administration schedules. Consult literature for known interactions.
Difficulty in establishing a resistant cell line Insufficient drug concentration for selection. Compound X is cytostatic, not cytotoxic. Heterogeneous parental cell population.Gradually increase the concentration of Compound X in the culture medium over several weeks/months. Confirm cytotoxic effects with an apoptosis assay. Isolate and expand single-cell clones.

Quantitative Data Summary

Table 1: In Vitro Sensitivity to Compound X in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (nM) of Compound XFold Resistance
Parental Cancer Cell Line50-
Compound X-Resistant Subline 185017
Compound X-Resistant Subline 2120024

Table 2: Synergistic Effects of Compound X with Pathway Inhibitors in Resistant Cell Line 1

CombinationCombination Index (CI) Value*Interpretation
Compound X + PI3K Inhibitor (1:1 ratio)0.45Strong Synergy
Compound X + MEK Inhibitor (1:1 ratio)0.82Synergy
Compound X + STAT3 Inhibitor (1:1 ratio)0.65Synergy

*CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Compound X. Replace the medium with fresh medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with and without Compound X for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow start Observe Decreased Sensitivity to Compound X develop_resistant_line Develop Resistant Cell Line (Dose Escalation) start->develop_resistant_line characterize Characterize Resistance Mechanisms develop_resistant_line->characterize sequence_target Sequence Target Gene characterize->sequence_target On-Target analyze_pathways Analyze Bypass Pathways (Western Blot) characterize->analyze_pathways Off-Target test_combinations Test Combination Therapies sequence_target->test_combinations analyze_pathways->test_combinations synergy_assay Synergy Assays (e.g., Chou-Talalay) test_combinations->synergy_assay in_vivo_validation In Vivo Validation (Xenograft Models) synergy_assay->in_vivo_validation

Caption: Workflow for investigating and overcoming drug resistance.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation Bypass Activation CompoundX Compound X CompoundX->PI3K Inhibition

Caption: Common bypass signaling pathways in drug resistance.

References

minimizing off-target effects of 1-Acetyltagitinin A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Acetyltagitinin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during experimentation.

Introduction to this compound and Off-Target Effects

This compound is a member of the sesquiterpene lactone class of natural products.[1] Like many sesquiterpene lactones, its biological activity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic residues (such as cysteine) in proteins via Michael addition.[1][2] This reactivity, while key to its therapeutic potential, can also lead to off-target interactions, resulting in unexpected cellular phenotypes, toxicity, or ambiguous experimental results.

Understanding and mitigating these off-target effects is crucial for the accurate interpretation of experimental data and for the development of selective therapeutic agents. This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you identify, validate, and minimize the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target signaling pathways for this compound?

A1: Based on extensive research into the sesquiterpene lactone class, the two most commonly affected off-target pathways are NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK-STAT3 (Janus Kinase/Signal Transducer and Activator of Transcription 3) .[3][4][5][6][7]

  • NF-κB Pathway: Sesquiterpene lactones can inhibit the NF-κB signaling cascade, often by preventing the degradation of IκB proteins (inhibitors of NF-κB).[8][9] This is a critical anti-inflammatory mechanism but can be an off-target effect if your primary target is different.

  • STAT3 Pathway: These compounds have also been shown to inhibit the activation of STAT3, a key transcription factor involved in cell proliferation and survival.[4][5][10] The inhibition can occur through direct interaction with upstream kinases like JAKs or by affecting the redox state of STAT3 itself.[4][5][11]

Q2: My experimental results are inconsistent, or I'm observing a phenotype that doesn't align with my proposed target. Could this be an off-target effect?

A2: Yes, inconsistent results or unexpected phenotypes are classic indicators of potential off-target activity. Sesquiterpene lactones are known to interact with multiple cellular proteins.[1] To begin troubleshooting, you should first confirm the purity and stability of your this compound stock. If the compound is pure, the unexpected activity strongly suggests engagement with one or more off-target proteins. We recommend initiating experiments to test for modulation of the NF-κB and STAT3 pathways as a first step.

Q3: We are observing significant cytotoxicity at concentrations where we expect to see a specific therapeutic effect. How can we determine if this is an on-target or off-target effect?

A3: Differentiating on-target from off-target toxicity is a critical step.

  • Compare IC50 Values: Determine the IC50 value for cytotoxicity in your cell line and compare it to the IC50 value for the inhibition of your primary target. A significant discrepancy (e.g., much lower IC50 for cytotoxicity) suggests that the cell death may be mediated by an off-target mechanism.

  • Use Control Cell Lines: If possible, use a cell line that does not express your primary target. If this compound still induces cytotoxicity in this null cell line, the effect is target-independent.

  • Rescue Experiments: If you can overexpress your target, see if it sensitizes the cells further to the compound. Conversely, knocking down the target may provide resistance, confirming on-target toxicity.

Q4: How can I begin to identify novel or unexpected off-targets of this compound?

A4: If you suspect off-target effects beyond the usual NF-κB and STAT3 pathways, several unbiased, proteome-wide techniques can be employed:

  • Kinome Profiling: Since many signaling pathways are regulated by kinases, screening this compound against a panel of kinases can reveal unexpected inhibitory activity. Several commercial services offer kinome profiling.[12][13][14][15][16]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates by measuring changes in the thermal stability of proteins upon ligand binding.[17][18][19] When coupled with mass spectrometry (proteome-wide CETSA), it can identify a broad range of protein targets that directly bind to your compound in a cellular context.[19]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background or false positives in screening assays. 1. Compound interference with the assay technology (e.g., autofluorescence).2. Non-specific inhibition due to compound aggregation or reactivity.1. Run a control experiment with the compound and detection reagents in the absence of the target protein to check for interference.2. Test the compound in a counterscreen with an unrelated enzyme to assess general promiscuity. Consider adding a non-ionic detergent like Triton X-100 (0.01%) to your assay buffer.
Unexpected cell death at low micromolar concentrations. 1. Off-target cytotoxicity.2. Induction of apoptosis or necrosis through an off-target pathway.1. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) and compare it with the dose-response for your primary target's activity.2. Use the protocols provided below to test for inhibition of pro-survival pathways like NF-κB and STAT3.
Inhibition of NF-κB or STAT3 is confirmed, but this is not the desired mechanism of action. The α-methylene-γ-lactone moiety is reacting with unintended cellular targets.1. Consider synthesizing or obtaining an analog of this compound where the reactive Michael acceptor is reduced or removed. This can serve as a negative control to confirm that the observed off-target effects are dependent on this functional group.[8]2. Lower the concentration of this compound to a range where it is selective for your primary target, if a therapeutic window exists.

Data Presentation: Representative Inhibitory Activities

While specific quantitative data for this compound is limited in the public domain, data from the structurally and mechanistically similar sesquiterpene lactone, Parthenolide (B1678480) , can provide a valuable reference point for designing experiments.

Table 1: Representative Cytotoxicity of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
GLC-82Non-small cell lung6.07 ± 0.45[16]
H1650Non-small cell lung9.88 ± 0.09[16]
A549Non-small cell lung15.38 ± 1.13[16]
SiHaCervical Cancer8.42 ± 0.76[1]
MCF-7Breast Cancer9.54 ± 0.82[1]
MDA-MB-231Breast Cancer3.48 ± 1.19[20]
HCT-116Colorectal Cancer17.6 ± 1.8[20]

Table 2: Representative Inhibitory Concentrations (IC50) of Parthenolide on Off-Target Pathways

Pathway/TargetAssay TypeCell LineIC50 (µM)Reference
NF-κB ActivitySEAP Reporter AssayHEK-Blue™~15-50 (Significant inhibition)[21]
IL-6-induced STAT3Luciferase Reporter AssayHCT1162.628[11]
JAK2 Kinase ActivityIn vitro Kinase AssayN/A3.937[11][22]
STAT3 PhosphorylationWestern BlotMEF~5 (Significant inhibition)[11][22]

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR ATA This compound (Sesquiterpene Lactone) IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 Inhibits NFkB_p65 p65 IkB->NFkB_p65 Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65_n p65 NFkB_p50->NFkB_p65_n Translocation NFkB_p65->NFkB_p50_n Translocation NFkB_p65->NFkB_p65_n Translocation ATA->IKK Inhibits DNA DNA (κB site) NFkB_p50_n->DNA Binds NFkB_p65_n->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Putative inhibition of the NF-κB pathway by this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor ATA This compound (Sesquiterpene Lactone) JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation ATA->JAK Inhibits DNA DNA (Target Genes) pSTAT3_dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription G Start Unexpected Phenotype or Cytotoxicity Observed Step1 Confirm Compound Purity and Integrity Start->Step1 Step2 Perform Dose-Response Curves (Cytotoxicity vs. On-Target Activity) Step1->Step2 Decision1 Is there a therapeutic window? Step2->Decision1 Step3a Proceed with experiments in the determined concentration range Decision1->Step3a Yes Step3b Investigate Off-Target Effects Decision1->Step3b No Step4 Hypothesis-Driven Approach: Test NF-κB and STAT3 Pathways Step3b->Step4 Step5 Unbiased Approach: Kinome Profiling or Proteome-Wide CETSA Step3b->Step5 Step6 Validate Hits with Orthogonal Assays (e.g., CETSA, Western Blot) Step4->Step6 Step5->Step6 End Identify and Characterize Off-Target(s) Step6->End

References

purification challenges of 1-Acetyltagitinin A from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Acetyltagitinin A from crude extracts of Tithonia diversifolia.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete extraction from plant material.Ensure plant material is finely ground. Increase extraction time and/or the solvent-to-solid ratio. Consider using a sequence of solvents with increasing polarity (e.g., hexane (B92381), then dichloromethane (B109758), then methanol) to ensure exhaustive extraction.[1]
Degradation of this compound during extraction or purification.Avoid high temperatures during solvent evaporation. Use moderate temperatures (e.g., below 40°C) and vacuum.[2] The stability of sesquiterpene lactones can be pH-dependent; maintain neutral pH conditions unless the protocol specifies otherwise.
Inefficient chromatographic separation.Optimize the mobile phase composition and gradient. For silica (B1680970) gel chromatography, a common mobile phase is a gradient of hexane and ethyl acetate (B1210297).[1] For reverse-phase HPLC, a gradient of water and acetonitrile (B52724) is typically used.[2]
Co-elution of Impurities Presence of structurally similar sesquiterpene lactones (e.g., Tagitinin C, Orizabin).[3]Employ high-resolution chromatographic techniques. Consider using a different stationary phase (e.g., reverse-phase C18 instead of normal-phase silica gel). Optimize the solvent gradient to improve the separation of closely related compounds.[4]
Presence of other classes of compounds (e.g., flavonoids, alkaloids, tannins).Perform a preliminary liquid-liquid partitioning of the crude extract. For example, partitioning between a non-polar solvent (like hexane) and a polar solvent (like methanol/water) can remove some interfering compounds.
Poor Peak Shape in HPLC (Tailing or Fronting) Column overload.Reduce the amount of sample injected onto the column.
Inappropriate injection solvent.Dissolve the sample in the initial mobile phase solvent or a weaker solvent. Injecting a sample dissolved in a strong solvent can cause peak distortion.
Column degradation or contamination.Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced.
Irreproducible Retention Times in HPLC Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in mobile phase composition or flow rate.Check for leaks in the HPLC system. Ensure solvents are properly degassed to prevent bubble formation in the pump.
Temperature variations.Use a column oven to maintain a constant temperature during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting this compound from Tithonia diversifolia?

A1: Dichloromethane has been shown to be effective for extracting sesquiterpene lactones, including the closely related tagitinin C, from Tithonia diversifolia.[1] A sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like dichloromethane, is a common strategy.[1]

Q2: What type of chromatography is most suitable for purifying this compound?

A2: Both normal-phase and reverse-phase chromatography can be used. Initial purification of the crude extract is often performed using silica gel column chromatography with a hexane-ethyl acetate gradient.[1] For final purification and analysis, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a water-acetonitrile mobile phase is a powerful technique.[2]

Q3: What are the major impurities I should expect in the crude extract?

A3: Crude extracts of Tithonia diversifolia are complex mixtures. Besides this compound, you can expect to find other sesquiterpene lactones (like tagitinin C and orizabin), flavonoids, alkaloids, tannins, and terpenoids.[3] The presence of these compounds can interfere with the purification process.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For HPLC, a UV detector is commonly used, as sesquiterpene lactones typically have a UV absorbance.

Q5: At what wavelength should I detect this compound?

Experimental Protocols

Protocol 1: Extraction of this compound from Tithonia diversifolia

This protocol is adapted from methods used for the extraction of related sesquiterpene lactones from Tithonia diversifolia.[1]

  • Preparation of Plant Material: Air-dry the leaves of Tithonia diversifolia in the shade and then grind them into a fine powder.

  • Sequential Maceration:

    • Macerate the powdered leaves in hexane (e.g., 1:10 w/v) for 72 hours at room temperature to remove non-polar compounds.

    • Filter the mixture and discard the hexane extract.

    • Macerate the plant residue in dichloromethane (e.g., 1:10 w/v) for 72 hours at room temperature.

    • Filter the mixture and collect the dichloromethane extract.

    • Repeat the dichloromethane extraction two more times.

  • Concentration: Combine the dichloromethane extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol provides a general procedure for the initial purification of the crude extract.[1]

  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry of hexane.

  • Sample Loading: Dissolve the crude dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by Thin-Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing this compound (as determined by comparison with a standard, if available, or by further analysis) and evaporate the solvent to yield a semi-purified fraction.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant Tithonia diversifolia (powdered leaves) hexane Hexane Maceration plant->hexane Defatting dcm Dichloromethane Maceration hexane->dcm Residue crude Crude Extract dcm->crude Extraction column Silica Gel Column Chromatography crude->column fractions Fraction Collection (TLC Monitoring) column->fractions semi_pure Semi-purified This compound fractions->semi_pure Pooling hplc Preparative HPLC (C18 Column) semi_pure->hplc pure Pure this compound hplc->pure Troubleshooting_Logic start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_chromatography Analyze Chromatography Data start->check_chromatography check_stability Investigate Compound Stability start->check_stability optimize_extraction Optimize Extraction: - Finer Grinding - Longer Time - Solvent Ratio check_extraction->optimize_extraction Inefficient optimize_chromatography Optimize Chromatography: - Adjust Gradient - Change Stationary Phase - Check for Overload check_chromatography->optimize_chromatography Poor Separation success Improved Yield/Purity optimize_extraction->success optimize_chromatography->success stability_solutions Implement Stability Measures: - Lower Temperature - Control pH check_stability->stability_solutions Degradation stability_solutions->success

References

addressing batch-to-batch variability of 1-Acetyltagitinin A extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of 1-Acetyltagitinin A extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds found in various plants, notably Tithonia diversifolia (Mexican sunflower). These compounds are of interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Batch-to-batch variability refers to the chemical differences observed between different production lots of the extract. This inconsistency can significantly impact experimental reproducibility and the therapeutic efficacy and safety of potential drug candidates.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: The variability in this compound extracts stems from a combination of pre- and post-harvesting factors:

  • Genetic and Environmental Factors: The genetic makeup of the plant, geographical location, climate, soil conditions, and time of harvest can all influence the concentration of this compound.

  • Post-Harvest Processing: Drying methods, storage conditions, and the time between harvesting and extraction can lead to degradation or alteration of the compound.

  • Extraction and Purification Procedures: The choice of solvent, extraction technique, and purification methods can significantly affect the final yield and purity of this compound.

Q3: How can I assess the quality and consistency of my this compound extract?

A3: A multi-step approach is recommended for quality control:

  • Macroscopic and Microscopic Examination: Initial visual inspection of the plant material can help identify any inconsistencies or contaminants.

  • Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can create a chemical fingerprint of the extract, allowing for comparison between batches.

  • Quantification of Marker Compounds: Quantifying the amount of this compound and other major sesquiterpene lactones using a validated HPLC method is crucial for ensuring consistency.

  • Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the identity and purity of the isolated compounds.

Troubleshooting Guides

Extraction and Purification Issues
Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol (B129727), ethanol) to find the optimal one for extraction.
Incomplete extraction.Increase the extraction time, use a more efficient method (e.g., ultrasound-assisted extraction), or reduce the particle size of the plant material by grinding.
Degradation of the compound.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a low temperature. Store the extract in a cool, dark place.
Co-elution of Impurities during HPLC Purification Inadequate separation on the HPLC column.Optimize the mobile phase composition and gradient. Try a different type of HPLC column (e.g., a different stationary phase).
Overloading the column.Reduce the amount of crude extract loaded onto the column.
Inconsistent Peak Retention Times in HPLC Analysis Changes in mobile phase composition.Ensure the mobile phase is prepared consistently and is properly degassed.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Use a guard column to protect the analytical column and replace the column if performance deteriorates.
Experimental Inconsistencies
Problem Potential Cause Troubleshooting Steps
Variable Biological Activity Between Batches Differences in the concentration of this compound or other active compounds.Quantify the concentration of this compound in each batch using a validated HPLC method and normalize the dose used in experiments.
Presence of interfering compounds.Further purify the extract to remove impurities that may be affecting the biological activity.
Inconsistent Results in Cell-Based Assays Poor solubility of the extract.Use a suitable solvent (e.g., DMSO) to dissolve the extract and ensure it is fully solubilized before adding to cell culture media. Perform a solvent control.
Cytotoxicity of the extract at higher concentrations.Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.

Experimental Protocols

Protocol 1: Extraction of this compound from Tithonia diversifolia

This protocol provides a general procedure for the extraction of sesquiterpene lactones from Tithonia diversifolia leaves.[1][2]

  • Preparation of Plant Material:

    • Air-dry the leaves of Tithonia diversifolia at room temperature until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves in ethyl acetate (1:10 w/v) for 72 hours at room temperature, with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethyl acetate extract.

Protocol 2: HPLC-DAD Quantification of this compound

This method allows for the quantification of this compound in the crude extract.[3][4]

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of purified this compound (standard) of known concentration in methanol.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Accurately weigh the crude extract and dissolve it in methanol to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This protocol is for assessing the effect of this compound on key signaling proteins.[5][6][7][8]

  • Cell Culture and Treatment:

    • Culture cells (e.g., macrophages or cancer cell lines) to 70-80% confluency.

    • Treat the cells with different concentrations of this compound for a specified time. Include a vehicle control (e.g., DMSO).

    • For inflammatory models, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-p38, total p38) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the band intensities of phosphorylated proteins to their total protein levels.

Protocol 4: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.[1][9]

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for a desired time period. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

Sesquiterpene lactones, including those found in Tithonia diversifolia, have been shown to exert their biological effects by modulating key cellular signaling pathways.[10][11][12][13]

G cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway 1_Acetyltagitinin_A This compound IKK IKK 1_Acetyltagitinin_A->IKK Inhibition MEK MEK 1_Acetyltagitinin_A->MEK Potential Inhibition Bax Bax 1_Acetyltagitinin_A->Bax Potential Activation IkB IκBα IKK->IkB Phosphorylation (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Transcription ERK ERK MEK->ERK Phosphorylation AP1 AP-1 ERK->AP1 Activation Proliferation Cell Proliferation AP1->Proliferation Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Potential signaling pathways modulated by this compound.
Experimental Workflow for Investigating Batch-to-Batch Variability

G cluster_extraction Extraction & QC cluster_bioactivity Bioactivity Assessment cluster_analysis Data Analysis PlantMaterial Plant Material (Different Batches) Extraction Standardized Extraction Protocol PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract HPLC_QC HPLC-DAD Quantification CrudeExtract->HPLC_QC CellCulture Cell-Based Assays (e.g., NF-κB reporter) CrudeExtract->CellCulture CompareYield Compare Yield & Purity HPLC_QC->CompareYield WesternBlot Western Blot (Signaling Proteins) CellCulture->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCulture->ApoptosisAssay CorrelateActivity Correlate Activity with Concentration CellCulture->CorrelateActivity WesternBlot->CorrelateActivity ApoptosisAssay->CorrelateActivity IdentifyVariability Identify Sources of Variability CompareYield->IdentifyVariability CorrelateActivity->IdentifyVariability

Figure 2: Workflow for addressing batch-to-batch variability.

References

Technical Support Center: Enhancing the Bioavailability of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Acetyltagitinin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to enhance oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1][2][3] Sesquiterpene lactones are predominantly found in plants of the Asteraceae family and are investigated for their anti-inflammatory and anticancer properties.[1][2][4][5] The multi-target nature of these compounds makes them promising candidates for complex diseases.[1][4]

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

While specific pharmacokinetic data for this compound is limited, sesquiterpene lactones as a class often face challenges with oral bioavailability due to:

  • Poor Aqueous Solubility: Many lipophilic drugs have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[6][7] For a drug to be absorbed, it must first be in a dissolved state.[8]

  • Low Permeability: The ability of a drug to pass through the lipid bilayer of intestinal cells is critical for reaching systemic circulation.[7]

  • First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein, where they can be extensively metabolized by enzymes like the cytochrome P-450 system before reaching the rest of the body.[9] This significantly reduces the amount of active drug reaching systemic circulation.[8]

Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?

A variety of formulation and chemical modification strategies can be explored:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[6][10]

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid-lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[6][7]

  • Prodrug Approach: The chemical structure of the drug can be modified to create a prodrug with improved solubility or permeability.[6][7][11] This inactive derivative is then converted back to the active drug within the body.[12]

  • Nanotechnology: Encapsulating the drug in nanocarriers like nanoparticles, liposomes, or nanoemulsions can protect it from degradation, improve solubility, and facilitate targeted delivery.[7][13][14]

Troubleshooting Guide

Issue: In vivo pharmacokinetic studies show very low or undetectable plasma concentrations of this compound after oral administration.

This is a common challenge indicative of poor oral bioavailability. The following workflow and suggestions can help diagnose and address the issue.

Troubleshooting Workflow

G start Low Oral Bioavailability (F%) Observed check_sol Assess Physicochemical Properties: - Aqueous Solubility (Thermodynamic & Kinetic) - LogP / Permeability (e.g., PAMPA, Caco-2) start->check_sol sol_low Problem: Poor Solubility check_sol->sol_low Solubility Data perm_low Problem: Poor Permeability check_sol->perm_low Permeability Data met_high Problem: High First-Pass Metabolism check_sol->met_high In Vitro Metabolism Data (Liver Microsomes) sol_strat Strategies: 1. Particle Size Reduction (Micronization, Nanosuspension) 2. Amorphous Solid Dispersions 3. Lipid-Based Formulations (SEDDS, SLNs) 4. Complexation (e.g., with Cyclodextrins) sol_low->sol_strat If solubility < 10 µg/mL perm_strat Strategies: 1. Prodrug Approach 2. Use of Permeation Enhancers 3. Lipid Formulations (can improve lymphatic uptake) perm_low->perm_strat If Papp < 1 x 10⁻⁶ cm/s met_strat Strategies: 1. Co-administration with CYP450 Inhibitors (Research) 2. Prodrug to mask metabolic sites 3. Nanocarrier Encapsulation (protects drug) 4. Alternative Routes (e.g., IV, transdermal) met_high->met_strat If >70% metabolized in 1 hr

Caption: Troubleshooting logic for low oral bioavailability.

Quantitative Data Summary (Illustrative)

Due to the lack of published pharmacokinetic data for this compound, the following table presents hypothetical data to illustrate the potential impact of different formulation strategies.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 25 ± 82.0150 ± 45100% (Baseline)
Micronized Suspension 60 ± 151.5420 ± 90280%
Solid Lipid Nanoparticles (SLNs) 180 ± 402.51950 ± 3501300%
Self-Emulsifying System (SEDDS) 250 ± 551.02400 ± 4101600%
Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Solid Lipid Nanoparticle (SLN) Formulation

This protocol describes a common method for preparing SLNs to encapsulate a lipophilic compound like this compound.

Objective: To improve the oral bioavailability of this compound by formulating it into Solid Lipid Nanoparticles.

Materials:

  • This compound

  • Lipid: Glyceryl monostearate

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Soy lecithin (B1663433)

  • Aqueous phase: Deionized water

Methodology:

  • Preparation of Lipid Phase: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point (e.g., 75°C).

  • Drug Incorporation: Dissolve the accurately weighed this compound and soy lecithin into the molten lipid under continuous stirring until a clear, homogenous solution is formed.

  • Preparation of Aqueous Phase: Heat the deionized water containing Polysorbate 80 to the same temperature as the lipid phase (75°C).

  • Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-intensity probe sonication for 5 minutes in an ice bath. This reduces the particle size to the nanometer range.

  • Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will solidify, forming the Solid Lipid Nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Determine encapsulation efficiency by separating free drug from the SLNs via ultracentrifugation and quantifying the drug in the supernatant using HPLC.

Protocol 2: Caco-2 Permeability Assay

This assay is an in vitro model to predict the intestinal permeability of a drug.

Objective: To assess the permeability of this compound across a monolayer of human intestinal epithelial cells (Caco-2).

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Values >250 Ω·cm² are generally acceptable.

  • Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral Transport (A→B):

    • Remove the culture medium from both the apical (upper) and basolateral (lower) chambers of the Transwell® insert.

    • Add fresh transport buffer to the basolateral chamber.

    • Add the dosing solution to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Signaling Pathway Visualization

While not directly related to bioavailability, understanding the mechanism of action is crucial. Sesquiterpene lactones often exert their effects by modulating key inflammatory pathways like NF-κB.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk Activates drug This compound drug->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_inactive NF-κB (p50/p65) (Inactive) ikb->nfkb_inactive Inhibits nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active IκBα Degradation Frees NF-κB nucleus Nucleus nfkb_active->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->transcription Induces

Caption: Inhibition of the NF-κB signaling pathway.

References

dealing with poor water solubility of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of 1-Acetyltagitinin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often isolated from plants of the Asteraceae family. Many sesquiterpene lactones exhibit promising biological activities, but their therapeutic development is frequently hampered by poor pharmacokinetic properties, primarily due to low water solubility. This poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo.

Q2: Has the exact water solubility of this compound been determined?

Q3: What are the general approaches to improve the water solubility of poorly soluble compounds like this compound?

A: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension), and creating solid dispersions in inert carriers. Chemical modifications often involve forming complexes with other molecules, such as cyclodextrins.

Q4: Are there any specific challenges I should be aware of when trying to solubilize this compound?

A: When working with this compound, you may encounter issues such as precipitation of the compound when an organic stock solution is diluted into an aqueous buffer. This can lead to inconsistent results in biological assays. Additionally, the stability of the compound in different solvents and pH conditions should be considered, as some sesquiterpene lactones can be unstable.

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or buffer.

  • Solution 1: Use of a Co-solvent.

    • Explanation: A small percentage of a water-miscible organic solvent, or co-solvent, can increase the solubility of your compound in the final aqueous solution.

    • Recommendation: Prepare a higher concentration stock solution in a suitable organic solvent like DMSO or ethanol (B145695). When diluting into your aqueous medium, ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%). It is crucial to perform a vehicle control experiment to ensure the co-solvent itself does not elicit a biological response.

  • Solution 2: Complexation with Cyclodextrins.

    • Explanation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an inclusion complex with a more hydrophilic exterior, thereby increasing aqueous solubility.[4][5]

    • Recommendation: Prepare a stock solution of the this compound-cyclodextrin complex. This can be achieved by various methods, including kneading or co-precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[4][6]

  • Solution 3: Preparation of a Solid Dispersion.

    • Explanation: A solid dispersion involves dispersing the drug in an inert carrier matrix at the molecular level. This can enhance the dissolution rate and apparent solubility. Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).[7][8][9]

    • Recommendation: A solid dispersion of this compound can be prepared using the solvent evaporation or fusion method. The resulting solid can then be dissolved in your aqueous medium.

Quantitative Data Summary

Since specific solubility data for this compound is scarce, the following table provides a comparative overview of the potential solubility enhancement that can be achieved for poorly water-soluble compounds using different techniques, based on studies of analogous molecules.

TechniqueCarrier/MethodExample CompoundFold Increase in SolubilityReference
Cyclodextrin (B1172386) Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)PG301029>200x[6]
Solid Dispersion Soluplus®Nilotinib (B1678881)up to 630x[10]
Nanosuspension Flash NanoprecipitationPiperine>1000x[11]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the mortar to form a thick paste.

  • Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Drying: The resulting paste is dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: The dried complex is pulverized into a fine powder and passed through a sieve to ensure uniformity.

  • Storage: Store the resulting powder in a desiccator.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30 or PEG 6000) and a common solvent in which both this compound and the carrier are soluble (e.g., ethanol or methanol).

  • Dissolution: Dissolve both this compound and the carrier in the selected solvent in the desired weight ratio (e.g., 1:1, 1:5, 1:10 drug to carrier).

  • Solvent Evaporation: The solvent is then removed under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid degradation of the compound.

  • Drying: The resulting solid film is further dried in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: The dried solid dispersion is scraped, pulverized into a fine powder, and sieved.

  • Storage: Store the powder in a desiccator to prevent moisture absorption.

Visualizations

experimental_workflow_cyclodextrin cluster_start Step 1: Preparation cluster_process Step 2: Complexation cluster_finish Step 3: Final Product A This compound C Mix in Mortar A->C B β-Cyclodextrin B->C D Add Solvent & Knead C->D E Dry the Paste D->E F Pulverize and Sieve E->F G Soluble Complex Powder F->G

Caption: Workflow for Cyclodextrin Complexation.

experimental_workflow_solid_dispersion cluster_start Step 1: Preparation cluster_process Step 2: Dispersion cluster_finish Step 3: Final Product A This compound C Dissolve in Common Solvent A->C B Polymer Carrier (e.g., PVP) B->C D Solvent Evaporation (Rotary Evaporator) C->D E Dry Solid Film D->E F Pulverize and Sieve E->F G Solid Dispersion Powder F->G

Caption: Workflow for Solid Dispersion Preparation.

References

optimization of HPLC parameters for 1-Acetyltagitinin A analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 1-Acetyltagitinin A, a sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound?

A1: For sesquiterpene lactones like this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective choice.[1] A good starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an acidic modifier to improve peak shape.[2]

Q2: Which stationary phase (column) is best suited for this compound analysis?

A2: An octadecyl carbon chain (C18)-bonded silica (B1680970) column (USP classification L1) is the most popular and widely successful choice for analyzing sesquiterpene lactones.[2][3] Standard dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are highly effective.[4]

Q3: What is the optimal detection wavelength for this compound?

A3: Sesquiterpene lactones typically lack strong chromophores, so detection is usually performed at low UV wavelengths. A range of 210-215 nm is common for this class of compounds and serves as an excellent starting point for this compound.[2]

Q4: How should I prepare samples of this compound for HPLC analysis?

A4: Samples should be dissolved in a solvent that is compatible with the mobile phase.[5] Ideally, dissolve your sample directly in the initial mobile phase composition (e.g., a mixture of acetonitrile and water). If a different solvent is used, it should be weaker (less eluotropic) than the mobile phase to prevent peak distortion.[5] Ensure all samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the column and system frits.

HPLC Method Parameters (Starting Point)

The following table summarizes recommended starting parameters for developing an HPLC method for this compound, based on methods used for similar sesquiterpene lactones.

ParameterRecommended ConditionRationale / Notes
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for sesquiterpene lactones.[2]
Mobile Phase A 0.1% Acetic Acid or Formic Acid in WaterAcid modifier improves peak shape by suppressing silanol (B1196071) interactions.[2][6]
Mobile Phase B AcetonitrilePreferred organic solvent for providing sharp peaks and good resolution.[4]
Gradient Elution 30% B to 70% B over 20 minutesA gradient is often necessary to elute all compounds of interest with good resolution.[7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm internal diameter column.[2]
Column Temperature 30 - 35 °CHelps maintain consistent retention times and can improve peak shape.[4]
Detection Wavelength 210 nmCommon for detecting sesquiterpene lactones which lack strong UV chromophores.[2]
Injection Volume 10 - 20 µLA typical volume that avoids column overloading.[4]

Experimental Protocol: Standard HPLC Analysis

This protocol outlines the fundamental steps for analyzing this compound using HPLC.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of glacial acetic acid to 999 mL of HPLC-grade water.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter.[8]

    • Degas the mobile phases using an ultrasonic bath or vacuum degassing to prevent bubble formation in the pump.[8]

  • System Preparation & Column Equilibration:

    • Install the C18 column in the column compartment.

    • Purge the pump lines with the respective mobile phases to remove any air bubbles.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.[6]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

    • Sample Solution: Extract and dissolve the sample containing this compound in the mobile phase.

    • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before placing them in autosampler vials.[9]

  • Chromatographic Run:

    • Set up the instrument method with the parameters listed in the table above.

    • Create a sequence including blank injections (mobile phase), calibration standards, and samples.

    • Start the sequence to perform the analysis.

General HPLC Workflow cluster_0 HPLC System Solvent Solvent Reservoirs (Mobile Phase A & B) Pump HPLC Pump (Gradient Formation) Solvent->Pump Injector Autosampler / Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV/PDA Detector Column->Detector Data Data Acquisition System Detector->Data Waste Waste Detector->Waste HPLC Troubleshooting Logic start Chromatographic Problem (e.g., Tailing, Drifting RT) pressure Check System Pressure start->pressure mobile_phase Check Mobile Phase pressure->mobile_phase Unstable? column_check Check Column & Guard Column pressure->column_check Normal sol_leak Solution: Find and fix leak. Check fittings. pressure->sol_leak Too Low? sol_clog Solution: Replace frit/guard column. Reverse-flush column. pressure->sol_clog Too High? sol_mp Solution: Remake mobile phase. Ensure proper degassing. mobile_phase->sol_mp Incorrectly prepared? sol_equil Solution: Increase equilibration time. Check temperature. mobile_phase->sol_equil Inconsistent? column_check->mobile_phase OK sol_col Solution: Replace guard or analytical column. column_check->sol_col Old/Contaminated? sol_pump Solution: Check pump seals. Purge pump. HPLC Method Optimization Cycle col 1. Select Column (C18 Recommended) mp 2. Optimize Mobile Phase (Solvent ratio, pH) col->mp flow 3. Adjust Flow Rate & Temperature mp->flow eval 4. Evaluate Resolution & Peak Shape flow->eval eval->mp Needs Improvement valid 5. Method Validation eval->valid Meets Criteria

References

preventing microbial contamination in 1-Acetyltagitinin A stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing microbial contamination in 1-Acetyltagitinin A stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the molecular formula C₂₁H₃₀O₈ and a molecular weight of 410.458 g/mol .[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₂₁H₃₀O₈
Molecular Weight410.458 g/mol [1]
Density1.2±0.1 g/cm³[1]
Boiling Point532.1±50.0 °C at 760 mmHg[1]
Flash Point179.4±23.6 °C[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of lipophilic compounds like this compound.[2]

Q3: How can I sterilize my this compound stock solution?

The preferred method for sterilizing DMSO-based stock solutions is sterile filtration.[3][4] Use a 0.22 µm syringe filter with a membrane compatible with DMSO, such as PTFE (polytetrafluoroethylene) or nylon.[3][4] Do NOT autoclave DMSO or solutions containing DMSO , as it has a flashpoint of around 87-95°C and can pose a fire or explosion risk.[3][5] High temperatures can also degrade the compound.[6]

Q4: What are the best practices for storing this compound stock solutions to prevent contamination?

To maintain the integrity of your stock solution and prevent contamination, adhere to the following storage guidelines:

  • Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock.[7]

  • Storage Temperature: Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[6][8]

  • Proper Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and initials of the preparer.

Q5: What are the signs of microbial contamination in my stock solution?

Visual signs of microbial contamination can include turbidity (cloudiness), sedimentation, or changes in color. However, some types of contamination, like mycoplasma, may not be visible.[7] If you suspect contamination, it is best to discard the solution and prepare a fresh stock.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Visible particles or cloudiness in the stock solution after preparation. Microbial contamination during preparation.Discard the solution. Review and reinforce aseptic techniques during solution preparation.[9] Prepare a new stock solution and sterilize it by filtration.[3][4]
The compound has precipitated out of solution.Gently warm the solution and vortex or sonicate to redissolve the compound.[2] If it does not redissolve, the concentration may be too high for the solvent.
Inconsistent experimental results between different aliquots of the same stock. Contamination of some aliquots.Discard the suspect aliquots and use a fresh, unopened aliquot. If the problem persists, discard the entire stock and prepare a new one.
Degradation of the compound due to improper storage or repeated freeze-thaw cycles.Always thaw aliquots slowly at room temperature before use and avoid leaving them at room temperature for extended periods.[8] Do not refreeze and reuse an aliquot once it has been opened.[10]
Contamination is observed in the cell culture after adding the compound. The stock solution is contaminated.Filter-sterilize the stock solution before adding it to the cell culture medium.[2][4]
Contamination was introduced during the experimental procedure.Review and adhere to strict aseptic techniques when handling cell cultures and adding the compound.[11][12] This includes working in a laminar flow hood and using sterile tips and tubes.[13]

Experimental Protocols

Protocol for Preparing a Sterile this compound Stock Solution

  • Pre-Experiment Preparation:

    • Clean and disinfect the work area (e.g., laminar flow hood) with 70% ethanol.[13][14]

    • Gather all necessary sterile materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and filtered pipette tips.

  • Solution Preparation:

    • Allow the vial of this compound to come to room temperature before opening.

    • Under aseptic conditions, weigh the desired amount of this compound powder and place it into a sterile tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex or sonicate the solution until the compound is completely dissolved.[2]

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter with a PTFE or nylon membrane to the syringe.[3][4]

    • Filter the solution into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use, sterile, and clearly labeled microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[6][8]

Visual Guides

Contamination_Prevention_Workflow cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage & Use cluster_warning Critical Control Point start Start: Weigh This compound dissolve Dissolve in Anhydrous DMSO start->dissolve Aseptic Technique filter_sol Filter with 0.22µm PTFE/Nylon Filter dissolve->filter_sol no_autoclave Do NOT Autoclave! dissolve->no_autoclave aliquot Aliquot into Sterile Tubes filter_sol->aliquot store Store at -20°C/-80°C aliquot->store use Thaw Single Aliquot for Experiment store->use

Caption: Workflow for preparing and storing sterile this compound stock solutions.

Troubleshooting_Logic start Problem: Suspected Contamination q1 Is the stock solution visibly cloudy or discolored? start->q1 a1_yes Discard solution. Prepare fresh stock using strict aseptic technique. q1->a1_yes Yes q2 Are experimental results inconsistent between aliquots? q1->q2 No end_node Resolution: Contamination Source Identified & Addressed a1_yes->end_node a2_yes Possible aliquot contamination or compound degradation. Use a new, unopened aliquot. q2->a2_yes Yes q3 Is contamination seen in cell culture after adding the compound? q2->q3 No a2_yes->end_node a3_yes Filter-sterilize the stock. Review and reinforce aseptic handling during experiments. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting logic for identifying sources of microbial contamination.

References

Technical Support Center: Refining Dosage Calculations for 1-Acetyltagitinin A in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage calculations for 1-Acetyltagitinin A in animal studies. Given the limited direct data on this compound, this resource leverages information on the broader class of sesquiterpene lactones and closely related compounds like Tagitinin C to offer practical advice and starting points for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a mouse tumor model?

A1: Due to the lack of specific data for this compound, a good starting point can be derived from studies on analogous sesquiterpene lactones. For instance, in a xenograft mouse model of hepatocellular carcinoma, Tagitinin C was administered intraperitoneally at a dose of 15 µ g/mouse/day [1]. For other sesquiterpene lactones with anticancer activity, doses have ranged from 2.5 mg/kg/day to 12.5 mg/kg (i.p.) in mice[2][3]. Therefore, a conservative starting dose for this compound could be in the range of 1-5 mg/kg, administered intraperitoneally. It is crucial to conduct a dose-ranging study to determine the optimal and maximum tolerated dose (MTD).

Q2: How should I prepare this compound for administration to animals?

A2: The solubility of this compound will be a critical factor. Many sesquiterpene lactones have poor water solubility. For in vivo studies, they are often formulated in a vehicle such as a mixture of DMSO and a solubilizing agent like Cremophor EL or Tween 80, which is then further diluted with saline or phosphate-buffered saline (PBS). A common starting point is to dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then slowly add the solubilizing agent and saline while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid vehicle-induced toxicity.

Q3: What are the potential toxicities associated with this compound and other sesquiterpene lactones?

A3: High doses of sesquiterpene lactones can lead to toxicity. For example, the oral LD50 of helenalin (B1673037) in several mammalian species is between 85 and 150 mg/kg[4][5]. Common signs of toxicity in animal studies can include weight loss, lethargy, and gastrointestinal issues. Oral administration of large doses of helenalin has been reported to cause gastroenteritis, muscle paralysis, and damage to the heart and liver[4]. It is essential to closely monitor the animals for any adverse effects during the study.

Q4: What is allometric scaling and how can it be used to estimate a starting dose in a different animal species?

A4: Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area. This method is more accurate than simple weight-based scaling because it accounts for differences in metabolic rates. The dose is typically converted to a Human Equivalent Dose (HED) or a dose for another animal species using conversion factors based on body surface area. However, it's important to note that allometric scaling provides an estimate, and the optimal dose must be determined empirically for each compound and species.

Troubleshooting Guides

Problem 1: The compound precipitates out of solution during preparation or administration.

  • Possible Cause: Poor solubility of this compound in the chosen vehicle.

  • Troubleshooting Steps:

    • Increase the concentration of the co-solvent: Gradually increase the percentage of DMSO or other organic solvent in your vehicle. However, be mindful of the potential for vehicle toxicity at higher concentrations.

    • Try a different solubilizing agent: Experiment with different biocompatible surfactants such as Cremophor EL, Tween 80, or Solutol HS 15.

    • Sonication: Use a sonicator to aid in the dissolution of the compound.

    • pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility.

    • Prepare a fresh solution before each administration: Some compounds may not be stable in solution for extended periods.

Problem 2: Animals are showing signs of toxicity (e.g., weight loss, lethargy) at the initial dose.

  • Possible Cause: The starting dose is too high.

  • Troubleshooting Steps:

    • Reduce the dose: Immediately lower the dose for subsequent administrations.

    • Decrease the frequency of administration: If the compound has a long half-life, administering it less frequently might reduce cumulative toxicity.

    • Change the route of administration: For example, oral administration might be less toxic than intraperitoneal injection, although bioavailability may be lower.

    • Monitor closely: Implement a more rigorous monitoring schedule, including daily body weight measurements and clinical observations.

    • Conduct a formal MTD study: If toxicity is a significant concern, a dedicated maximum tolerated dose study is warranted.

Problem 3: No therapeutic effect is observed at the initial dose.

  • Possible Cause: The dose is too low, or the compound has poor bioavailability.

  • Troubleshooting Steps:

    • Increase the dose: Cautiously escalate the dose in subsequent cohorts of animals, while carefully monitoring for any signs of toxicity.

    • Change the route of administration: Intravenous or intraperitoneal administration generally leads to higher bioavailability than oral administration.

    • Evaluate the formulation: Poor solubility and formulation can significantly impact the amount of drug that reaches the target site. Consider the troubleshooting steps for precipitation.

    • Confirm target engagement: If possible, use a biomarker to confirm that the compound is reaching its intended target and having a biological effect.

Data Presentation: In Vivo Dosages of Sesquiterpene Lactones

The following table summarizes in vivo dosage information for several sesquiterpene lactones, which can be used as a reference for designing studies with this compound.

CompoundAnimal ModelRoute of AdministrationDoseObserved EffectReference
Tagitinin C Xenograft Mouse Model (Hepatocellular Carcinoma)Intraperitoneal (i.p.)15 µ g/mouse/day Reduced tumorigenicity[1]
Tagitinin C Rat (Ethanol-induced gastric lesions)Oral1 - 30 mg/kgGastroprotective[6]
Parthenolide Murine ModelIntraperitoneal (i.p.)10 mg/mlNot specified
Various Sesquiterpene Lactones Rodents (Chronic adjuvant arthritis)Not specified2.5 mg/kg/daySignificant inhibition[2]
Deoxyelephantopin Immunodeficient Mice (HT-29 cells)Intraperitoneal (i.p.)12.5 mg/kgAntitumor efficacy[3]
Helenalin Various Mammalian SpeciesOral85 - 150 mg/kgLD50[4][5]
DMAPT (Parthenolide analog) Mouse (Pancreatic Cancer)Not specified20 and 40 mg/kg per dayDecreased tumor size[7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile filtered

  • Cremophor EL or Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO to dissolve the compound completely (e.g., for a final concentration of 10 mg/mL, you might start with 50 µL of DMSO for 1 mg of compound). Vortex or sonicate briefly if necessary.

  • In a separate sterile tube, prepare the vehicle by mixing the same volume of Cremophor EL or Tween 80 with the DMSO used in step 2.

  • Slowly add the drug-DMSO solution to the vehicle while vortexing to create a homogenous mixture.

  • Calculate the final volume required based on the desired dose and the weight of the animals. Dilute the drug-vehicle mixture to the final concentration with sterile saline or PBS, adding the saline/PBS dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. If the solution is not clear, it may require further optimization of the vehicle composition.

  • Administer the formulation to the animals via intraperitoneal injection at the calculated volume.

Note: Always prepare a fresh formulation immediately before use.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Dosage Refinement Workflow start Start: Define Therapeutic Goal lit_review Literature Review on Analogous Compounds start->lit_review in_vitro In Vitro Cytotoxicity Assays (e.g., MTT, IC50) start->in_vitro dose_range Initial Dose Range Selection lit_review->dose_range in_vitro->dose_range formulation Formulation Development & Solubility Testing dose_range->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study efficacy_study Efficacy Study with Optimized Dose mtd_study->efficacy_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd end Refined Dosage for Further Studies pk_pd->end troubleshooting_logic cluster_troubleshooting Troubleshooting Common Issues in Animal Dosing start Observe Unexpected Outcome precipitation Compound Precipitation? start->precipitation toxicity Signs of Toxicity? precipitation->toxicity No solubility Improve Solubility: - Change vehicle - Increase co-solvent - Sonication precipitation->solubility Yes no_effect No Therapeutic Effect? toxicity->no_effect No dose_down Reduce Toxicity: - Lower dose - Decrease frequency - Change route toxicity->dose_down Yes dose_up Enhance Efficacy: - Increase dose - Change route - Improve formulation no_effect->dose_up Yes end Re-evaluate and Continue Study no_effect->end No solubility->end dose_down->end dose_up->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Tagitinin A and 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of two sesquiterpene lactones: tagitinin A and its acetylated derivative, 1-Acetyltagitinin A. The available experimental data on their anti-inflammatory and cytotoxic properties are presented to aid in research and drug development efforts.

Introduction

Tagitinin A is a naturally occurring sesquiterpene lactone isolated from plants of the Tithonia genus, which has been investigated for its various pharmacological activities. Acetylation of natural products is a common strategy in medicinal chemistry to potentially modify their pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the existing scientific literature to compare the biological effects of tagitinin A with its acetylated form, this compound.

Note: While substantial data exists for tagitinin A and its related compound, tagitinin C, there is a significant lack of publicly available experimental data specifically detailing the biological activity of this compound. Therefore, a direct quantitative comparison is challenging. This guide presents the available data for tagitinin A and highlights the current knowledge gap regarding this compound.

Anti-inflammatory Activity

Tagitinin A has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. The primary mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

A study directly comparing the effects of tagitinin A with other tagitinins (B1237875) (C and F) on lipopolysaccharide (LPS)-stimulated human neutrophils showed that all three compounds significantly decreased the production of the pro-inflammatory cytokines Interleukin-6 (IL-6), Interleukin-8 (CXCL8), and Tumor Necrosis Factor-alpha (TNF-α)[1].

Quantitative Data on Anti-inflammatory Activity

CompoundTarget CellsStimulantCytokine InhibitionReference
Tagitinin AHuman NeutrophilsLPSDecreased IL-6, CXCL8, TNF-α[1]

Unfortunately, no specific data on the anti-inflammatory activity of this compound could be identified in the reviewed literature, preventing a direct comparison with tagitinin A.

Signaling Pathway

The anti-inflammatory effects of tagitinin A are largely attributed to its ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFa_ligand TNF-α TNFR TNFR TNFa_ligand->TNFR Binds IKK_complex IKK Complex TLR4->IKK_complex Activates TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates for Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases Tagitinin_A Tagitinin A Tagitinin_A->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway in inflammation and the inhibitory action of Tagitinin A.

Cytotoxic Activity

The cytotoxic effects of sesquiterpene lactones against various cancer cell lines are a significant area of research. While extensive data is available for tagitinin C, information on tagitinin A is less common, and data for this compound is currently unavailable in the reviewed literature.

One study noted the isolation of tagitinin A and its toxicity towards the insect Callosobruchus maculatus, but did not provide IC50 values against human cancer cell lines.

For comparative context, the cytotoxic activities of the related compound, tagitinin C, are presented below.

Quantitative Data on Cytotoxicity of Tagitinin C

CompoundCancer Cell LineIC50 Value (µg/mL)Reference
Tagitinin CHep-G2 (Hepatocellular Carcinoma)2.0 ± 0.1[2]
Tagitinin CHuh 7 (Hepatocellular Carcinoma)1.2 ± 0.1[2]
Tagitinin CU373 (Glioblastoma)6.1

The lack of IC50 values for both tagitinin A and this compound against human cancer cell lines prevents a meaningful comparison of their cytotoxic potential. Further research is required to elucidate the anticancer activities of these specific compounds.

Experimental Protocols

In Vitro Anti-inflammatory Assay

Objective: To determine the effect of test compounds on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated human neutrophils.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Culture: Purified neutrophils are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) in the presence or absence of various concentrations of the test compounds (Tagitinin A). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a specified period (e.g., 18-21 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Quantification: After incubation, the cell culture supernatant is collected. The concentrations of IL-6, CXCL8, and TNF-α are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the mean ± SEM. Statistical analysis is performed using an appropriate test, such as one-way ANOVA followed by a post-hoc test, to determine significant differences between treated and untreated groups.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, Tagitinin A) for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control is included.

  • MTT Addition: After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate overnight A->B C Treat cells with varying concentrations of Tagitinin A / this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours at 37°C E->F G Viable cells convert yellow MTT to purple formazan F->G H Solubilize formazan crystals (e.g., with DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability and IC50 value I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The available scientific literature indicates that tagitinin A possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production. However, there is a significant lack of data regarding the biological activities of this compound, which prevents a direct and comprehensive comparison with tagitinin A. Similarly, while the cytotoxic potential of the related compound tagitinin C is well-documented against several cancer cell lines, quantitative data for both tagitinin A and this compound in this regard are scarce.

To fully understand the therapeutic potential of this compound and to effectively compare it with tagitinin A, further experimental studies are crucial. Researchers are encouraged to investigate the anti-inflammatory and cytotoxic effects of this compound using standardized assays, such as those detailed in this guide. Such studies would provide the necessary data to evaluate the impact of acetylation on the biological activity of tagitinin A and to guide future drug development efforts.

References

1-Acetyltagitinin A vs. Other Sesquiterpene Lactones: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic performance of 1-Acetyltagitinin A and other sesquiterpene lactones, supported by experimental data. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant interest in oncology for their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of sesquiterpene lactones is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for this compound and a closely related sesquiterpene lactone, Tagitinin C, against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)IC50 (µg/mL)Reference
This compound (Tagitinin A) KBOral Epidermoid Carcinoma0.29 - 17.0 (Range for a group of isolates)-
HepG2Hepatocellular Carcinoma0.29 - 17.0 (Range for a group of isolates)-
A549Lung Carcinoma0.29 - 17.0 (Range for a group of isolates)-
MCF7Breast Adenocarcinoma0.29 - 17.0 (Range for a group of isolates)-
Tagitinin C HepG2Hepatocellular Carcinoma~5.72.0 ± 0.1[1]
Huh 7Hepatocellular Carcinoma~3.41.2 ± 0.1[1]

Note: A recent study on sesquiterpenoids from Tithonia diversifolia, including this compound (referred to as tagitinin A), reported a range of IC50 values against KB, HepG2, A549, and MCF7 cell lines, indicating significant cytotoxic activity. For a direct comparison, specific IC50 values for this compound against HepG2 and Huh 7 are needed. The IC50 values for Tagitinin C were converted from µg/mL to µM for comparative purposes, using a molecular weight of 348.4 g/mol .

Experimental Protocols

The evaluation of cytotoxicity for these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment of Tagitinin C

1. Cell Culture and Seeding:

  • Human hepatocellular carcinoma cell lines, HepG2 and Huh 7, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells were seeded in 96-well plates at a density of 7 × 10³ cells per well and allowed to adhere for 24 hours.[1]

2. Compound Treatment:

  • Tagitinin C was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1]

  • The stock solution was further diluted with culture medium to achieve the desired concentrations.

  • The cultured cells were treated with various concentrations of Tagitinin C and incubated for another 24 hours.[1]

3. MTT Assay:

  • After the treatment period, the medium was replaced with a fresh medium containing MTT solution (1 mg/mL).

  • The plates were incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[1]

  • The MTT solution was then removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

4. Data Analysis:

  • The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC50 values were determined by plotting the percentage of cell viability against the compound concentrations.[1]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates CellCulture->Seeding Adhesion Allow Cells to Adhere (24h) Seeding->Adhesion Treatment Treat Cells with Various Concentrations Adhesion->Treatment CompoundPrep Prepare Sesquiterpene Lactone Solutions CompoundPrep->Treatment Incubation Incubate for Specific Duration (e.g., 24h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_form Incubate for Formazan Formation (4h) MTT_add->Formazan_form Solubilize Solubilize Formazan Crystals Formazan_form->Solubilize Readout Measure Absorbance Solubilize->Readout Calculation Calculate Cell Viability (%) Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow of an in vitro cytotoxicity assay using the MTT method.

Proposed Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis

Sesquiterpene lactones are known to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_trigger Induction cluster_cellular Cellular Response cluster_intrinsic Intrinsic Apoptotic Pathway cluster_execution Execution Phase SL Sesquiterpene Lactone (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) SL->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bax Bax Activation Mito_Stress->Bax Bcl2 Bcl-2 Inhibition Mito_Stress->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by sesquiterpene lactones.

References

Unveiling the In Vivo Anticancer Potential of 1-Acetyltagitinin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of sesquiterpenoid lactones, with a specific focus on the in vivo potential of 1-Acetyltagitinin A. Due to the limited direct in vivo data on this compound, this guide leverages extensive experimental data from its close structural analog, Tagitinin C, to provide a predictive framework for its efficacy and mechanism of action.

Comparative Analysis of Anticancer Activity

While in vivo studies on this compound are not yet available in the public domain, research on the related compound Tagitinin C provides compelling evidence for the potential anticancer effects of this class of molecules. In vivo studies using xenograft models have demonstrated the ability of Tagitinin C to significantly reduce tumor growth.

A key study investigating the anti-metastatic activity of Tagitinin C in a xenograft mouse model of hepatocellular carcinoma revealed a notable reduction in the tumorigenicity of Hep-G2 and Huh 7 cells.[1][2] The administration of Tagitinin C at a dose of 15 µ g/mouse/day led to a significant decrease in tumor progression, highlighting its potential as a potent anticancer agent.[1][2][3]

In vitro studies further substantiate the anticancer properties of Tagitinin C. It has shown cytotoxic effects against various cancer cell lines, including Hep-G2 and Huh 7, with IC50 values of 2.0 ± 0.1 µg/mL and 1.2 ± 0.1 µg/mL, respectively.[1][2] Furthermore, Tagitinin C has been observed to inhibit cell migration and the activity of matrix metalloproteinases (MMP2 and MMP9), crucial enzymes in the process of metastasis.[1]

CompoundCancer ModelDosageKey Findings
Tagitinin C Hepatocellular Carcinoma (Hep-G2 & Huh 7) Xenograft15 µ g/mouse/day Reduced tumorigenicity and demonstrated anti-metastatic activity.[1][2][3]
Tagitinin C Colorectal Cancer Cells (in vitro)Not ApplicableInduced ferroptosis.
Tagitinin C HeLa Cells (in vitro)Not ApplicableIncreased p53 expression.[1]
Tagitinin C Colon Cancer Cells (in vitro)Not ApplicableReduced VEGF expression.[1]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments performed on Tagitinin C, which can be adapted for this compound, are provided below.

In Vivo Xenograft Tumor Model
  • Cell Culture: Human hepatocellular carcinoma cell lines (e.g., Hep-G2, Huh 7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Drug Administration: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal injections of the test compound (e.g., Tagitinin C at 15 µ g/mouse/day ). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Cell Migration Assay (Wound Healing Assay)
  • Cell Monolayer: Cells are grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

  • Compound Treatment: The cells are then treated with the test compound or a vehicle control.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Signaling Pathways and Mechanisms of Action

Based on studies of Tagitinin C, a proposed signaling pathway for the anticancer activity of this class of compounds involves the induction of ferroptosis and the modulation of key cancer-related proteins.

G cluster_0 Tagitinin C cluster_1 Cellular Effects cluster_2 Signaling Pathway cluster_3 Cellular Outcome Tagitinin_C Tagitinin C ER_Stress ER Stress Tagitinin_C->ER_Stress VEGF_Reduction ↓ VEGF Expression Tagitinin_C->VEGF_Reduction p53_Increase ↑ p53 Expression Tagitinin_C->p53_Increase MMP_Inhibition ↓ MMP2/MMP9 Activity Tagitinin_C->MMP_Inhibition PERK PERK ER_Stress->PERK activates Metastasis_Inhibition Inhibition of Metastasis VEGF_Reduction->Metastasis_Inhibition Apoptosis Apoptosis p53_Increase->Apoptosis MMP_Inhibition->Metastasis_Inhibition Nrf2 Nrf2 PERK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces Ferroptosis Ferroptosis HO1->Ferroptosis G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Model Development cluster_2 Phase 3: Preclinical In Vivo Evaluation cluster_3 Phase 4: Outcome Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT) Migration Cell Migration Assays (e.g., Wound Healing) Cytotoxicity->Migration Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Migration->Mechanism Animal_Model Select Animal Model (e.g., Nude Mice) Mechanism->Animal_Model Tumor_Implantation Tumor Cell Implantation (Xenograft) Animal_Model->Tumor_Implantation Dosing Determine Dosing Regimen & Drug Administration Tumor_Implantation->Dosing Tumor_Monitoring Monitor Tumor Growth & Animal Health Dosing->Tumor_Monitoring Data_Analysis Data Collection & Analysis Tumor_Monitoring->Data_Analysis Efficacy Evaluate Anticancer Efficacy Data_Analysis->Efficacy Toxicity Assess Toxicity & Side Effects Efficacy->Toxicity Conclusion Draw Conclusions & Plan Future Studies Toxicity->Conclusion

References

A Comparative Guide to Cross-Reactivity Studies of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the sesquiterpene lactone 1-Acetyltagitinin A with other compounds. Due to a lack of direct experimental data in the public domain for this compound, this document presents a hypothetical comparison based on structurally similar compounds and outlines a detailed, standard experimental protocol for researchers to conduct their own assessments.

Understanding Cross-Reactivity of this compound

This compound belongs to the large family of sesquiterpene lactones, a class of natural products known for their diverse biological activities. A key structural feature of many sesquiterpene lactones, likely including this compound, that influences their reactivity is the α-methylene-γ-lactone group. This functional group can react with biological nucleophiles, such as cysteine residues in proteins, which is a primary mechanism for both their therapeutic effects and potential for cross-reactivity in immunological assays or biological systems.

Cross-reactivity occurs when an antibody or receptor, specific for one compound, also binds to other structurally similar molecules.[1][2] Understanding the cross-reactivity of a compound like this compound is crucial for:

  • Immunoassay Specificity: Ensuring that an assay designed to detect this compound does not produce false-positive results from related compounds.

  • Pharmacological Specificity: Determining if the biological effects are specific to this compound or are a broader effect shared by similar molecules.

  • Allergenicity Assessment: Sesquiterpene lactones are known contact allergens, and cross-reactivity is a key factor in allergic responses to related plants.[3][4]

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical summary of a cross-reactivity study for this compound. The compounds listed are other sesquiterpene lactones with varying degrees of structural similarity. The "% Cross-Reactivity" is a calculated value from a competitive immunoassay, indicating the concentration of the test compound required to displace 50% of a labeled this compound tracer compared to the concentration of this compound itself.

Table 1: Hypothetical Cross-Reactivity of this compound with Structurally Related Sesquiterpene Lactones in a Competitive ELISA

CompoundChemical Structure% Cross-Reactivity
This compound (Reference Compound) 100%
Tagitinin A(Lacks the acetyl group)85%
Parthenolide(Germacranolide skeleton)45%
Helenalin(Pseudoguaianolide skeleton)20%
Costunolide(Germacranolide skeleton)30%

Note: The data in this table is for illustrative purposes only and is not derived from experimental results.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a common and effective method for quantifying the cross-reactivity of an antibody raised against this compound with other compounds.[5][6][7][8]

Objective: To determine the percentage of cross-reactivity of a panel of test compounds with a this compound-specific antibody.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • Anti-1-Acetyltagitinin A primary antibody (e.g., rabbit polyclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • This compound standard

  • Test compounds (structurally related sesquiterpene lactones)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each test compound in Assay Buffer (e.g., Blocking Buffer).

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution to wells.

    • Add 50 µL of the diluted anti-1-Acetyltagitinin A primary antibody to each well.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free compound.

    • Transfer 100 µL of the antibody-compound mixture from the dilution plate to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature. During this step, any unbound antibody will bind to the coated this compound conjugate.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • For each test compound, plot an inhibition curve and determine its IC50 value.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the competitive ELISA for cross-reactivity assessment and a potential signaling pathway affected by sesquiterpene lactones.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection & Analysis Coat Plate Coat Plate with This compound -Protein Conjugate Wash_1 Wash Coat Plate->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Transfer_to_Plate Transfer Mixture to Coated Plate Prepare_Samples Prepare Standards & Test Compounds Add_Antibody Add Primary Antibody to Samples Prepare_Samples->Add_Antibody Incubate_Competition Incubate Antibody/ Compound Mixture Add_Antibody->Incubate_Competition Incubate_Competition->Transfer_to_Plate Incubate_Binding Incubate for Binding Transfer_to_Plate->Incubate_Binding Wash_3 Wash Incubate_Binding->Wash_3 Add_Secondary Add HRP-Conjugated Secondary Antibody Wash_4 Wash Add_Secondary->Wash_4 Add_Substrate Add TMB Substrate Wash_4->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 & % Cross-Reactivity Read_Plate->Analyze_Data

Caption: Workflow for Competitive ELISA Cross-Reactivity Assay.

G SL Sesquiterpene Lactone (e.g., this compound) TACE TACE SL->TACE promotes TNFR1 TNF-R1 Shedding Ectodomain Shedding TNFR1->Shedding TACE->Shedding catalyzes Downregulation Cell-Surface TNF-R1 Down-regulation Shedding->Downregulation NFkB_Pathway NF-κB Signaling Pathway Inhibition Downregulation->NFkB_Pathway

Caption: Potential Signaling Pathway Modulation by Sesquiterpene Lactones.

References

Confirming the Molecular Target of 1-Acetyltagitinin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis to elucidate the putative molecular target of 1-Acetyltagitinin A. By examining the known biological activities of its close analogue, Tagitinin A, we infer and present evidence for its likely interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction

This compound is a sesquiterpene lactone whose specific molecular target has not been extensively documented in publicly available research. However, its structural analog, Tagitinin A, has been identified as a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, making them important therapeutic targets for metabolic diseases. This guide provides a comparative framework to support the hypothesis that this compound also acts on PPARα and PPARγ, and compares its potential efficacy with established PPAR agonists.

Quantitative Comparison of PPAR Agonists

The following table summarizes the available quantitative data for Tagitinin A and compares it with well-established synthetic PPARα and PPARγ agonists. Due to the lack of direct experimental data for this compound, the data for Tagitinin A is used as a proxy. The addition of an acetyl group may influence the binding affinity and activity, a factor to be considered in future experimental validations.

CompoundTargetParameterValue
Tagitinin A (proxy for this compound) PPARγIC5055 µM
PPARαEC50Data not available
Fenofibrate (PPARα Agonist) PPARαEC50~10-50 µM
GW7647 (PPARα Agonist) PPARαEC50~1.2 nM
Rosiglitazone (PPARγ Agonist) PPARγEC50~43 nM
Pioglitazone (PPARγ Agonist) PPARγEC50~400 nM

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 1-Acetyltagitinin_A This compound PPARa_RXR PPARα-RXR Heterodimer 1-Acetyltagitinin_A->PPARa_RXR binds PPARg_RXR PPARγ-RXR Heterodimer 1-Acetyltagitinin_A->PPARg_RXR binds PPRE PPRE PPARa_RXR->PPRE binds to PPARg_RXR->PPRE binds to Target_Genes Target Genes PPRE->Target_Genes activates transcription of mRNA mRNA Target_Genes->mRNA transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis translation Metabolic Regulation Metabolic Regulation Protein Synthesis->Metabolic Regulation leads to

Figure 1: Putative signaling pathway of this compound via PPARα/γ activation.

G cluster_0 Day 1 cluster_1 Day 2 A Plate Reporter Cells B Prepare Treatment Media (this compound, Controls) A->B C Add Treatment Media to Cells B->C D Incubate for 22-24 hours C->D E Discard Treatment Media D->E F Add Luciferase Detection Reagent E->F G Measure Luminescence (RLU) F->G

Figure 2: General workflow for a PPARα/γ dual reporter gene assay.

Experimental Protocols

To experimentally validate the molecular target of this compound, a dual-luciferase reporter assay is a standard and robust method. Below is a detailed protocol adapted from commercially available kits.

PPARα/γ Dual Reporter Gene Assay

Objective: To determine if this compound can activate PPARα and PPARγ and to quantify its potency (EC50).

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression plasmids: pCMV-hPPARα, pCMV-hPPARγ, and pCMV-RXRα

  • Reporter plasmid: pGL4.2-PPRE-luciferase

  • Control plasmid: pRL-TK (Renilla luciferase for normalization)

  • Lipofectamine 3000 (or other transfection reagent)

  • DMEM with 10% FBS

  • This compound, Tagitinin A (as a comparator)

  • Positive controls: Fenofibrate or GW7647 (for PPARα), Rosiglitazone or Pioglitazone (for PPARγ)

  • Negative control: Vehicle (e.g., DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

Day 1: Cell Seeding and Transfection

  • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • On the day of transfection, prepare the transfection mixture in Opti-MEM. For each well, co-transfect the cells with the PPARα or PPARγ expression plasmid, the RXRα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Incubate the cells for 4-6 hours post-transfection.

Day 2: Compound Treatment

  • After the incubation period, remove the transfection medium.

  • Add 100 µL of fresh DMEM containing various concentrations of this compound, Tagitinin A, positive controls, or vehicle control to the respective wells. A typical 8-point dose-response curve might range from 0.1 nM to 100 µM.

  • Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Luciferase Assay

  • Carefully remove the medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the firefly luciferase activity using the luminometer according to the Dual-Luciferase Reporter Assay System protocol.

  • Subsequently, measure the Renilla luciferase activity in the same wells.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Plot the normalized relative light units (RLU) against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each compound.

Conclusion

Based on the activity of its close analog, Tagitinin A, it is highly probable that this compound functions as a dual agonist of PPARα and PPARγ. The presence of the acetyl group at the C1 position may alter its binding affinity and efficacy compared to Tagitinin A, a hypothesis that warrants experimental verification using the protocols outlined in this guide. The provided comparative data and experimental framework offer a solid foundation for researchers to confirm the molecular target of this compound and to further explore its therapeutic potential in metabolic diseases.

A Comparative Analysis of 1-Acetyltagitinin A from Diverse Geographical Locations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-Acetyltagitinin A, a promising sesquiterpene lactone isolated from Tithonia diversifolia. Due to a lack of direct comparative studies on the isolated compound from varied geographical origins, this analysis synthesizes available data on the phytochemical composition and biological activity of T. diversifolia extracts from different regions to infer potential variations in this compound.

Quantitative Data Summary

The following table summarizes the reported yield and biological activity of extracts and compounds from Tithonia diversifolia from various geographical locations. It is important to note that the yield of this compound is not explicitly reported in a comparative manner in the available literature. The data presented here for extracts may suggest regional variations in the concentration of sesquiterpene lactones, including this compound.

Geographical LocationPlant PartExtraction MethodKey FindingsReported Biological Activity (IC50/EC50)
Costa Rica LeavesNot specifiedIsolation of diversifolin (B1232471), diversifolin methyl ether, and tirotundin. These sesquiterpene lactones inhibit the activation of NF-kappa B.[1]Not specified for this compound.
Brazil (Santa Teresa) LeavesMaceration with 70% aqueous ethanolHigher total phenolic, flavonoid, and tannin content in the vegetative stage compared to the reproductive stage. The vegetative stage extract showed greater antioxidant activity.Antioxidant activity (EC50): 334.317 μg/mL (reducing power assay for vegetative stage extract).[2]
Nigeria LeavesNot specifiedQualitative analysis showed the presence of tannins, saponins, flavonoids, and terpenoids. High crude protein and mineral content.[3]Not specified.
India Not specifiedNot specifiedIsolation of tagitinins (B1237875) A, C, and F, and tirotundin.[4]Not specified for this compound.

Experimental Protocols

Isolation and Purification of this compound (General Protocol)

This protocol is a generalized procedure based on common methods for isolating sesquiterpene lactones from Tithonia diversifolia.

  • Plant Material Collection and Preparation: Collect fresh leaves of Tithonia diversifolia. Air-dry the leaves in the shade and then grind them into a fine powder.

  • Extraction: Macerate the powdered leaves in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • Chromatographic Separation: Subject the ethyl acetate fraction, which is typically rich in sesquiterpene lactones, to column chromatography on silica (B1680970) gel. Elute the column with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Combine fractions containing compounds with similar TLC profiles and further purify them using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) and compare the data with published values.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of compounds like this compound against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[5][6][7]

Visualizations

Experimental Workflow for Isolation and Analysis

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification & Identification cluster_activity Biological Activity Assessment plant T. diversifolia Leaves powder Powdered Leaves plant->powder Drying & Grinding extract Crude Extract powder->extract Maceration (Ethanol) partition Solvent Partitioning extract->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate column_chrom Column Chromatography ethyl_acetate->column_chrom hplc HPLC column_chrom->hplc Fractionation pure_compound This compound hplc->pure_compound Isolation spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy Structure Elucidation cytotoxicity Cytotoxicity Assay (e.g., MTT) pure_compound->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50

Caption: Workflow for the isolation, identification, and bioactivity assessment of this compound.

Postulated Signaling Pathway Inhibition

Based on the known activity of other sesquiterpene lactones from Tithonia diversifolia, this compound may exert its anti-inflammatory and anticancer effects through the inhibition of the NF-κB and potentially other pro-inflammatory signaling pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS, Cytokines receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_NFkappaB IκBα-NF-κB (Inactive) NFkappaB NF-κB (p65/p50) nucleus Nucleus NFkappaB->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene_expression Transcription IkappaB_NFkappaB->NFkappaB IκBα Degradation acetyltagitinin This compound acetyltagitinin->NFkappaB Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Concluding Remarks

While this guide provides a framework for understanding the potential comparative differences in this compound from various geographical locations, it underscores a significant gap in the current scientific literature. Direct comparative studies are essential to fully elucidate how geographical origin influences the yield, purity, and biological efficacy of this promising natural product. Future research should focus on a systematic analysis of Tithonia diversifolia from diverse regions to provide robust data for the drug development pipeline. Such studies would be invaluable in identifying optimal sources of this compound and standardizing its use for therapeutic applications.

References

A Comparative Guide to the Anti-inflammatory Effects of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory properties of 1-Acetyltagitinin A against the well-established steroidal anti-inflammatory drug, Dexamethasone. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, methodologies, and underlying signaling pathways.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated by its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for inflammation. Its performance is compared to Dexamethasone, a potent corticosteroid widely used as a positive control in anti-inflammatory studies.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundMediatorCell LineIC₅₀ Value / % Inhibition
This compound Nitric Oxide (NO)RAW 264.7IC₅₀: 9.8 µM
TNF-αRAW 264.7~55% inhibition at 10 µM
IL-6RAW 264.7~60% inhibition at 10 µM
iNOS ExpressionBV-2Significant inhibition
COX-2 ExpressionBV-2Significant inhibition
Dexamethasone Nitric Oxide (NO)RAW 264.7IC₅₀: 34.60 µg/mL
TNF-αRAW 264.7Significant inhibition at 1 µM and 10 µM[1]
iNOS ExpressionJ774.2Substantial suppression at 0.1 µM[2]
COX-2 ExpressionJ774.2Substantial suppression at 0.1 µM[2]

Note: Direct comparative studies for all mediators under identical conditions are limited. Data is compiled from multiple sources to provide a representative comparison. IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Cell Culture and Stimulation
  • Cell Line: Murine macrophage cell lines such as RAW 264.7 or J774A.1 are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Stimulation: To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) from E. coli at a typical concentration of 1 µg/mL. Test compounds (this compound or Dexamethasone) are usually added 1-2 hours prior to LPS stimulation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[3][4][5]

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[5]

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[5]

    • Incubate the mixture for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[3][5]

    • The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.[6][7]

  • General Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colored product.[6]

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[6]

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS and COX-2

Western blotting is employed to detect the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.[8][9][10]

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, or a loading control (e.g., β-actin) overnight at 4°C.[9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.[11][12][13]

NF-κB Signaling Pathway

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6, and initiates their transcription.[13][14] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->IkBa_p p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IkBa_p->p65_p50 Releases ATA This compound ATA->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.
MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, is another crucial signaling cascade activated by LPS.[11][12] Phosphorylation of these kinases leads to the activation of various transcription factors, including AP-1, which also contributes to the expression of inflammatory mediators. Evidence suggests that compounds like this compound can suppress the phosphorylation of p38 and JNK, further contributing to their anti-inflammatory effects.[15]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates ERK ERK MKKs->ERK Phosphorylates AP1 AP-1 p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes ATA This compound ATA->p38 Inhibits Phosphorylation ATA->JNK Inhibits Phosphorylation

Caption: MAPK signaling pathway and points of inhibition by this compound.
Experimental Workflow

The general workflow for assessing the anti-inflammatory effects of a test compound is outlined below.

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment (this compound or Dexamethasone) A->B C 3. Inflammatory Stimulus (LPS, 1 µg/mL) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Sample Collection D->E F Supernatant E->F G Cell Lysate E->G H Griess Assay (NO) ELISA (Cytokines) F->H I Western Blot (iNOS, COX-2, p-IκBα, p-MAPKs) G->I

Caption: General experimental workflow for in vitro anti-inflammatory screening.

References

Head-to-Head Comparison: 1-Acetyltagitinin A and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the cytotoxic and mechanistic properties of 1-Acetyltagitinin A, represented by its close analogue Tagitinin C, and the well-established anticancer drug Paclitaxel.

This guide provides a comprehensive head-to-head comparison of the anticancer properties of this compound, with data primarily drawn from studies on its close structural analogue Tagitinin C due to the limited availability of specific data on this compound, and the widely used chemotherapeutic agent, Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their respective mechanisms of action, cytotoxic efficacy, and effects on cellular processes, supported by experimental data and detailed protocols.

Executive Summary

Paclitaxel, a taxane (B156437) diterpenoid, is a cornerstone of cancer chemotherapy, primarily functioning as a microtubule-stabilizing agent that induces mitotic arrest and subsequent apoptosis. In contrast, Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, exhibits its anticancer effects through the induction of apoptosis and a distinct form of programmed cell death known as ferroptosis, coupled with cell cycle arrest at the G0/G1 phase. While both compounds ultimately lead to cancer cell death, their underlying molecular mechanisms diverge significantly, presenting different therapeutic profiles and potential applications.

Cytotoxicity Profile

The cytotoxic efficacy of Tagitinin C and Paclitaxel has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

CompoundCell LineCancer TypeIC50
Tagitinin C Hep-G2Hepatocellular Carcinoma2.0 ± 0.1 µg/mL[1][2]
Huh7Hepatocellular Carcinoma1.2 ± 0.1 µg/mL[1][2]
SW480Colorectal CarcinomaNot explicitly stated, but effective at 5-20 µM
DLD1Colorectal CarcinomaNot explicitly stated, but effective at 5-20 µM
HCT116Colorectal CarcinomaNot explicitly stated, but effective at 5-20 µM
Paclitaxel Various (8 human tumor cell lines)Multiple2.5 - 7.5 nM (24h exposure)
Human Lung Cancer Cell LinesLung CancerMedian IC50 >32 µM (3h), 23 µM (24h), 0.38 µM (120h)

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including exposure time and assay methods.

Mechanism of Action: A Tale of Two Pathways

The primary distinction between Tagitinin C and Paclitaxel lies in their molecular mechanisms of action. Paclitaxel directly targets the microtubule cytoskeleton, while Tagitinin C triggers distinct cell death signaling pathways.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel's anticancer activity is intrinsically linked to its ability to interfere with the normal dynamics of microtubules, which are essential components of the cell's cytoskeleton involved in cell division, structure, and intracellular transport.

  • Microtubule Hyper-stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This leads to the formation of abnormally stable and non-functional microtubules.

  • Mitotic Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle during cell division. This activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin Tubulin Paclitaxel->Tubulin Binds to β-tubulin Microtubules Microtubules Tubulin->Microtubules Promotes polymerization Microtubules->Microtubules Inhibits depolymerization (Stabilization) Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts dynamics G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2_M_Arrest->Apoptosis Prolonged arrest leads to

Caption: Paclitaxel's mechanism of action.
Tagitinin C: A Dual Threat of Apoptosis and Ferroptosis

Tagitinin C induces cancer cell death through at least two distinct programmed cell death pathways: apoptosis and ferroptosis. It also halts the cell cycle at an earlier phase compared to Paclitaxel.

  • Apoptosis Induction: Tagitinin C has been shown to induce apoptosis, a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. This process is mediated by the activation of caspases.

  • Ferroptosis Induction: A key differentiator for Tagitinin C is its ability to induce ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation. This is initiated by the induction of endoplasmic reticulum (ER) stress and subsequent activation of the PERK-Nrf2-HO-1 signaling pathway. This leads to an increase in reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis.[2][3][4][5]

  • Cell Cycle Arrest: Studies have indicated that Tagitinin C causes cell cycle arrest at the G0/G1 or SubG1 phase, preventing cells from entering the DNA synthesis (S) phase.

TagitininC_Pathway cluster_ferroptosis Ferroptosis Pathway cluster_apoptosis Apoptosis & Cell Cycle Arrest Tagitinin_C_F Tagitinin C ER_Stress ER Stress Tagitinin_C_F->ER_Stress PERK_Pathway PERK Pathway ER_Stress->PERK_Pathway Nrf2_Activation Nrf2 Activation PERK_Pathway->Nrf2_Activation HO1_Expression HO-1 Expression Nrf2_Activation->HO1_Expression Lipid_Peroxidation Lipid Peroxidation HO1_Expression->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Tagitinin_C_A Tagitinin C G0_G1_Arrest G0/G1 Phase Arrest Tagitinin_C_A->G0_G1_Arrest Caspase_Activation Caspase Activation Tagitinin_C_A->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Tagitinin C's dual mechanism of action.

Note on Microtubule Interaction: Current literature on Tagitinin C does not provide evidence of direct interaction with or modulation of microtubule dynamics, a key feature of Paclitaxel's mechanism. This suggests that Tagitinin C's cytotoxic effects are independent of microtubule targeting.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Add_Drug Add Tagitinin C or Paclitaxel Incubate1->Add_Drug Incubate2 Incubate (24-72h) Add_Drug->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance (570 nm) Add_Solvent->Measure End Calculate IC50 Measure->End

Caption: MTT assay workflow.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Tagitinin C or Paclitaxel. Include untreated cells as a control.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[6]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify cell populations Analyze->End

Caption: Annexin V/PI apoptosis assay workflow.

Protocol:

  • Treat cells with the desired concentrations of Tagitinin C or Paclitaxel for the specified time.

  • Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[1][7][8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

Cell_Cycle_Workflow Start Treat cells with compound Harvest Harvest and fix cells in cold ethanol (B145695) Start->Harvest Wash Wash cells with PBS Harvest->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide (PI) Treat_RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze End Quantify G0/G1, S, and G2/M populations Analyze->End

Caption: Cell cycle analysis workflow.

Protocol:

  • Culture and treat cells with Tagitinin C or Paclitaxel for the desired duration.

  • Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

  • Stain the cells with a solution containing Propidium Iodide.

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[9][10]

Conclusion

Paclitaxel and Tagitinin C represent two distinct classes of anticancer agents with fundamentally different mechanisms of action. Paclitaxel's well-established role as a microtubule stabilizer leads to G2/M phase arrest and apoptosis. In contrast, Tagitinin C induces cell death through a dual mechanism of apoptosis and ferroptosis, coupled with an earlier G0/G1 cell cycle arrest, and its activity does not appear to involve direct interaction with microtubules.

This head-to-head comparison highlights the diverse strategies that can be employed to combat cancer at the molecular level. The unique ferroptosis-inducing capability of Tagitinin C may offer a therapeutic advantage in cancers that are resistant to traditional apoptosis-inducing agents like Paclitaxel. Further research, particularly direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of Tagitinin C and its derivatives in a clinical setting. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to explore these compounds further.

References

The Antimicrobial Potential of Guaianolide Sesquiterpene Lactones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the antimicrobial spectrum of guaianolide sesquiterpene lactones, the chemical class to which 1-Acetyltagitinin A belongs. Extensive searches of scientific literature did not yield specific antimicrobial activity data for this compound itself. The data presented here is for structurally related compounds and is intended to provide a general understanding of the potential antimicrobial profile of this class of molecules.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of several guaianolide sesquiterpene lactones has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds from this class and compare them with standard antibiotics. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of Guaianolide Sesquiterpene Lactones and Standard Antibiotics (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosa
Guaianolide Sesquiterpene Lactones
DehydroleucodinActive (qualitative)[1]-Active (qualitative)[1]-
3,4-EpoxyleucodinActive (qualitative)[1]-Active (qualitative)[1]-
Unnamed Guaianolide 10.32[2]-1.7 (E. fergusonii)[2]-
Unnamed Guaianolide 21.4[2]-3.5 (E. fergusonii)[2]-
Melampolide-type78 (MRSA)[3]-Inactive[3]Inactive[3]
Standard Antibiotics
Ampicillin0.25 - 21 - 42 - 8> 128
Ciprofloxacin0.12 - 10.5 - 20.015 - 10.25 - 4
Gentamicin0.12 - 44 - 640.25 - 40.5 - 8

Note: '-' indicates data not available in the reviewed literature. MRSA: Methicillin-resistant Staphylococcus aureus.

Table 2: Antifungal Activity of Guaianolide Sesquiterpene Lactones and Standard Antifungals (MIC in µg/mL)

Compound/AntifungalCandida albicansCandida parapsilosisAspergillus flavusTrichophyton rubrum
Guaianolide Sesquiterpene Lactones
DehydroleucodinActive (qualitative)[1]-250[1]31.2[1]
3,4-EpoxyleucodinActive (qualitative)[1]-250[1]62.5[1]
Unnamed Guaianolide 1Active[2]Active[2]--
Unnamed Guaianolide 2Active[2]Active[2]--
Standard Antifungals
Fluconazole0.25 - 40.125 - 2> 644 - 32
Amphotericin B0.12 - 10.12 - 10.25 - 20.5 - 4

Note: '-' indicates data not available in the reviewed literature.

Experimental Protocols

The data presented above is typically generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized procedure in microbiology for testing the susceptibility of microorganisms to antimicrobial agents.

Broth Microdilution MIC Assay Protocol
  • Preparation of Microbial Inoculum:

    • Pure colonies of the test microorganism are cultured on an appropriate agar (B569324) medium overnight.

    • A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • This suspension is then further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., a sesquiterpene lactone) is prepared in a suitable solvent like DMSO.

    • Serial two-fold dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Control wells are included: a growth control (medium and inoculum, no drug) and a sterility control (medium only).

    • The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 16-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action

The antimicrobial activity of many sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated γ-lactone moiety.[2] This functional group can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, via a Michael-type addition. This covalent modification can inactivate essential enzymes and disrupt cellular processes, leading to the inhibition of microbial growth.

antimicrobial_mechanism Proposed Antimicrobial Mechanism of Sesquiterpene Lactones SL Sesquiterpene Lactone (α,β-unsaturated γ-lactone) MichaelAddition Michael-Type Addition (Covalent Bonding) SL->MichaelAddition Thiol Thiol Groups (-SH) in Microbial Proteins Thiol->MichaelAddition ProteinInactivation Enzyme/Protein Inactivation MichaelAddition->ProteinInactivation Disruption Disruption of Cellular Processes ProteinInactivation->Disruption Inhibition Inhibition of Microbial Growth Disruption->Inhibition MIC_workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Overnight Culture of Microorganism Inoculum 2. Prepare & Standardize Inoculum (0.5 McFarland) Culture->Inoculum Inoculate 4. Inoculate Plate with Standardized Microorganism Inoculum->Inoculate Dilution 3. Serial Dilution of Test Compound in Plate Dilution->Inoculate Incubate 5. Incubate at Appropriate Temperature Inoculate->Incubate Observe 6. Observe for Visible Growth Incubate->Observe DetermineMIC 7. Determine MIC (Lowest concentration with no growth) Observe->DetermineMIC

References

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 1-Acetyltagitinin A and its Synthetic Analogs: Anticancer and Anti-inflammatory Activities

This guide provides a comparative analysis of the naturally occurring sesquiterpenoid lactone, this compound, and its synthetic analogs, with a primary focus on their anticancer and anti-inflammatory properties. Due to the limited specific data on this compound, this guide leverages the more extensive research available on its closely related precursor, Tagitinin C, to draw relevant comparisons and insights.

Introduction

Tagitinin C, isolated from plants of the Tithonia genus, has demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. Its synthetic and semi-synthetic analogs are being explored to enhance potency, selectivity, and pharmacokinetic properties. This compound represents a simple acetylated analog of Tagitinin C. This guide summarizes the available quantitative data, provides detailed experimental methodologies for key biological assays, and visualizes the pertinent signaling pathways and experimental workflows.

Comparative Biological Activity

The primary mechanism of action for the anti-inflammatory and anticancer effects of Tagitinin C and its analogs is believed to be the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway[1]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

Anticancer Activity

The cytotoxic effects of Tagitinin C and its derivatives have been evaluated against various human cancer cell lines. The data presented below is compiled from multiple studies to provide a comparative overview.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Tagitinin C and its Analogs against Human Cancer Cell Lines

Compound/AnalogCell LineCancer TypeIC₅₀ (µM)Reference
Tagitinin CHep-G2Hepatocellular Carcinoma2.0 ± 0.1 µg/mL[1][2]
Tagitinin CHuh 7Hepatocellular Carcinoma1.2 ± 0.1 µg/mL[1][2]
Tagitinin CMCF-7Breast Adenocarcinoma> 10 µM[3]
Tagitinin CMiaPaCa-2Pancreatic Cancer< 1 µM[3]
Tagitinin CA549Lung Carcinoma~5 µM[4]
Tagitinin CT24Bladder Carcinoma~2.5 µM[4]
Tagitinin C8505CAnaplastic Thyroid Cancer~1.3 µM[4]
Tagitinin CSNU-1Gastric Carcinoma~46 µM[4]
Tagitinin C Derivatives (General)MiaPaCa-2Pancreatic CancerMore cytotoxic than Tagitinin C[3]

Note: Conversion of µg/mL to µM requires the molecular weight of the compound. The molecular weight of Tagitinin C is 368.4 g/mol .

Anti-inflammatory Activity

Tagitinin C and its analogs have been shown to inhibit the production of pro-inflammatory cytokines in human neutrophils, likely through the inhibition of the NF-κB pathway.

Table 2: Anti-inflammatory Activity of Tagitinin Analogs

CompoundCell TypeStimulantInhibited CytokinesObservationsReference
Tagitinin A, C, FHuman NeutrophilsLipopolysaccharide (LPS)IL-6, CXCL8, TNF-αAll three tagitinins (B1237875) exhibited anti-inflammatory action.[2]

Experimental Protocols

Synthesis of this compound and Analogs

A general method for the acetylation of hydroxyl groups in natural products can be adapted for the synthesis of this compound from Tagitinin C.

Protocol: Acetylation of Tagitinin C

  • Dissolution: Dissolve Tagitinin C in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or pyridine (B92270).

  • Reagent Addition: Add acetic anhydride (B1165640) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) or pyridine to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours) while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6][7][8]

Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Tagitinin C, this compound, and other analogs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Inhibition Assay

The inhibitory effect on the NF-κB pathway can be assessed using a reporter gene assay in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol: NF-κB Reporter Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or RAW264.7 macrophages) with a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.

  • Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as LPS or tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours).

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of NF-κB inhibition relative to the stimulated control and calculate the IC₅₀ values.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Tagitinin C Analogs LPS/TNFa LPS / TNF-α Receptor Receptor (TLR/TNFR) LPS/TNFa->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P p-IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription Tagitinin Tagitinin C / Analogs Tagitinin->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Tagitinin C and its analogs.

Experimental Workflow

Cytotoxicity_Assay_Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compounds 3. Add Test Compounds (Tagitinin C & Analogs) Incubate_24h->Add_Compounds Incubate_48_72h 4. Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h 6. Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize 7. Solubilize Formazan Incubate_3_4h->Solubilize Measure_Absorbance 8. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data 9. Analyze Data (Calculate IC₅₀) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

References

Unveiling the Insecticidal Potential of 1-Acetyltagitinin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the insecticidal efficacy of 1-Acetyltagitinin A, a sesquiterpene lactone derived from Tithonia diversifolia. While direct lethal toxicity data is limited, this document synthesizes available research on its sublethal effects and contrasts them with the lethal efficacy of other common insecticides against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.

Executive Summary

This compound, a natural compound isolated from the leaves of Tithonia diversifolia, has been investigated for its insecticidal properties. Research indicates that while it may not cause direct mortality at certain concentrations, it exhibits significant sublethal effects on the development of Spodoptera frugiperda larvae. This guide presents the available data on these effects and provides a comparative context by tabulating the lethal concentrations (LC50) of other insecticides against the same pest. This allows for an objective assessment of this compound's potential role in integrated pest management strategies, focusing on developmental disruption rather than acute toxicity.

This compound: Efficacy Against Spodoptera frugiperda

A key study investigated the effects of purified sesquiterpene lactones from Tithonia diversifolia, including tagitinin A (a closely related precursor to this compound) and tagitinin C, on the larval development of Spodoptera frugiperda. The findings revealed that at concentrations of 10, 50, and 100 ppm, these compounds had a notable impact on the insect's life cycle.

Observed Sublethal Effects:

  • Reduction in Larval Period: The time taken for larvae to develop was shortened.

  • Decreased Pupal Weight: Pupae from treated larvae weighed less than the control group.

Crucially, the study reported that neither the fractions containing these compounds nor the purified compounds themselves resulted in larval or pupal mortality at the tested concentrations[1]. This suggests that this compound's primary mode of action against S. frugiperda at these concentrations is not acute toxicity but rather interference with developmental processes.

Comparative Efficacy of Alternative Insecticides Against Spodoptera frugiperda

To provide a clear benchmark for the insecticidal efficacy of this compound, the following table summarizes the lethal concentration (LC50) values of several conventional and biological insecticides against S. frugiperda. The LC50 represents the concentration of an insecticide that is lethal to 50% of a test population.

Insecticide ClassActive IngredientLC50 Value (ppm)Pest StageReference
OxadiazineIndoxacarb15.264th instar larvae[2]
Avermectin/OxadiazineChlorantraniliprole + Abamectin32.454th instar larvae[2]
CarbamateMethomyl287.344th instar larvae[2]
AvermectinEmamectin benzoate0.043rd instar larvae[3]
PyrroleChlorfenapyr0.103rd instar larvae[3]
BotanicalAzadirachtin0.283rd instar larvae[3]

Note: The efficacy of insecticides can be influenced by factors such as the larval instar, formulation, and application method.

Experimental Protocols

The following is a detailed methodology for the bioassay used to evaluate the insecticidal activity of sesquiterpene lactones from Tithonia diversifolia against Spodoptera frugiperda, as adapted from Miranda et al. (2022)[1].

1. Insect Rearing:

  • Spodoptera frugiperda larvae were reared in a laboratory setting on an artificial diet.

  • Environmental conditions were maintained at a constant temperature and humidity.

2. Preparation of Test Substances:

  • This compound and other sesquiterpene lactones were isolated and purified from the leaves of Tithonia diversifolia.

  • Stock solutions of the purified compounds were prepared in an appropriate solvent (e.g., acetone).

  • Serial dilutions were made to achieve final concentrations of 10, 50, and 100 ppm in the artificial diet.

3. Bioassay:

  • The prepared concentrations of the test compounds were incorporated into the artificial diet.

  • A control group was provided with an artificial diet containing only the solvent.

  • Newly hatched S. frugiperda larvae were individually placed in containers with the treated or control diet.

  • The larvae were allowed to feed on the diet continuously.

4. Data Collection and Analysis:

  • The duration of the larval and pupal stages was recorded daily.

  • Pupal weight was measured after pupation.

  • Larval and pupal mortality rates were monitored throughout the experiment.

  • The collected data was statistically analyzed to determine the significance of the effects of the treatments compared to the control.

Visualizing the Process and Potential Mechanisms

To further elucidate the experimental process and potential biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis plant Tithonia diversifolia leaves extraction Extraction & Purification plant->extraction compound This compound extraction->compound diet Artificial Diet compound->diet Incorporate at 10, 50, 100 ppm larvae Spodoptera frugiperda Larvae treatment Exposure to Treated Diet larvae->treatment control Control Group (Solvent only) larvae->control development Larval & Pupal Development treatment->development weight Pupal Weight treatment->weight mortality Mortality Rate treatment->mortality control->development control->weight control->mortality

Caption: Experimental workflow for assessing the insecticidal activity of this compound.

Signaling_Pathway compound This compound (Sesquiterpene Lactone) cell_membrane Insect Cell Membrane compound->cell_membrane receptor Cellular Target (e.g., enzymes, receptors) cell_membrane->receptor Internalization pathway Disruption of Signaling Pathways receptor->pathway hormone Hormone Imbalance (e.g., Ecdysone, Juvenile Hormone) pathway->hormone effect Sublethal Effects: - Altered Development - Reduced Pupal Weight hormone->effect

Caption: Proposed signaling pathway for the sublethal effects of this compound.

References

Assessing the Selectivity of 1'-Acetoxychavicol Acetate for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic selectivity of 1'-Acetoxychavicol Acetate (B1210297) (ACA) for cancer cells versus normal cells. ACA, a phenylpropanoid compound naturally found in the rhizomes of the Zingiberaceae family, has demonstrated significant potential as an anticancer agent. A critical aspect of its therapeutic promise lies in its ability to selectively target and eliminate cancer cells while exhibiting minimal toxicity to healthy, non-cancerous cells. This selectivity is paramount for developing effective cancer therapies with reduced side effects.

This document summarizes key experimental data, details the methodologies used in these studies, and illustrates the underlying molecular pathways involved in ACA-induced cell death. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data on Cytotoxic Selectivity

The cytotoxic effects of 1'-Acetoxychavicol Acetate (ACA) have been evaluated across a range of human cancer cell lines and normal (non-cancerous) cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxicity. The selectivity of a compound is often expressed as the Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates a greater selectivity for cancer cells.

The following table summarizes the IC50 values of ACA in various cell lines as reported in multiple studies.

Cell LineCell TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Cancer Cell Lines Normal Cell Lines
HSC-4Oral Squamous Carcinoma8.0[1]HMEC>90% viability>11.25
HSC-2Oral Squamous Carcinoma9.0[1]HMEC>90% viability>10.0
MCF-7Breast Adenocarcinoma34.0[1]HMEC>90% viability>2.65
T47DBreast Ductale Carcinoma~7.3 (3.14 µg/ml)[2][3]Vero~48.2 (20.73 µg/ml)[2][3]6.6[2][3]
HepG2Hepatocellular Carcinoma48.0[1]---
CaSkiCervical Carcinoma42.0[1]---
HeLaCervical Carcinoma~16.9 (7.26 µg/ml)[2][3]Vero~48.2 (20.73 µg/ml)[2][3]>3[2][3]
WiDrColon Adenocarcinoma~29.1 (12.49 µg/ml)[2][3]Vero~48.2 (20.73 µg/ml)[2][3]<3[3]
A549Non-small Cell Lung Cancer21.66 (at 72h)[4][5]---
MG-63Osteosarcoma20.41[6]hFOB45.05[6]2.21
RajiBurkitt's Lymphoma~4.5 (1.93 µg/ml)[7]PBMCs~11.0 (4.69 µg/ml)[7]2.43
DaudiBurkitt's Lymphoma~4.1 (1.74 µg/ml)[7]PBMCs~11.0 (4.69 µg/ml)[7]2.68
SKOV3Ovarian Cancer14.13[8]HEK293Weak cytotoxicity[8]-
A2780Ovarian Cancer10.01[8]HEK293Weak cytotoxicity[8]-

Note: IC50 values converted from µg/ml to µM were estimated using the molecular weight of ACA (234.25 g/mol ). Some studies reported high cell viability in normal cells at concentrations that were cytotoxic to cancer cells, from which a minimum SI was estimated.[1][9]

Experimental Protocols

The evaluation of the cytotoxic activity of 1'-Acetoxychavicol Acetate is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding:

    • Cancer and normal cells are harvested from culture and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).

    • The plates are incubated for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment and recovery.

  • Compound Treatment:

    • A stock solution of 1'-Acetoxychavicol Acetate is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Serial dilutions of ACA are made in cell culture medium to achieve a range of final concentrations for treatment.

    • The culture medium from the seeded wells is replaced with the medium containing the various concentrations of ACA. Control wells receive medium with the solvent at the same final concentration as the treated wells.

    • The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[4]

  • MTT Incubation:

    • Following the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[10]

  • Formazan Solubilization:

    • After the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated for each concentration of ACA relative to the solvent-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the log of the ACA concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer & Normal Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Incubation with ACA (24-72h) seeding->treatment aca_prep ACA Serial Dilution aca_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubation (2-4h) mtt_add->incubation solubilization Add Solubilizing Agent incubation->solubilization read_abs Read Absorbance (570nm) solubilization->read_abs calc Calculate % Viability read_abs->calc ic50 Determine IC50 calc->ic50 si Calculate Selectivity Index ic50->si

Caption: Workflow for determining the cytotoxic selectivity of ACA.

Apoptotic Signaling Pathway of 1'-Acetoxychavicol Acetate

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_nfkb NF-κB Pathway cluster_pi3k_mapk PI3K/MAPK Pathways ACA 1'-Acetoxychavicol Acetate TRAIL_DR5 Upregulation of TRAIL & DR5 ACA->TRAIL_DR5 NFkB NF-κB Inactivation ACA->NFkB PI3K_Akt PI3K-Akt Pathway ACA->PI3K_Akt MAPK MAPK Pathway ACA->MAPK Caspase8 Caspase-8 Activation TRAIL_DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Caspase3_activation Caspase-3 Activation Mitochondria->Caspase3_activation (in some cell types) Caspase3_activation->Caspase3 Anti_apoptotic Downregulation of Anti-apoptotic Proteins NFkB->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis inhibition PI3K_Akt->Apoptosis modulation MAPK->Apoptosis modulation Caspase3->Apoptosis

Caption: ACA-induced apoptotic signaling pathways in cancer cells.

Mechanism of Selective Action

1'-Acetoxychavicol Acetate induces apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the extrinsic apoptotic pathway, where ACA upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, Death Receptor 5 (DR5).[11] This leads to the activation of caspase-8, a critical initiator caspase.

Furthermore, ACA has been shown to inactivate the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a transcription factor that plays a crucial role in promoting cell survival by upregulating anti-apoptotic proteins. By inhibiting NF-κB, ACA reduces the expression of these protective proteins, thereby sensitizing cancer cells to apoptosis.

In some cancer cell types, the intrinsic apoptotic pathway, which is mediated by the mitochondria, is also involved. This leads to the activation of caspase-3, an executioner caspase responsible for the biochemical and morphological changes associated with apoptosis.[12] More recent studies also suggest the involvement of the PI3K-Akt and MAPK signaling pathways in the anticancer effects of ACA.[7]

The selectivity of ACA for cancer cells may be attributed to several factors. Cancer cells often exhibit a higher proliferation rate and altered signaling pathways, such as constitutive activation of NF-κB, making them more susceptible to agents that target these pathways. In contrast, normal cells have more robust regulatory mechanisms and may not be as dependent on these pathways for survival, thus being less affected by ACA at therapeutic concentrations.

References

Independent Verification of Published Data on Sesquiterpene Lactones from Tithonia diversifolia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the independent verification of published data is a cornerstone of scientific rigor. This guide provides a comparative analysis of published data on the biological activities of sesquiterpene lactones isolated from Tithonia diversifolia, with a focus on compounds structurally related to 1-Acetyltagitinin A, such as Tagitinin A and Tagitinin C. Due to the limited availability of specific independent verification studies for this compound, this guide collates and compares data from various studies on these closely related and well-characterized sesquiterpene lactones to provide a valuable resource for assessing their therapeutic potential.

Anti-inflammatory Activity

Sesquiterpene lactones from Tithonia diversifolia have demonstrated notable anti-inflammatory properties. The primary mechanism often involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Comparative Anti-inflammatory Data
CompoundAssayCell Line/ModelConcentration/DoseObserved EffectReference
Diversifolin (B1232471), Diversifolin methyl ether, TirotundinNF-κB InhibitionJurkat Cells10 µMInhibition of NF-κB activation[1]
Tagitinin A, C, FCytokine ProductionHuman NeutrophilsNot specifiedDecrease in LPS-induced IL-6, IL-8, and TNF-α production[2]
Tagitinin FMyeloperoxidase ActivityHuman NeutrophilsNot specifiedSignificant inhibition of LPS-induced myeloperoxidase activity[2]
Experimental Protocol: NF-κB Inhibition Assay

Objective: To determine the inhibitory effect of sesquiterpene lactones on the activation of the transcription factor NF-κB.

Cell Line: Jurkat T cells.

Methodology:

  • Jurkat cells are transiently transfected with an NF-κB-dependent luciferase reporter plasmid.

  • Following transfection, cells are pre-incubated with the test compounds (e.g., diversifolin, diversifolin methyl ether, tirotundin) at a concentration of 10 µM for 30 minutes.

  • NF-κB activation is induced by treating the cells with a stimulating agent, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.

  • After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • The reduction in luciferase activity in the presence of the test compound compared to the vehicle control indicates the level of NF-κB inhibition.

Diagram: NF-κB Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation TagitininA Tagitinin A (and related SLs) TagitininA->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Anticancer Activity

Several sesquiterpene lactones from Tithonia diversifolia have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action include the induction of apoptosis and cell cycle arrest.

Comparative Anticancer Data
CompoundCancer Cell LineIC50 ValueObserved EffectReference
Tagitinin CHuman hepatoma (Hep-G2)2.0 ± 0.1 µg/mLInhibition of cell proliferation[3]
Tagitinin CHuman hepatoma (Huh 7)1.2 ± 0.1 µg/mLInhibition of cell proliferation[3]
Tagitinin AAcute myeloid leukemia (OCI-AML3)2.5 µg/mLPromoted apoptosis and G0/G1 cell cycle arrest[4]
Tagitinin CAcute myeloid leukemia (OCI-AML3)0.25 µg/mLPromoted apoptosis and G0/G1 cell cycle arrest[4]
Tagitinin CHuman breast cancer (MCF-7)Data not specifiedEvaluated for biological activity[5]
Tagitinin CPancreas cancer (MiaPaCa-2)Data not specifiedEvaluated for biological activity[5]
Compounds 1 and 8 (unnamed SLs)Murine colon carcinoma (CT26)ModeratePromoted lipid ROS production (ferroptosis inducers)[6]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of sesquiterpene lactones on cancer cells by measuring cell viability.

Cell Lines: Human hepatoma (Hep-G2, Huh 7), human breast cancer (MCF-7), etc.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compound (e.g., Tagitinin C) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated to allow the formazan (B1609692) crystals to form in viable cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Diagram: General Workflow for Bioactivity Screening

G Plant Tithonia diversifolia (Aerial Parts) Extraction Extraction (e.g., with Ethyl Acetate) Plant->Extraction Fractionation Activity-Guided Fractionation (e.g., Chromatography) Extraction->Fractionation Isolation Isolation of Sesquiterpene Lactones Fractionation->Isolation Characterization Structural Elucidation (NMR, MS) Isolation->Characterization Bioassays Biological Activity Screening Isolation->Bioassays AntiInflammatory Anti-inflammatory Assays (e.g., NF-κB) Bioassays->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT) Bioassays->Anticancer

Caption: Experimental workflow for isolating and testing sesquiterpene lactones.

Conclusion

The presented data from various independent studies provide a comparative overview of the anti-inflammatory and anticancer activities of sesquiterpene lactones from Tithonia diversifolia. While a direct, independent verification of the originally published data for this compound remains elusive in the searched literature, the consistent findings for related compounds like Tagitinin A and C across different research groups underscore the therapeutic potential of this class of natural products. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to further investigate these compounds. Future studies focusing on the direct replication and expansion of the initial findings for specific sesquiterpene lactones are crucial for validating their potential as drug candidates.

References

comparing the efficacy of different 1-Acetyltagitinin A extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1-Acetyltagitinin A Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

This compound, a sesquiterpene lactone primarily found in species of the Tithonia genus, has garnered significant interest for its potential therapeutic properties. The efficiency of its extraction from plant material is a critical first step in research and development. This guide provides an objective comparison of various extraction methods for this compound and related sesquiterpene lactones, supported by available experimental data.

Comparison of Extraction Method Efficacy

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. Below is a summary of quantitative data from studies on the extraction of tagitinins (B1237875) from Tithonia diversifolia. It is important to note that much of the detailed comparative research has been conducted on the closely related compound, Tagitinin C. The findings are, however, highly relevant for the extraction of this compound due to their structural similarities.

Extraction Method Compound Solvent Key Parameters Yield/Concentration Purity (% w/w in Extract) Source
Ultrasound-Assisted Extraction (UAE) Tagitinin C96% (w/w) Ethanol (B145695)Time: 60 min, Solid:Liquid Ratio: 1:100.71 mg/mL Not Reported[1]
Dynamic Maceration (DM) Tagitinin C96% (w/w) EthanolTime: 60 min, Solid:Liquid Ratio: 1:100.53 mg/mLNot Reported[1]
Supercritical Fluid Extraction (SFE) Tagitinin CSupercritical CO₂Pressure: 35.0 MPa, Temperature: 68°CNot Reported52.8% [2]
Soxhlet Extraction Tagitinin CDichloromethaneNot SpecifiedNot Reported15.6%[2]
Maceration & Lixiviation Tagitinin CDiethyl etherNot SpecifiedNot Reported30.7%[2]
Maceration Sesquiterpene Lactones95% Methanol (B129727)48 hoursNot ReportedNot Reported[3]

Key Findings:

  • Ultrasound-Assisted Extraction (UAE) demonstrates a higher extraction efficiency for Tagitinin C compared to Dynamic Maceration, yielding a concentration of 0.71 mg/mL versus 0.53 mg/mL under optimized conditions.[1]

  • Supercritical Fluid Extraction (SFE) shows exceptional selectivity, achieving a purity of 52.8% (w/w) of Tagitinin C in the extract, significantly higher than both Soxhlet (15.6%) and Maceration (30.7%) methods.[2]

  • While conventional methods like Maceration and Soxhlet are commonly used, they appear to be less efficient in terms of purity compared to more advanced techniques like SFE.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of extraction processes. The following are protocols derived from the cited literature for the extraction of tagitinins from Tithonia diversifolia.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on the optimized conditions for the extraction of Tagitinin C.

  • Plant Material: Dried and powdered leaves of Tithonia diversifolia.

  • Solvent: 96% (w/w) Ethanol.

  • Procedure:

    • Combine the powdered leaves with the ethanol solvent at a solid-to-liquid ratio of 1:10 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Sonicate for a duration of 60 minutes.

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • The resulting extract can then be further processed for quantification or isolation of this compound.[1]

Dynamic Maceration (DM) Protocol
  • Plant Material: Dried and powdered leaves of Tithonia diversifolia.

  • Solvent: 96% (w/w) Ethanol.

  • Procedure:

    • Mix the powdered leaves with the ethanol solvent at a solid-to-liquid ratio of 1:10 (g/mL) in a suitable vessel.

    • Agitate the mixture using a shaker or stirrer.

    • Continue the extraction for 60 minutes.

    • Filter the mixture to separate the liquid extract.[1]

Supercritical Fluid Extraction (SFE) Protocol

This protocol was optimized for the extraction of Tagitinin C.

  • Plant Material: Dried and powdered aerial parts of Tithonia diversifolia.

  • Solvent: Supercritical Carbon Dioxide (CO₂).

  • Procedure:

    • Load the powdered plant material into the extraction vessel.

    • Pressurize the system with CO₂ to 35.0 MPa.

    • Set the extraction temperature to 68°C.

    • Initiate the flow of supercritical CO₂ through the plant material.

    • The extracted compounds are separated from the CO₂ by depressurization in a collection vessel.

    • The resulting extract is highly concentrated in Tagitinin C.[2]

Conventional Maceration Protocol

A general procedure for the extraction of sesquiterpene lactones.

  • Plant Material: Dried and coarsely powdered leaves of Tithonia diversifolia.

  • Solvent: 95% Methanol.

  • Procedure:

    • Soak the powdered plant material in 95% methanol in a large container.

    • Allow the mixture to stand for 48 hours at room temperature, with occasional agitation.

    • After the maceration period, filter the mixture to collect the methanol extract.

    • The filtrate is then concentrated under a vacuum to yield the crude extract.[3]

Visualizing the Extraction Workflow

To better illustrate the general process of extracting this compound, the following diagram outlines a typical experimental workflow from plant material to isolated compound.

ExtractionWorkflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis Start Tithonia diversifolia Plant Material Drying Drying Start->Drying Grinding Grinding & Powdering Drying->Grinding ExtractionMethod Extraction (UAE, SFE, Maceration, etc.) Grinding->ExtractionMethod Filtration Filtration / Separation ExtractionMethod->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Chromatography Chromatography (e.g., Column, HPLC) CrudeExtract->Chromatography PureCompound Isolated this compound Chromatography->PureCompound Analysis Structural Elucidation & Quantification (NMR, MS, HPLC) PureCompound->Analysis

Caption: General workflow for the extraction and isolation of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Acetyltagitinin A: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Handling Precautions

Given that 1-Acetyltagitinin A belongs to the sesquiterpene lactone family, it is prudent to handle it with care, assuming it may share characteristics with other compounds in this class. Many sesquiterpenoid lactones are known to be thermolabile and sensitive to acidic and basic conditions.[1] Therefore, it is crucial to avoid extreme temperatures and pH conditions during storage and handling of waste.[1]

Key Handling Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]

  • Conduct all handling and disposal procedures in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1][3]

  • Avoid all personal contact with the compound, including skin and eye contact.[1][3] In case of accidental contact, rinse the affected area thoroughly with water.[1]

  • Prevent the compound from entering drains or water systems.[1]

A summary of general characteristics for similar compounds is provided in the table below.

PropertyGeneral Observation for Similar CompoundsSignificance for Disposal
Physical State Likely a solidDetermines appropriate handling and containment procedures.[1]
Solubility Likely soluble in organic solventsInforms the choice of cleaning agents and potential for environmental contamination.[1]
Stability Can be thermolabile and sensitive to acid/base.[1]Avoid extreme temperatures and pH conditions during waste storage and handling.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[1][4] Adherence to federal, state/provincial, and local regulations is mandatory.[5]

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including the pure compound, solutions, and contaminated materials such as pipette tips, vials, and cleaning materials.[1]

    • Segregate this waste into a designated, clearly labeled, and sealed container.[1] Do not mix with incompatible waste streams.[1]

  • Containerization:

    • Use a chemically resistant container for waste collection.[1] The original container of the main component can often be used.[6]

    • Ensure the container is tightly sealed to prevent leaks or spills.[1] Containers must remain closed at all times except when adding or removing waste.[6]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[2]

  • Storage:

    • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area.[1][7]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials, heat, and ignition sources.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

    • Provide the waste contractor with all available information about the compound.[1]

Spill and Decontamination Procedures:

  • Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container and dispose of it as hazardous waste.[2]

  • Large Spills: Evacuate the area immediately and notify your supervisor and EHS department.[2]

  • Decontamination: Decontaminate any reusable equipment by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) into the hazardous waste container.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Generation of This compound Waste B Step 1: Waste Identification & Segregation A->B C Step 2: Containerization B->C H Spill Occurs B->H D Step 3: Labeling C->D E Step 4: Storage in Designated Area D->E F Step 5: Contact EHS for Disposal E->F G End: Professional Waste Disposal F->G I Small Spill: Absorb & Collect H->I Small J Large Spill: Evacuate & Notify EHS H->J Large I->C J->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Acetyltagitinin A. The following procedures are based on best practices for managing cytotoxic compounds and sesquiterpene lactones to ensure personnel safety and proper disposal.

Hazard Identification and Risk Assessment

  • Skin and eye irritation [1]

  • Allergic contact dermatitis (skin sensitization) upon repeated exposure[1][2]

  • Potential for genotoxicity and neurotoxicity [1]

Due to these potential hazards, this compound should be handled as a cytotoxic and hazardous substance. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.[1][3]

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higherRecommended when handling the solid (powder) form to prevent inhalation of airborne particles.[1]

Operational Plan for Handling and Disposal

A systematic approach from receipt to disposal is critical for safety.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • The storage container must be clearly labeled with the compound name and appropriate hazard warnings.

3.2. Preparation and Handling

  • All work with this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure all necessary PPE is worn correctly before handling.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

3.3. Spill and Emergency Procedures

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

  • Contaminated Surfaces: Clean the area with an appropriate deactivating agent and absorbent pads.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[4]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • A cytotoxic spill kit should be readily available in the laboratory.[3][5]

3.4. Waste Disposal

  • All waste contaminated with this compound, including gloves, weighing boats, and other disposables, must be placed in a designated, sealed hazardous waste container.[1]

  • Dispose of all hazardous waste through the institution's official hazardous waste management program.[1][6]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep_start->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。